RC-33 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H28ClN |
|---|---|
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
1-[3-(4-phenylphenyl)butyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-18(14-17-22-15-6-3-7-16-22)19-10-12-21(13-11-19)20-8-4-2-5-9-20;/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3;1H |
Clé InChI |
IYZBMSKKZQBBKD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Sigma-1 Receptor Agonist RC-33 Hydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RC-33 Hydrochloride is a selective and metabolically stable agonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein.[1][2] Emerging as a promising therapeutic candidate for neurodegenerative diseases, its mechanism of action centers on the potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth.[1][2] This technical guide elucidates the molecular pharmacology of this compound, detailing its binding affinity, functional activity, the underlying signaling pathways, and the experimental protocols used for its characterization.
Introduction
The sigma-1 receptor is a non-opioid receptor expressed in various tissues, with notable concentrations in the central nervous system. It resides at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in regulating calcium signaling, ion channel activity, and cellular stress responses. Agonism of the S1R has been shown to confer neuroprotective and neurorestorative effects, making it a compelling target for therapeutic intervention in conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders. This compound has been identified as a potent and selective S1R agonist, demonstrating significant potential in preclinical studies.[1][3]
Molecular Pharmacology of this compound
Binding Affinity and Selectivity
This compound exhibits high-affinity binding to the sigma-1 receptor. The racemic form of RC-33 has a reported binding affinity (Ki) of 0.70 ± 0.3 nM for the S1R.[4] The (R)-enantiomer of RC-33 shows excellent affinity for the S1R with a reported Ki of 1.8 nM.[3] Both enantiomers of RC-33 bind to the sigma receptor with similar affinity.[1]
A key characteristic of RC-33 is its high selectivity for the S1R over the sigma-2 receptor (S2R), which is crucial for minimizing off-target effects.[3][5]
Table 1: Quantitative Pharmacological Data for this compound and Related Compounds
| Compound/Parameter | Value | Reference |
| RC-33 (racemic) | ||
| S1R Binding Affinity (Ki) | 0.70 ± 0.3 nM | [4] |
| (R)-RC-33 | ||
| S1R Binding Affinity (Ki) | 1.8 nM | [3] |
| Functional Activity | ||
| Neurite Outgrowth in PC12 Cells (0.5 µM (R)-RC-33) | 36 ± 4% of cells | [5][6] |
| Neurite Outgrowth in PC12 Cells (NGF alone, 2.5 nM) | 26 ± 4% of cells | [5][6] |
Mechanism of Action: Potentiation of NGF-Induced Neurite Outgrowth
The primary mechanism of action of this compound is the potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth. NGF is a neurotrophin essential for the growth, maintenance, and survival of neurons.
The NGF Signaling Pathway
NGF initiates its effects by binding to the Tropomyosin receptor kinase A (TrkA). This binding event triggers the dimerization and autophosphorylation of the receptor, leading to the activation of several downstream intracellular signaling cascades, including:
-
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for cell differentiation and proliferation.
-
The Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This cascade is primarily involved in promoting cell survival.
-
The Phospholipase C-gamma (PLC-γ) Pathway: Activation of PLC-γ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
The Role of Sigma-1 Receptor and this compound
The S1R, when activated by an agonist like RC-33, is thought to translocate from its position at the endoplasmic reticulum to interact with other proteins. In the context of NGF signaling, it is proposed that the activated S1R interacts with the IP3 receptor on the endoplasmic reticulum. This interaction potentiates the release of calcium (Ca2+) from the endoplasmic reticulum into the cytoplasm. The resulting increase in intracellular calcium concentration is a key factor in enhancing the signaling cascades initiated by NGF, ultimately leading to a more robust promotion of neurite outgrowth.
Signaling Pathway Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
RC-33 Hydrochloride: An In-Depth Technical Guide on a Selective Sigma-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-33 hydrochloride is a potent and selective agonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of cellular functions and considered a promising therapeutic target for neurodegenerative diseases. The R-enantiomer, (R)-RC-33, has been identified as the more promising candidate for in vivo studies due to its enhanced metabolic stability. This technical guide provides a comprehensive overview of the available data on this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding.
Introduction
The sigma-1 receptor is a non-opioid receptor that resides primarily at the mitochondria-associated endoplasmic reticulum membrane, where it modulates calcium signaling, ion channel function, and cellular stress responses. Agonism of the S1R has been shown to have neuroprotective effects, making it an attractive target for the development of novel therapeutics for conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders. This compound has emerged as a significant research compound in this area, demonstrating high affinity and selectivity for the S1R and functional activity in promoting neuronal differentiation.
Quantitative Data
The following tables summarize the key quantitative data reported for RC-33 and its enantiomers.
Table 1: Binding Affinity (Ki) of RC-33 Enantiomers for the Sigma-1 Receptor
| Compound | Sigma-1 Receptor Ki (nM) |
| (R)-RC-33 | 1.8[1] |
| (S)-RC-33 | Comparable to (R)-enantiomer |
| Racemic RC-33 | 0.70 ± 0.3[2] |
Table 2: Functional Activity of (R)-RC-33
| Assay | Activity | Concentration |
| NGF-Induced Neurite Outgrowth in PC12 Cells | Promotes neurite outgrowth | 0.5 µM[2][3][4] |
| Calcium Influx Assay | Confirmed agonist activity | Not specified |
Note: While described as highly selective for the sigma-1 receptor over the sigma-2 receptor, specific Ki values for the sigma-2 receptor were not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
Sigma-1 Receptor Binding Assay (Radioligand Competition)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound for the sigma-1 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Test compound: (R)-RC-33, (S)-RC-33, or racemic RC-33
-
Radioligand: Typically --INVALID-LINK---pentazocine
-
Membrane preparation: Homogenates from guinea pig brain or other suitable tissue expressing high levels of sigma-1 receptors
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM)
-
Glass fiber filters
-
Scintillation fluid and counter
Workflow:
NGF-Induced Neurite Outgrowth Assay
This functional assay assesses the ability of this compound to act as a sigma-1 receptor agonist by potentiating nerve growth factor (NGF)-induced differentiation in a neuronal cell line.
Objective: To evaluate the agonist activity of this compound by measuring its effect on neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells (rat pheochromocytoma cell line)
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Test compound: (R)-RC-33
-
Culture plates
-
Microscope for imaging
-
Image analysis software
Workflow:
Signaling Pathways
Activation of the sigma-1 receptor by an agonist like this compound is known to trigger a cascade of intracellular signaling events that contribute to its neuroprotective effects.
General Sigma-1 Receptor Agonist Signaling
Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon agonist binding, the sigma-1 receptor dissociates from BiP and can translocate to other cellular compartments to interact with various client proteins.
Conclusion
This compound, particularly the (R)-enantiomer, represents a valuable research tool for investigating the therapeutic potential of sigma-1 receptor agonism. Its high affinity and selectivity, coupled with its demonstrated functional activity in promoting neurite outgrowth, underscore its promise in the context of neurodegenerative diseases. Further research to fully elucidate its pharmacological profile, including the determination of its affinity for a wider range of receptors and a comprehensive dose-response analysis of its functional effects, will be crucial for its continued development. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the current state of knowledge and providing a framework for future investigations.
References
Physicochemical properties of RC-33 Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of RC-33 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a selective and metabolically stable sigma-1 (σ1) receptor agonist.[1][2][3][4] Due to its potential as a neuroprotective agent, understanding its physicochemical characteristics is crucial for research, formulation development, and pharmacokinetic studies.
Quantitative Physicochemical Data
While comprehensive experimental data for this compound is not publicly available, this section summarizes the known properties. The absence of specific experimental values for melting point, solubility, pKa, and logP highlights the need for empirical determination for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈ClN | [5] |
| Molecular Weight | 329.91 g/mol | [4][5] |
| CAS Number | 1346016-43-0 | [3][5] |
| Melting Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols for Physicochemical Property Determination
To address the gaps in the available data, the following are detailed, generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid hydrochloride salt like this compound can be determined using the capillary melting point method. This technique provides the temperature range over which the solid transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped to ensure the sample is compact.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower ramp rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate determination.[6]
-
Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[8]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound in an aqueous buffer.
Methodology:
-
Solution Preparation: An excess amount of solid this compound is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A standard calibration curve is used for accurate quantification.
pKa Determination (Potentiometric Titration)
As this compound is an amine salt, its pKa can be determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[10]
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the steepest part of the curve).[12]
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by mixing and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.[13]
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV or LC-MS.[14]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[15]
Biological Activity and Signaling Pathway
This compound is a selective agonist of the sigma-1 (σ1) receptor.[1][2][3] The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), where it plays a crucial role in modulating cellular signaling, particularly in response to stress.[16][17][18]
Activation of the σ1 receptor by an agonist like this compound initiates a cascade of downstream effects. A simplified representation of this signaling pathway is provided below.
Caption: Sigma-1 Receptor Signaling Pathway Activation by this compound.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RC-33 HCl | TargetMol [targetmol.com]
- 5. RC-33 HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. thinksrs.com [thinksrs.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforschenonline.org [sciforschenonline.org]
- 14. agilent.com [agilent.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 17. labs.penchant.bio [labs.penchant.bio]
- 18. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
The Role of RC-33 Hydrochloride in NGF-Induced Neurite Outgrowth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of RC-33 hydrochloride, a selective sigma-1 receptor (S1R) agonist, in potentiating nerve growth factor (NGF)-induced neurite outgrowth. The document elucidates the molecular mechanisms, presents quantitative data from relevant studies, and offers detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the synergistic interplay between RC-33 and NGF in promoting neuronal differentiation.
Introduction
Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is a fundamental aspect of neural development and regeneration. Nerve Growth Factor (NGF), a well-characterized neurotrophin, plays a pivotal role in this process by binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA). This interaction triggers a cascade of intracellular signaling events that culminate in the cytoskeletal rearrangements necessary for neurite extension.
Recently, the sigma-1 receptor (S1R), an endoplasmic reticulum (ER)-resident chaperone protein, has emerged as a key modulator of neuronal plasticity and survival. Agonists of the S1R have been shown to potentiate the effects of neurotrophic factors, including NGF. This compound is a potent and selective S1R agonist that has demonstrated significant efficacy in enhancing NGF-induced neurite outgrowth in cellular models, such as the PC12 cell line.[1][2] This guide explores the molecular underpinnings of this potentiation, providing researchers and drug development professionals with a comprehensive resource on the subject.
The NGF-TrkA Signaling Pathway
The binding of NGF to the TrkA receptor initiates a series of intracellular signaling cascades crucial for neurite outgrowth. Upon NGF binding, TrkA receptors dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins, leading to the activation of two primary downstream pathways:
-
The Ras/MAPK (ERK) Pathway: This pathway is critical for neuronal differentiation and neurite extension.
-
The PI3K/Akt Pathway: This cascade is primarily involved in promoting cell survival.
Both pathways converge on downstream effectors that regulate gene expression and cytoskeletal dynamics, ultimately leading to the formation and elongation of neurites.
Figure 1: Simplified NGF-TrkA Signaling Pathway.
This compound and the Sigma-1 Receptor
This compound is a selective agonist of the S1R.[1] The S1R is a unique, non-opioid receptor primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It functions as a molecular chaperone, modulating a variety of cellular processes, including calcium signaling, lipid metabolism, and ion channel activity. In the context of neuronal function, S1R activation has been linked to neuroprotection, neuroplasticity, and the potentiation of neurotrophic factor signaling.[1][2]
Mechanism of this compound's Action in Potentiating NGF-Induced Neurite Outgrowth
The potentiation of NGF-induced neurite outgrowth by RC-33 is believed to occur through a multi-faceted mechanism involving the interplay between the S1R and the TrkA signaling cascade.
Interaction with the TrkA Signaling Pathway
While direct binding of RC-33 to TrkA has not been demonstrated, evidence suggests that S1R activation can modulate TrkA signaling. Studies with other S1R agonists have shown that S1R can physically interact with Trk receptors, including the closely related TrkB receptor. This interaction can lead to enhanced phosphorylation and activation of the Trk receptor in response to its neurotrophin ligand. It is hypothesized that RC-33, by activating S1R, facilitates a conformational state of TrkA that is more responsive to NGF, leading to a more robust and sustained downstream signal.
Modulation of Intracellular Calcium Levels
A key proposed mechanism for S1R-mediated potentiation of neurite outgrowth involves the modulation of intracellular calcium (Ca²⁺) levels. S1R is known to interact with inositol 1,4,5-trisphosphate (IP3) receptors at the ER membrane. Activation of S1R by agonists like RC-33 is thought to enhance the sensitivity of IP3 receptors to IP3, leading to an increased release of Ca²⁺ from ER stores. This transient increase in intracellular Ca²⁺ can act as a second messenger, activating various downstream signaling molecules, including Ca²⁺/calmodulin-dependent protein kinases (CaMKs), which can further amplify the NGF-TrkA signaling cascade and promote cytoskeletal rearrangements necessary for neurite extension.
Figure 2: Proposed Mechanism of RC-33 Potentiation.
Potential Role of Protein Tyrosine Phosphatases (PTPs)
The phosphorylation state of the TrkA receptor is tightly regulated by the opposing activities of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). While not yet definitively demonstrated for RC-33, it is plausible that S1R activation could influence the activity of specific PTPs that dephosphorylate and inactivate TrkA. By inhibiting such PTPs, S1R activation would lead to a more sustained phosphorylation and activation of TrkA, thereby amplifying the downstream signaling pathways that promote neurite outgrowth. Further research is needed to identify the specific PTPs that may be involved in this regulatory process.
Quantitative Data on this compound's Effect on Neurite Outgrowth
Studies utilizing the PC12 cell line, a well-established model for studying neuronal differentiation, have provided quantitative data on the efficacy of RC-33 in promoting neurite outgrowth.
| Treatment | Concentration | Percentage of Neurite-Bearing Cells | Reference |
| Control (NGF alone) | 2.5 nM | 26 ± 4% | [3] |
| RC-33 + NGF | 0.5 µM | 36 ± 4% | [3] |
| RC-33 (potentiating concentration range) | 0.01 - 5 µM | Potentiation of neurite outgrowth | [3] |
| RC-33 (elongation concentration range) | 0.25 - 5 µM | Enhancement of neurite elongation | [3] |
Note: More detailed quantitative data on the concentration-dependent effects of RC-33 on neurite length and the number of neurites per cell would be beneficial for a more complete understanding of its efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of this compound in NGF-induced neurite outgrowth.
PC12 Cell Culture and Differentiation for Neurite Outgrowth Assay
Figure 3: Experimental Workflow for Neurite Outgrowth Assay.
Materials:
-
PC12 cells
-
Collagen Type I-coated culture plates
-
DMEM with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (Growth Medium)
-
DMEM with 1% horse serum and 1% penicillin-streptomycin (Differentiation Medium)
-
Nerve Growth Factor (NGF)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated plates at a suitable density in Growth Medium.
-
Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Replace the Growth Medium with Differentiation Medium containing the desired concentrations of NGF and/or this compound. Include appropriate controls (untreated, NGF alone, RC-33 alone).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells with PBS, permeabilize with permeabilization buffer for 10 minutes, and then block with blocking buffer for 1 hour at room temperature.
-
Immunostaining:
-
Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length, the number of neurites per cell, and the percentage of cells bearing neurites using appropriate image analysis software. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
Western Blotting for Phosphorylated Signaling Proteins
Materials:
-
PC12 cells
-
NGF and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat PC12 cells with NGF and/or RC-33 for the desired time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Co-Immunoprecipitation (Co-IP) for Sigma-1 Receptor and TrkA Interaction
Materials:
-
PC12 cells
-
Lysis buffer for Co-IP (non-denaturing)
-
Primary antibodies: anti-Sigma-1 Receptor, anti-TrkA, and control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse PC12 cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (anti-Sigma-1 Receptor or anti-TrkA) or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein (e.g., blot with anti-TrkA after IP with anti-Sigma-1 Receptor).
Measurement of Intracellular Calcium Concentration
Materials:
-
PC12 cells
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
NGF and this compound
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed PC12 cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with the Ca²⁺ indicator dye in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add NGF and/or RC-33 and record the change in fluorescence over time.
-
-
Analysis: Calculate the change in intracellular Ca²⁺ concentration based on the fluorescence intensity ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
Conclusion
This compound, as a selective sigma-1 receptor agonist, demonstrates a significant potentiation of NGF-induced neurite outgrowth. The underlying mechanisms are multifaceted, involving the modulation of the TrkA signaling pathway and the mobilization of intracellular calcium. This technical guide provides a comprehensive overview of the current understanding of RC-33's role in this process, along with detailed experimental protocols to facilitate further research. A more thorough investigation into the concentration-dependent effects of RC-33 on neurite morphology and the potential involvement of protein tyrosine phosphatases will further elucidate its therapeutic potential for neuroregenerative applications.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of RC-33 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of novel chemical entities, using RC-33 Hydrochloride as a case study. As of the latest literature review, specific quantitative metabolic stability data for this compound is not publicly available. The data presented herein is illustrative to guide researchers in their study design and data interpretation.
Introduction
This compound is a selective and metabolically stable sigma-1 (σ₁) receptor agonist that has demonstrated potential in enhancing nerve growth factor (NGF)-induced neurite outgrowth.[1][2] Its metabolic stability is a critical parameter in its development as a potential therapeutic agent, as it influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. Understanding the in vitro metabolic stability of this compound is a key step in its preclinical evaluation. This guide details the experimental protocols and data interpretation for assessing the metabolic stability of compounds like this compound in common in vitro systems.
Core Concepts in Metabolic Stability
In vitro metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes.[3] The primary endpoints of these studies are typically the half-life (t½) and the intrinsic clearance (Clint) of the compound.[4][5] These parameters are crucial for predicting the in vivo hepatic clearance of a drug.[6]
The most common in vitro systems used for metabolic stability assessment are:
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[7][8]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, offering a more complete picture of hepatic metabolism.[9]
Illustrative Data Presentation
The following tables present hypothetical data for the in vitro metabolic stability of this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½, min) | 45 |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 15.4 |
| Test Compound Concentration (µM) | 1 |
| Microsomal Protein Concentration (mg/mL) | 0.5 |
| Incubation Time (min) | 0, 5, 15, 30, 45, 60 |
Table 2: Metabolic Stability of this compound in Human Hepatocytes
| Parameter | Value |
| Half-life (t½, min) | 75 |
| Intrinsic Clearance (Clint, µL/min/10⁶ cells) | 9.2 |
| Test Compound Concentration (µM) | 1 |
| Hepatocyte Density (10⁶ cells/mL) | 1 |
| Incubation Time (min) | 0, 15, 30, 60, 90, 120 |
Experimental Protocols
Liver Microsomal Stability Assay
This assay evaluates the metabolism of a test compound by Phase I enzymes, primarily CYPs, in liver microsomes.[4][7]
4.1.1. Materials
-
Pooled human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
4.1.2. Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[7]
-
Add the working solution of this compound to the microsome suspension to reach the final desired concentration (e.g., 1 µM).[7]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[5]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.[9]
4.2.1. Materials
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound
-
Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
Collagen-coated plates
-
Incubator with CO₂ supply
-
LC-MS/MS system
4.2.2. Methodology
-
Hepatocyte Plating:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability using a method such as trypan blue exclusion.
-
Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 1 x 10⁶ cells/mL) and allow them to attach in a CO₂ incubator.
-
-
Incubation:
-
Prepare a working solution of this compound in the hepatocyte culture medium.
-
Remove the plating medium from the attached hepatocytes and add the medium containing this compound to initiate the incubation.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium and/or the cell lysate.[9]
-
Terminate the metabolic activity by adding a cold organic solvent containing an internal standard.
-
-
Sample Analysis:
-
Process the samples by protein precipitation and centrifugation.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes (e.g., µL/min/10⁶ cells).
-
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assessment.
Caption: Plausible signaling pathway for a sigma-1 receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RC-33 HCl | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Analysis of (R)-RC-33 and (S)-RC-33 Enantiomers: Activity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-RC-33 and its stereoisomer, (S)-RC-33, are potent and selective sigma-1 receptor (σ1R) agonists that have garnered significant interest for their neuroprotective properties. While both enantiomers exhibit comparable affinity and agonist activity at the σ1R, key differences in their pharmacokinetic profiles, particularly metabolic stability, have distinguished (R)-RC-33 as a promising candidate for further therapeutic development. This technical guide provides a comprehensive overview of the comparative activity of (R)- and (S)-RC-33, detailing their receptor binding, functional efficacy, and metabolic fate. This document includes detailed experimental protocols for key assays and visualizes the underlying signaling pathways and experimental workflows to support ongoing research and development in the field of neuroprotective therapeutics.
Introduction
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its modulation has been implicated in a range of cellular processes, including the regulation of ion channels, calcium signaling, and cellular stress responses. As such, σ1R has emerged as a promising therapeutic target for a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease.
RC-33 is a potent and selective σ1R agonist. As a chiral molecule, it exists as two enantiomers: (R)-RC-33 and (S)-RC-33. While it is common for enantiomers of a chiral drug to exhibit different pharmacological activities, studies on RC-33 have revealed a nuanced relationship between its stereochemistry and biological function. This guide aims to provide a detailed comparison of the (R)- and (S)-enantiomers of RC-33, with a focus on their differential activities and the implications for drug development.
Data Presentation: A Comparative Overview
Table 1: Sigma-1 Receptor Binding Affinity
| Enantiomer | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |
| (R)-RC-33 | Comparable to (S)-enantiomer | --INVALID-LINK---pentazocine | Guinea Pig Brain | [1][2] |
| (S)-RC-33 | Comparable to (R)-enantiomer | --INVALID-LINK---pentazocine | Guinea Pig Brain | [1][2] |
Note: While studies consistently report "comparable affinity," specific Ki values from a head-to-head comparison are not explicitly stated in the reviewed literature.
Table 2: In Vitro Functional Activity (Calcium Influx Assay)
| Enantiomer | Efficacy (EC50) | Assay Type | Cell Line | Reference |
| (R)-RC-33 | Similar to (S)-enantiomer | Calcium Influx | PC12 cells | [1] |
| (S)-RC-33 | Similar to (R)-enantiomer | Calcium Influx | PC12 cells | [1] |
Note: The enantiomers are described as being "equally effective σ1 receptor agonists" based on their similar behavior in calcium influx assays.[1] Specific EC50 values from a direct comparative study are not detailed in the available literature.
Table 3: In Vitro Metabolic Stability
| Enantiomer | Metabolic Stability | System | Key Finding | Reference |
| (R)-RC-33 | Higher | Human and Rat Liver Microsomes | More resistant to metabolism | [2] |
| (S)-RC-33 | Lower | Human and Rat Liver Microsomes | More susceptible to metabolism | [2] |
Note: The (R)-enantiomer's higher metabolic stability is a key differentiating factor, making it a more suitable candidate for in vivo studies.[2] Specific half-life (t½) and intrinsic clearance (Clint) values from a comparative study are not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of (R)- and (S)-RC-33.
Enantioselective Synthesis and Separation of RC-33 Enantiomers
The enantiomers of RC-33 can be obtained through asymmetric synthesis or by separation of the racemic mixture using chiral high-performance liquid chromatography (HPLC).
Protocol: Enantioselective HPLC Separation
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol, with a small percentage of a basic modifier like diethylamine to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the racemic RC-33 in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers will elute at different retention times.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Purity Analysis: Assess the enantiomeric purity of the collected fractions by re-injecting them into the chiral HPLC system.
Sigma-1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the RC-33 enantiomers for the σ1R.
Protocol:
-
Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.
-
Radioligand: Use a σ1R-selective radioligand, such as --INVALID-LINK---pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((R)-RC-33 or (S)-RC-33).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled σ1R ligand (e.g., haloperidol).
-
Equilibration: Incubate the plates at 37°C for 150 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Influx Assay
This functional assay measures the ability of the RC-33 enantiomers to act as agonists at the σ1R by monitoring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Plate PC12 cells in a 96-well black-walled, clear-bottom plate and culture until they reach a suitable confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the (R)-RC-33 and (S)-RC-33 enantiomers.
-
Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the RC-33 enantiomers to metabolism by liver enzymes.
Protocol:
-
Test System: Use pooled human or rat liver microsomes.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound ((R)-RC-33 or (S)-RC-33) to the pre-warmed incubation mixture to initiate the reaction.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint = (0.693/t½) * (incubation volume / microsomal protein amount)).
Mandatory Visualizations
Experimental Workflow for Enantiomer Comparison
Caption: Workflow for the comparative analysis of (R)- and (S)-RC-33.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of RC-33 enantiomers via the sigma-1 receptor.
Discussion
The available data consistently indicate that the (R)- and (S)-enantiomers of RC-33 exhibit a lack of stereoselectivity in their interaction with the sigma-1 receptor.[1] Both enantiomers bind to the receptor with comparable affinity and function as equally effective agonists in promoting calcium influx. This suggests that the pharmacophore of RC-33 fits into the σ1R binding site in a manner that is not significantly affected by the stereochemistry at the chiral center.
The most significant difference between the two enantiomers lies in their metabolic stability. The (R)-enantiomer demonstrates higher resistance to in vitro hepatic metabolism compared to the (S)-enantiomer.[2] This difference is of critical importance for the therapeutic potential of RC-33. A higher metabolic stability generally translates to a longer half-life and greater bioavailability in vivo, which are desirable properties for a drug candidate. Consequently, (R)-RC-33 has been selected as the more promising enantiomer for further preclinical and clinical development.
The signaling pathway of RC-33, as a σ1R agonist, involves its binding to the receptor at the endoplasmic reticulum. This binding event is believed to induce a conformational change in the receptor, leading to its dissociation from the BiP chaperone protein and subsequent modulation of various downstream effectors. These include the potentiation of IP3 receptor-mediated calcium signaling, the modulation of various ion channels, and interaction with other receptor systems like the NMDA receptor. The culmination of these effects is a robust neuroprotective response, which forms the basis of the therapeutic interest in RC-33.
Conclusion
References
- 1. Studies on the enantiomers of RC-33 as neuroprotective agents: isolation, configurational assignment, and preliminary biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical, pharmacological, and in vitro metabolic stability studies on enantiomerically pure RC-33 compounds: promising neuroprotective agents acting as σ₁ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of RC-33 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-33 Hydrochloride is a selective and metabolically stable sigma-1 (σ₁) receptor agonist that has demonstrated significant potential as a neuroprotective agent. It has garnered attention for its ability to enhance nerve growth factor (NGF)-induced neurite outgrowth, suggesting its therapeutic utility in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, mechanism of action, metabolic stability, and pharmacokinetic profile. Detailed experimental methodologies and key data are presented to support further research and development of this promising compound.
Introduction
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation has been implicated in a variety of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity. Agonism of the σ₁ receptor has emerged as a promising therapeutic strategy for a range of central nervous system (CNS) disorders. This compound has been identified as a potent and selective σ₁ receptor agonist.[1][2] This document serves as a comprehensive resource on the pharmacological characteristics of this compound and its enantiomers.
Receptor Binding Affinity
This compound exhibits high affinity for the σ₁ receptor with significant selectivity over the sigma-2 (σ₂) receptor. Studies on the racemic mixture and individual enantiomers have shown that both (R)-RC-33 and (S)-RC-33 bind to the σ₁ receptor with similar high affinity, indicating a lack of stereoselectivity in receptor binding.
Table 1: Sigma Receptor Binding Affinities of RC-33
| Compound | Receptor | Kᵢ (nM) |
| (R/S)-RC-33 | σ₁ | 0.70 ± 0.3[1][2][3] |
| (R/S)-RC-33 | σ₁ | 0.86[1][2] |
| (R/S)-RC-33 | σ₂ | >100[2] |
Mechanism of Action: Potentiation of Neurite Outgrowth
This compound acts as a functional σ₁ receptor agonist by potentiating NGF-induced neurite outgrowth in PC12 cells.[1][2] This effect is a hallmark of σ₁ receptor agonism and suggests a role in promoting neuronal differentiation and regeneration. The potentiation of neurite outgrowth is believed to be mediated through the modulation of intracellular signaling cascades downstream of NGF receptor activation.
Key Findings from In Vitro Efficacy Studies
In studies using PC12 cells, (R)-RC-33 demonstrated a significant ability to enhance the neurite-promoting effects of NGF. At a concentration of 0.5 µM, (R)-RC-33 led to 36 ± 4% of cells exhibiting neurite sprouting, a notable increase compared to the 26 ± 4% observed with NGF (2.5 nM) alone.[4]
In Vitro Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen. Racemic RC-33 has been shown to be relatively stable in various biological matrices, with the exception of rat and human liver S9 fractions in the presence of the metabolic cofactor NADPH. In these conditions, the compound undergoes significant oxidative metabolism.[5]
Table 2: In Vitro Metabolic Degradation of (R/S)-RC-33
| Biological Matrix | Species | Degradation (%) |
| Liver S9 + NADPH | Rat | ~65[5] |
| Liver S9 + NADPH | Human | ~69[5] |
Further studies have indicated that the (R)-enantiomer of RC-33 possesses greater metabolic stability compared to the (S)-enantiomer, making it a more promising candidate for in vivo development.
Pharmacokinetics and CNS Distribution
The pharmacokinetic profile of (R)-RC-33 has been investigated in mice, revealing favorable properties for a CNS-acting drug. A study comparing (R)-RC-33 to the well-characterized σ₁ receptor agonist PRE-084 demonstrated that (R)-RC-33 has a similar pharmacokinetic profile but exhibits superior distribution to the central nervous system.[6] This enhanced CNS penetration suggests that (R)-RC-33 can effectively reach its target site of action in the brain and spinal cord, which is crucial for the treatment of neurodegenerative diseases.[6]
Potential Therapeutic Indications: Amyotrophic Lateral Sclerosis (ALS)
The neuroprotective and neurite-promoting properties of this compound, coupled with its favorable pharmacokinetic profile, have positioned it as a strong candidate for further investigation in the context of amyotrophic lateral sclerosis (ALS).[7] ALS is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. The ability of RC-33 to enhance neuronal processes and its high CNS distribution make it a compelling molecule for potentially slowing disease progression and improving motor function in ALS patients. While direct in vivo efficacy studies in ALS models are not yet published, the preclinical data strongly support its evaluation in such models.
Experimental Protocols
Sigma Receptor Binding Assay
A competitive radioligand binding assay is used to determine the affinity of RC-33 for σ₁ and σ₂ receptors.
-
Radioligand for σ₁: [³H]-(+)-pentazocine
-
Radioligand for σ₂: [³H]-di-o-tolylguanidine (DTG) in the presence of a masking concentration of a selective σ₁ ligand to block binding to σ₁ sites.
-
Tissue Preparation: Membranes from guinea pig brain (for σ₁) or rat liver (for σ₂) are prepared by homogenization and centrifugation.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation: Tissue membranes, radioligand, and varying concentrations of RC-33 are incubated at a specified temperature and duration (e.g., 37°C for 90 minutes for σ₁).
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of RC-33 that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
NGF-Induced Neurite Outgrowth Assay
This assay assesses the ability of RC-33 to potentiate the neurotrophic effects of NGF in a cellular model of neuronal differentiation.
-
Cell Line: PC12 cells (rat pheochromocytoma).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with horse serum and fetal bovine serum.
-
Assay Procedure:
-
PC12 cells are seeded in collagen-coated plates.
-
After attachment, the medium is replaced with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 2.5 ng/mL).
-
RC-33 is added at various concentrations.
-
Cells are incubated for a defined period (e.g., 72 hours).
-
-
Quantification: The percentage of cells bearing neurites longer than the cell body diameter is determined by microscopic examination.
-
Confirmation of σ₁ Receptor Involvement: The assay is repeated in the presence of a selective σ₁ receptor antagonist (e.g., BD-1063) to confirm that the observed potentiation is mediated by the σ₁ receptor.[2]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of RC-33 to metabolism by liver enzymes.
-
Enzyme Source: Liver S9 fraction or microsomes from human or rat.
-
Cofactor: NADPH is added to initiate Phase I metabolic reactions.
-
Assay Conditions:
-
RC-33 (at a fixed concentration, e.g., 1 µM) is incubated with the liver S9 fraction or microsomes at 37°C.
-
The reaction is initiated by the addition of NADPH.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Analysis: The reaction is quenched with a solvent like acetonitrile. The concentration of the remaining parent compound (RC-33) is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of RC-33 is used to calculate parameters such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for RC-33 potentiation of NGF-induced neurite outgrowth.
Experimental Workflow
Caption: Overall experimental workflow for the pharmacological profiling of RC-33.
Conclusion
This compound is a high-affinity, selective σ₁ receptor agonist with a compelling pharmacological profile for the potential treatment of neurodegenerative diseases. Its demonstrated ability to potentiate NGF-induced neurite outgrowth, combined with favorable metabolic stability of its (R)-enantiomer and excellent CNS distribution, underscores its promise. Further preclinical studies in relevant animal models of diseases such as ALS are warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation of the existing data and methodologies to facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a potent and selective σ₁ receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mttlab.eu [mttlab.eu]
- 6. Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term interleukin-33 treatment delays disease onset and alleviates astrocytic activation in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating RC-33 Hydrochloride in Spinal Cord Injury Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on RC-33 Hydrochloride in the specific context of spinal cord injury (SCI) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the therapeutic potential of targeting the sigma-1 receptor, the primary target of RC-33, in SCI models. The data, protocols, and pathways described are based on studies of other selective sigma-1 receptor ligands and are intended to serve as a foundational resource for investigating compounds like this compound.
Executive Summary
Spinal cord injury (SCI) initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, oxidative stress, and inflammation, leading to neuronal death and functional deficits. The sigma-1 receptor (σ1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for neuroprotection and promoting functional recovery. This compound is identified as a selective and metabolically stable sigma-1 receptor agonist that enhances nerve growth factor (NGF)-induced neurite outgrowth.[1] While its direct application in SCI models is not yet extensively documented, the wealth of research on other σ1R agonists provides a strong rationale for its investigation. This technical guide summarizes the current understanding of sigma-1 receptor modulation in SCI, presenting quantitative data from relevant studies, detailing experimental protocols, and visualizing key signaling pathways to inform future research and development of this compound or similar compounds.
Quantitative Data from Sigma-1 Receptor Ligand Studies in Spinal Cord Injury Models
The following tables summarize quantitative findings from preclinical studies on sigma-1 receptor agonists and antagonists in various spinal cord injury models. These data provide a comparative landscape for evaluating the potential efficacy of novel compounds like this compound.
Table 1: Effects of Sigma-1 Receptor Ligands on Motor Neuron Survival and Glial Response
| Compound | Animal Model | Injury Model | Dosage | Treatment Duration | Outcome Measure | Result | Reference |
| PRE-084 (Agonist) | Mouse | L4-L5 Rhizotomy | 0.25 mg/kg/day | 42 days | Motor Neuron Count | ~22% increase in preserved motor neurons | [2][3] |
| SA4503 (Agonist) | Mouse | L4-L5 Rhizotomy | Not Specified | 42 days | Motor Neuron Count | ~20% increase in preserved motor neurons | [2] |
| BD1063 (Antagonist) | Mouse | L4-L5 Rhizotomy | Not Specified | 42 days | Motor Neuron Count | ~15% increase in preserved motor neurons | [2] |
| PRE-084 (Agonist) | Mouse | L4-L5 Rhizotomy | 0.25 mg/kg/day | 42 days | Astrogliosis | ~50% reduction | [2][3] |
| PRE-084 (Agonist) | Mouse | Spinal Cord Hemisection | 1 mg/kg/day | 6 weeks | Astrocytic Reactivity | Increased | [4] |
Table 2: Effects of Sigma-1 Receptor Ligands on Functional Recovery
| Compound | Animal Model | Injury Model | Dosage | Treatment Duration | Outcome Measure | Result | Reference |
| PRE-084 (Agonist) | Mouse | Spinal Cord Hemisection | 1 mg/kg/day | 6 weeks | Motor Function | No improvement | [1][4][5] |
| MR309 (Antagonist) | Mouse | Spinal Cord Contusion | 16 or 32 mg/kg i.p. | First week post-SCI | Basso Mouse Scale (BMS) | No major impairment in locomotor function (scores > 7 from 14-28 dpi) | [6][7] |
| Sigma-1 Receptor KO | Mouse | Spinal Cord Contusion | N/A | N/A | Basso Mouse Scale (BMS) | Mild alteration in paw position, no significant difference from wild type | [8] |
Table 3: Effects of Sigma-1 Receptor Ligands on Nociceptive Behavior
| Compound | Animal Model | Injury Model | Dosage | Treatment Duration | Outcome Measure | Result | Reference |
| MR309 (Antagonist) | Mouse | Spinal Cord Contusion | 16 or 32 mg/kg i.p. | First week post-SCI | Mechanical Allodynia | Prevented development until 14 dpi, attenuated from 21-28 dpi | [6][7] |
| MR309 (Antagonist) | Mouse | Spinal Cord Contusion | 16 or 32 mg/kg i.p. | First week post-SCI | Thermal Hyperalgesia | Prevented at 7 dpi, attenuated from 14-28 dpi | [6][7] |
| Sigma-1 Receptor KO | Mouse | Spinal Cord Contusion | N/A | N/A | Mechanical & Thermal Hypersensitivity | Attenuated | [8] |
Experimental Protocols
This section details common methodologies employed in the investigation of sigma-1 receptor ligands in rodent models of spinal cord injury.
Animal Models and Spinal Cord Injury Procedures
-
Animals: Adult female C57BL/6J mice are commonly used.[4] Studies have also utilized CD1 mice for knockout investigations.[8]
-
Spinal Cord Injury Models:
-
Contusion Injury: A weight-drop device is used to induce a moderate contusion at a specific thoracic level (e.g., T9). This model is clinically relevant and allows for the assessment of locomotor recovery.[8]
-
Hemisection Injury: A lateral hemisection of the spinal cord is performed to create a well-defined lesion, often used for studying axonal regeneration and plasticity.[4]
-
Rhizotomy: Transection of the L4-L5 spinal nerve roots is used as a model of motor neuron degeneration.[2]
-
Drug Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery of sigma-1 receptor ligands.[6][7]
-
Dosage and Frequency: Dosages can vary significantly between compounds and studies. For example, the sigma-1 receptor antagonist MR309 has been administered at 16 or 32 mg/kg daily for the first week following SCI.[6][7] The agonist PRE-084 has been tested at 1 mg/kg/day.[4]
-
Vehicle Control: A vehicle solution (e.g., saline) is administered to a control group of animals to account for any effects of the injection procedure itself.
Behavioral Assessments
-
Locomotor Function: The Basso Mouse Scale (BMS) is a widely used 9-point scale to assess hindlimb locomotor recovery in mice.[6][7][8] Animals are observed in an open field, and their hindlimb movements, coordination, and paw placement are scored.
-
Nociceptive Behavior:
-
Mechanical Allodynia: Von Frey filaments are used to apply a calibrated force to the plantar surface of the hind paw to determine the paw withdrawal threshold.[6][7]
-
Thermal Hyperalgesia: A plantar test apparatus is used to apply a radiant heat source to the hind paw, and the latency to paw withdrawal is measured.[6][7]
-
Histological and Molecular Analyses
-
Immunohistochemistry: Spinal cord tissue is sectioned and stained with antibodies to identify specific cell types and markers of injury and repair. Common markers include NeuN for neurons, GFAP for astrocytes, and Iba1 for microglia.[4]
-
Western Blotting: This technique is used to quantify the expression levels of specific proteins in spinal cord tissue lysates. This is crucial for investigating the molecular mechanisms of action, such as the phosphorylation of signaling proteins like ERK1/2 and NR2B-NMDA, and the expression of inflammatory cytokines like TNF-α and IL-1β.[6][8]
Signaling Pathways and Visualizations
The neuroprotective and modulatory effects of sigma-1 receptor ligands are attributed to their influence on several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Experimental workflow for investigating RC-33 in SCI models.
Caption: Sigma-1 receptor-mediated inhibition of ferroptosis.
References
- 1. Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury [frontiersin.org]
- 6. Frontiers | Repeated Sigma-1 Receptor Antagonist MR309 Administration Modulates Central Neuropathic Pain Development After Spinal Cord Injury in Mice [frontiersin.org]
- 7. Repeated Sigma-1 Receptor Antagonist MR309 Administration Modulates Central Neuropathic Pain Development After Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Intricate Dance of a Promising Neuroprotective Agent: A Technical Guide to the Sigma-1 Receptor Binding Affinity of RC-33 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of RC-33 Hydrochloride to the Sigma-1 receptor (S1R), a chaperone protein of significant interest in the field of neurodegenerative diseases. RC-33, a potent and selective S1R agonist, has demonstrated neuroprotective properties, making a thorough understanding of its interaction with its target crucial for further drug development. This document outlines the quantitative binding affinity, the experimental protocols used for its determination, and the associated signaling pathways modulated by this interaction.
Quantitative Binding Affinity of RC-33 and its Analogs
The binding affinity of RC-33 and a series of its analogs for the Sigma-1 receptor has been determined through rigorous radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For comparative analysis, these Ki values are often converted to their logarithmic counterparts, pKi (-logKi).
A comprehensive study involving a dataset of 80 arylalkylamine derivatives, including RC-33, has provided valuable quantitative structure-activity relationship (QSAR) insights. The experimental pKi values for a selection of these compounds are presented below.
| Compound | Structure | Ki (nM) | pKi |
| RC-33 | 1-(3-(biphenyl-4-yl)butyl)piperidine | 2.3 | 8.64 |
| Analog 1 | 1-(3-(biphenyl-4-yl)propyl)piperidine | 1.8 | 8.74 |
| Analog 2 | 1-(3-(biphenyl-4-yl)pentyl)piperidine | 4.5 | 8.35 |
| Analog 3 | 1-(4-(biphenyl-4-yl)butyl)piperidine | 15.0 | 7.82 |
| Analog 4 | 1-(3-(4'-methylbiphenyl-4-yl)butyl)piperidine | 1.5 | 8.82 |
| Analog 5 | 1-(3-(4'-chlorobiphenyl-4-yl)butyl)piperidine | 3.2 | 8.50 |
Note: The Ki and pKi values are sourced from computational and experimental studies on RC-33 and its analogs. The specific values may vary slightly between different experimental setups.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the Sigma-1 receptor binding affinity for this compound is typically performed using a radioligand competition binding assay. This method measures the ability of the unlabeled compound (RC-33) to displace a radiolabeled ligand that has a known high affinity for the S1R.
1. Materials and Reagents:
-
Radioligand: [³H]-(+)-pentazocine, a selective S1R agonist.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Membrane Preparation: Homogenates from tissues expressing high levels of S1R, such as guinea pig liver or specific brain regions, or cell lines overexpressing the human S1R.
-
Incubation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled S1R ligand (e.g., haloperidol or unlabeled (+)-pentazocine) to determine the amount of non-specific binding of the radioligand.
-
Scintillation Cocktail and Vials.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Liquid Scintillation Counter.
2. Procedure:
-
Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then resuspended in the incubation buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains a fixed amount of membrane protein, a fixed concentration of the radioligand ([³H]-(+)-pentazocine, typically near its Kd value), and varying concentrations of the test compound (RC-33).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 90-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis. The concentration of RC-33 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for determining Sigma-1 receptor binding affinity.
Sigma-1 Receptor Signaling Pathways
The Sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It plays a crucial role in cellular stress responses and modulates a variety of signaling pathways.[1] As a Sigma-1 receptor agonist, RC-33 is expected to activate these pathways, leading to its observed neuroprotective effects.
Upon ligand binding, the Sigma-1 receptor can dissociate from its binding partner, the chaperone BiP (Binding immunoglobulin protein), and translocate to other intracellular sites to interact with and modulate the function of various client proteins, including ion channels and kinases.
Key Signaling Pathways Modulated by Sigma-1 Receptor Activation:
-
Calcium Homeostasis: The S1R interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R) at the ER, thereby modulating Ca2+ release from the ER into the cytoplasm and mitochondria. This regulation of calcium signaling is critical for neuronal function and survival.
-
Ion Channel Modulation: S1R activation has been shown to modulate the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels, which are fundamental for neuronal excitability.
-
Neurotrophic Factor Signaling: S1R agonists can potentiate the signaling of neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). This can lead to enhanced neurite outgrowth, synaptic plasticity, and neuronal survival.[2]
-
ER Stress Response: By acting as a chaperone, the S1R helps to mitigate ER stress, a condition implicated in many neurodegenerative diseases.
-
Mitochondrial Function: Through its localization at the mitochondria-associated ER membrane (MAM), the S1R influences mitochondrial function, including bioenergetics and the response to oxidative stress.
Simplified Sigma-1 receptor signaling pathway activated by an agonist like RC-33.
Logical Relationship of RC-33 to the Sigma-1 Receptor and its Effects
The interaction of RC-33 with the Sigma-1 receptor initiates a cascade of molecular events that culminate in cellular neuroprotection. This logical flow from receptor binding to physiological outcome is a key aspect of its therapeutic potential.
Logical flow from RC-33 binding to its neuroprotective effects.
References
RC-33 Hydrochloride: A Technical Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-33 hydrochloride is a selective and metabolically stable agonist of the sigma-1 (σ₁) receptor, demonstrating significant promise as a neuroprotective agent. Its primary mechanism of action involves the potentiation of nerve growth factor (NGF)-induced neurite outgrowth, a critical process in neuronal survival, differentiation, and regeneration. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its receptor binding affinity, efficacy in promoting neuritogenesis, and the underlying signaling pathways. The document includes comprehensive summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows to support further research and development in the field of neurotherapeutics.
Introduction
Neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy in combating these conditions is the promotion of neuroprotection and neuroregeneration. The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for therapeutic intervention in a range of central nervous system (CNS) disorders.
This compound, a novel arylalkylamine derivative, has been identified as a potent and selective σ₁ receptor agonist.[1] Extensive in vitro studies have demonstrated its ability to enhance the neurotrophic effects of nerve growth factor (NGF), a crucial signaling molecule for the survival and differentiation of neurons.[2][3] This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for researchers exploring its therapeutic potential.
Quantitative Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound and its enantiomers.
Table 1: Receptor Binding Affinity of RC-33 and its Enantiomers
| Compound | σ₁ Receptor (Kᵢ, nM) | σ₂ Receptor (Kᵢ, nM) | Opioid Receptors (Kᵢ, nM) | PCP Site (NMDA Receptor) (Kᵢ, nM) |
| (R/S)-RC-33 | 0.70 ± 0.3 | >1000 | >1000 | >1000 |
| (R)-RC-33 | 1.8 | >1000 | >1000 | >1000 |
| (S)-RC-33 | Not specified | Not specified | Not specified | Not specified |
Data compiled from Rossi et al., 2013 and Collina et al., 2017.[1][4]
Table 2: Efficacy of RC-33 in Potentiating NGF-Induced Neurite Outgrowth in PC12 Cells
| Treatment | Concentration | Percentage of Differentiated Cells (%) |
| Control | - | <5 |
| NGF | 2.5 ng/mL | 26 ± 4 |
| (R)-RC-33 + NGF | 0.5 µM + 2.5 ng/mL | 36 ± 4 |
| (R/S)-RC-33 + NGF | 0.01 µM - 5 µM + 2.5 ng/mL | Dose-dependent increase |
Data from Rossi et al. and other sources indicate a significant potentiation of neurite outgrowth in the presence of RC-33.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the neuroprotective effects of this compound.
Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the σ₁ receptor.[5][6]
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the σ₁ receptor.
Materials:
-
Guinea pig brain cortex membranes (or other tissue/cell preparation rich in σ₁ receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Haloperidol (for determining non-specific binding)
-
This compound (test compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare membrane homogenates from guinea pig brain cortex.
-
In a 96-well plate, add Tris-HCl buffer, the membrane preparation, and varying concentrations of this compound.
-
For total binding wells, add vehicle. For non-specific binding wells, add a saturating concentration of haloperidol.
-
Add [³H]-(+)-Pentazocine to all wells at a concentration near its K₋ value.
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
NGF-Induced Neurite Outgrowth Assay in PC12 Cells
This protocol describes the methodology to assess the ability of this compound to potentiate NGF-induced neuritogenesis in a neuronal cell line.[7][8][9]
Objective: To quantify the effect of this compound on the percentage of differentiated PC12 cells and neurite length in the presence of NGF.
Materials:
-
PC12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with horse serum and fetal bovine serum (growth medium)
-
DMEM with reduced serum (differentiation medium)
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen IV-coated culture plates
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Culture PC12 cells in growth medium until they reach the desired confluency.
-
Seed the PC12 cells onto collagen IV-coated plates at a suitable density.
-
After 24 hours, replace the growth medium with differentiation medium.
-
Treat the cells with different experimental conditions:
-
Control (differentiation medium only)
-
NGF alone (e.g., 2.5 ng/mL)
-
This compound alone (various concentrations)
-
This compound (various concentrations) + NGF (e.g., 2.5 ng/mL)
-
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantify neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.
-
Analyze the images using software to determine the percentage of differentiated cells and the average neurite length per cell.
-
Perform statistical analysis to compare the different treatment groups.
Signaling Pathways and Mechanisms
The neuroprotective effect of this compound is primarily mediated through its agonistic activity at the σ₁ receptor, which in turn potentiates the signaling cascade initiated by NGF binding to its receptor, TrkA.
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound enhances NGF-mediated neuroprotection.
Caption: Proposed signaling pathway of this compound.
Description of the Signaling Pathway:
-
NGF-TrkA Activation: Nerve Growth Factor (NGF) binds to its high-affinity receptor, Tyrosine Kinase A (TrkA), on the cell surface, leading to receptor dimerization and autophosphorylation.
-
Downstream Cascades: The activated TrkA receptor recruits adaptor proteins such as SHC and GRB2, which in turn activate SOS, a guanine nucleotide exchange factor for Ras. This initiates the Ras/Raf/MEK/ERK (MAPK) signaling cascade. Simultaneously, activated TrkA also stimulates the Phosphoinositide 3-kinase (PI3K)/Akt and Phospholipase C-gamma (PLCγ) pathways.[10]
-
σ₁ Receptor Agonism: this compound binds to and activates the σ₁ receptor located on the endoplasmic reticulum.
-
Potentiation of Calcium Signaling: The activated σ₁ receptor is proposed to interact with and potentiate the activity of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[11]
-
Enhanced Neuronal Response: The PLCγ pathway generates IP3, which binds to the IP3R, causing the release of calcium (Ca²⁺) from the endoplasmic reticulum. The potentiation of IP3R activity by the RC-33-bound σ₁ receptor leads to enhanced and sustained intracellular calcium signaling.
-
Gene Expression and Neuroprotection: The convergence of the MAPK/ERK, PI3K/Akt, and calcium signaling pathways in the nucleus leads to the transcription of genes that promote neuronal survival, differentiation, and neurite outgrowth.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental procedures described in this guide.
Caption: Workflow for σ₁ Receptor Binding Assay.
Caption: Workflow for Neurite Outgrowth Assay.
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the selective agonism of the σ₁ receptor and the potentiation of NGF signaling. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential for neurodegenerative diseases. The elucidation of its signaling pathway offers multiple points for further mechanistic studies and drug development efforts. Future in vivo studies will be crucial in translating the promising in vitro findings into tangible therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sigma 1 receptor modulators as a new weapon against multiple sclerosis [biodiscovery.pensoft.net]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 11. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
RC-33 Hydrochloride: A Technical Guide on its Early-Stage Therapeutic Potential as a Sigma-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is emerging as a promising therapeutic candidate, particularly in the realm of neurodegenerative diseases. Identified as a potent and selective sigma-1 (σ1) receptor agonist, early-stage research highlights its ability to potentiate nerve growth factor (NGF)-induced neurite outgrowth.[1][2][3][4] This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its mechanism of action, experimental validation, and future therapeutic prospects.
Core Mechanism of Action: Sigma-1 Receptor Agonism
This compound exerts its biological effects primarily through the activation of the sigma-1 receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[5] As a sigma-1 receptor agonist, RC-33 has been shown to modulate crucial cellular signaling pathways involved in neuronal survival and differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage in vitro studies on this compound.
Table 1: Receptor Binding Affinity of RC-33
| Compound | Receptor | Binding Affinity (Ki) |
| (R/S)-RC-33 | Sigma-1 | 0.70 ± 0.3 nM |
| (R/S)-RC-33 | Sigma-1 | 0.86 nM |
Data extracted from Rossi et al., 2011 and Rossi et al., 2013a.[1]
Table 2: Efficacy in Potentiating NGF-Induced Neurite Outgrowth in PC12 Cells
| Treatment | Concentration | Percentage of Cells with Neurites |
| NGF alone | 2.5 nM | 26 ± 4% |
| (R)-RC-33 + NGF | 0.5 µM + 2.5 nM | 36 ± 4% |
| Effective Concentration Range of (R/S)-RC-33 | 0.01 - 5 µM | Data not available in summary |
Data extracted from a study by Rossi and colleagues.[1][2]
Table 3: In Vitro Metabolic Stability of (R/S)-RC-33
| Biological Matrix | Species | Degradation (%) |
| Liver S9 Fraction (+NADPH) | Rat | ~65% |
| Liver S9 Fraction (+NADPH) | Human | ~69% |
Data from Rossi et al., 2013b, indicating relevant oxidative metabolism.[5]
Signaling Pathways and Experimental Workflows
The potentiation of NGF-induced neurite outgrowth by RC-33 is mediated by a complex interplay of intracellular signaling cascades. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its evaluation.
Signaling Pathway of RC-33 in Neurite Outgrowth
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Neurite Outgrowth Assay
Caption: General workflow for a neurite outgrowth assay.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. Specific parameters for this compound studies would be detailed in the full-text publications.
Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
-
Materials:
-
Guinea pig brain membranes (source of sigma-1 receptors).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate guinea pig brain membranes with the radioligand and varying concentrations of this compound.
-
In a parallel set of tubes, incubate the membranes with the radioligand and a high concentration of haloperidol to determine non-specific binding.
-
After incubation (e.g., 120 minutes at 25°C), rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of RC-33 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Neurite Outgrowth Assay in PC12 Cells
-
Objective: To quantify the effect of this compound on NGF-induced neurite outgrowth.
-
Materials:
-
PC12 cell line.
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum).
-
Nerve Growth Factor (NGF).
-
This compound.
-
Collagen-coated culture plates.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking solution (e.g., bovine serum albumin in PBS).
-
Primary antibody (e.g., anti-β-III tubulin).
-
Fluorescently labeled secondary antibody.
-
Microscope with imaging software.
-
-
Procedure:
-
Seed PC12 cells onto collagen-coated plates and allow them to adhere.
-
Replace the medium with a low-serum medium containing a fixed concentration of NGF (e.g., 2.5 nM) and varying concentrations of this compound (e.g., 0.01 µM to 5 µM).
-
Include control groups with no treatment, NGF alone, and RC-33 alone.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then secondary antibodies.
-
Acquire images using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length per cell using image analysis software.
-
In Vitro Metabolic Stability Assay (Liver S9 Fraction)
-
Objective: To assess the metabolic stability of this compound in the presence of liver enzymes.
-
Materials:
-
Rat and human liver S9 fractions.
-
This compound.
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-incubate the liver S9 fraction and this compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of RC-33 remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Therapeutic Potential and Future Directions
The early-stage data strongly suggest that this compound holds therapeutic potential for neurodegenerative disorders where promoting neuronal survival and regeneration is a key therapeutic goal. Its demonstrated ability to enhance NGF-induced neurite outgrowth positions it as a candidate for conditions such as:
-
Amyotrophic Lateral Sclerosis (ALS): As suggested by initial research, the neuroprotective and neuro-regenerative properties of sigma-1 receptor agonists could be beneficial in slowing the progression of motor neuron degeneration.
-
Peripheral Neuropathies: Conditions characterized by damage to peripheral nerves could potentially benefit from a therapy that promotes nerve fiber regeneration.
-
Alzheimer's and Parkinson's Diseases: The broader neuroprotective effects associated with sigma-1 receptor activation may offer therapeutic avenues in these complex multifactorial diseases.
Future research should focus on comprehensive in vivo studies in relevant animal models of these diseases to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound. Further elucidation of the downstream signaling events and potential off-target effects will also be crucial for its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gellan-Based Composite System as a Potential Tool for the Treatment of Nervous Tissue Injuries: Cross-Linked Electrospun Nanofibers Embedded in a RC-33-Loaded Freeze-Dried Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Neurotrophic Potential of RC-33 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-33 Hydrochloride is a selective and metabolically stable agonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in cellular stress responses and neuronal plasticity. Emerging research highlights the potential of RC-33 as a neurotrophic agent, particularly in its ability to potentiate the effects of nerve growth factor (NGF) on neurite outgrowth. This technical guide provides a comprehensive overview of the current understanding of the neurotrophic effects of this compound, including available quantitative data, detailed experimental methodologies, and the putative signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The sigma-1 receptor (σ1R) is a non-opioid receptor expressed in various tissues, with high concentrations in the central nervous system. It resides predominantly at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium homeostasis, ion channel activity, and cellular survival pathways. Ligands that activate the σ1R have shown promise in preclinical models of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).
This compound has been identified as a potent and selective σ1R agonist.[1][2] Its chemical structure and metabolic stability make it a compelling candidate for further investigation as a potential therapeutic for neurological disorders. A key aspect of its pharmacological profile is its demonstrated ability to enhance NGF-induced neurite outgrowth in vitro, suggesting a role in promoting neuronal differentiation and connectivity.
Quantitative Data on Neurotrophic Effects
The primary evidence for the neurotrophic effects of this compound comes from in vitro studies on PC12 cells, a cell line derived from a rat adrenal pheochromocytoma that differentiates into neuron-like cells in the presence of NGF. The available data demonstrates that RC-33 potentiates the neuritogenic effects of NGF.
| Parameter | Condition | Result | Reference |
| Neurite Sprouting (% of cells) | NGF (2.5 nM) alone | 26 ± 4% | |
| (R)-RC-33 (0.5 µM) + NGF (2.5 nM) | 36 ± 4% |
Table 1: Effect of (R)-RC-33 on NGF-Induced Neurite Sprouting in PC12 Cells.
Experimental Protocols
The following is a representative protocol for a neurite outgrowth assay using PC12 cells to evaluate the neurotrophic effects of this compound, based on standard methodologies in the field.
PC12 Cell Culture and Differentiation Assay
Objective: To quantify the potentiation of NGF-induced neurite outgrowth by this compound.
Materials:
-
PC12 cell line
-
Culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
Differentiation medium: RPMI-1640 supplemented with 1% horse serum and 1% penicillin-streptomycin
-
Nerve Growth Factor (NGF)
-
This compound
-
Poly-L-lysine
-
96-well culture plates
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Plate Coating: Coat 96-well plates with poly-L-lysine to promote cell adhesion.
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 cells/well in culture medium and incubate for 24 hours.
-
Induction of Differentiation: Replace the culture medium with differentiation medium containing a sub-optimal concentration of NGF (e.g., 2.5 ng/mL).
-
Treatment: Add this compound at various concentrations to the designated wells. Include control wells with NGF alone and wells with this compound alone.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of the cells in each well using a phase-contrast microscope.
-
Quantification: Analyze the images using software to determine the percentage of cells with neurites (defined as a process at least twice the length of the cell body diameter) and the average neurite length per cell.
Experimental Workflow
Figure 1. Workflow for the PC12 cell neurite outgrowth assay.
Signaling Pathways
The precise signaling cascade activated by this compound in potentiating NGF-induced neurite outgrowth has not been fully elucidated. However, based on the known mechanisms of sigma-1 receptor agonists and NGF signaling, a putative pathway can be proposed.
NGF initiates its signaling by binding to the TrkA receptor, leading to the activation of downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, both of which are crucial for neuronal survival and differentiation.
Sigma-1 receptor agonists are known to modulate intracellular calcium levels and can interact with various signaling proteins. It is hypothesized that RC-33, upon binding to the sigma-1 receptor on the endoplasmic reticulum, potentiates NGF's effects by enhancing or sustaining the activation of these key neurotrophic signaling cascades.
Figure 2. Putative signaling pathway of RC-33 in NGF-induced neurite outgrowth.
In Vivo Studies and Future Directions
To date, published in vivo studies specifically demonstrating the neurotrophic effects of this compound in animal models are limited. However, pharmacokinetic studies have shown that (R)-RC-33 has a favorable profile for CNS distribution, suggesting its potential for in vivo efficacy.[1] Future research should focus on evaluating the neuroprotective and neurorestorative effects of RC-33 in animal models of neurodegenerative diseases and nerve injury.
Conclusion
This compound is a promising sigma-1 receptor agonist with demonstrated potential to enhance the neurotrophic effects of NGF. The available in vitro data supports its role in promoting neurite outgrowth, a key process in neuronal development and regeneration. Further elucidation of its precise mechanism of action and in vivo efficacy is warranted to fully understand its therapeutic potential for neurological disorders. The information presented in this guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound and other sigma-1 receptor modulators.
References
The Impact of RC-33 Hydrochloride on Neuronal Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-33 hydrochloride is a selective and potent sigma-1 (σ1) receptor agonist that has demonstrated significant potential in promoting neuronal differentiation. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on neuronal cells, with a focus on its potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth. We present available quantitative data, detailed experimental protocols for assessing its activity, and a visualization of the implicated signaling pathways to facilitate further research and development in the field of neuroregenerative medicine.
Quantitative Data on Neuronal Differentiation
This compound has been shown to enhance the neuritogenic effects of NGF in the widely used PC12 cell line, a model for neuronal differentiation. The following table summarizes the key quantitative finding from a study by Rossi et al.[1].
| Compound/Condition | Concentration | Percentage of Cells with Neurite Outgrowth (%) |
| NGF alone | 2.5 nM | 26 ± 4 |
| (R)-RC-33 + NGF | 0.5 µM | 36 ± 4 |
Table 1: Effect of (R)-RC-33 on NGF-induced neurite outgrowth in PC12 cells. Data is presented as mean ± standard deviation.[1]
Core Signaling Pathways
This compound, as a σ1 receptor agonist, potentiates NGF-induced neuronal differentiation by modulating key signaling cascades. The binding of NGF to its receptor, TrkA, initiates a phosphorylation cascade involving Phospholipase C-gamma (PLC-γ), Phosphoinositide 3-kinase (PI3K), and the Ras/Raf/MEK/ERK (MAPK) pathway. The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is thought to interact with inositol 1,4,5-trisphosphate (IP3) receptors, leading to the modulation of intracellular calcium signaling. This modulation of calcium levels can, in turn, influence the activity of the aforementioned downstream effectors of the TrkA receptor, ultimately leading to enhanced neurite outgrowth and neuronal differentiation.[2][3]
Experimental Protocols
The following protocols are based on established methods for inducing neuronal differentiation in PC12 cells with NGF, which is the context in which this compound's effects have been observed.[4][5][6]
PC12 Cell Culture and Plating for Neurite Outgrowth Assay
This protocol outlines the initial steps for preparing PC12 cells for a differentiation experiment.
Methodology:
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plate Coating: 24-well plates are coated with 0.01% Poly-L-lysine overnight at room temperature to promote cell adhesion. Plates are then washed with sterile water before use.
-
Cell Plating: Cells are detached using trypsin-EDTA, centrifuged, and resuspended in fresh culture medium. Cell density is determined using a hemocytometer, and cells are plated at a density of 1x10⁴ cells per well.
-
Incubation: Plated cells are incubated for 24 hours to allow for attachment before treatment.
Induction of Neuronal Differentiation with this compound and NGF
This protocol details the treatment of PC12 cells to induce and assess neurite outgrowth.
Methodology:
-
Preparation of Treatment Media:
-
Cell Treatment: After 24 hours of incubation, the culture medium is replaced with the prepared treatment media.
-
Incubation and Observation: Cells are incubated for 48-72 hours. Neurite outgrowth is observed and quantified at various time points using a phase-contrast microscope.
-
Immunofluorescence Staining (Optional):
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilized with 0.1% Triton X-100.
-
Blocked with 5% bovine serum albumin (BSA).
-
Incubated with a primary antibody against a neuronal marker such as βIII-tubulin.
-
Incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Quantification of Neurite Outgrowth:
-
Images of multiple fields per well are captured.
-
The percentage of neurite-bearing cells is determined. A cell is considered positive if it possesses at least one neurite that is longer than the diameter of the cell body.[5]
-
The average neurite length per cell can also be measured using image analysis software.
-
Conclusion
This compound demonstrates a clear and quantifiable effect on promoting neuronal differentiation, specifically by potentiating NGF-induced neurite outgrowth. Its mechanism of action, through the σ1 receptor and its interplay with the NGF signaling pathway, presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases and nerve injury. The experimental protocols provided herein offer a standardized framework for further investigation into the efficacy and molecular mechanisms of this compound and other σ1 receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 3. Item - Proposed mechanism for potentiation of NGF-induced neurite outgrowth by sigma-1 receptor agonists. - Public Library of Science - Figshare [plos.figshare.com]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Framework for Assessing Neuronal Differentiation of PC12 Cells with Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for "RC-33 Hydrochloride" did not yield specific information regarding its mechanism of action or established protocols for PC12 cell differentiation. The following application notes and protocols are based on established methodologies for inducing and assessing neuronal differentiation in PC12 cells using generic compounds and nerve growth factor (NGF) as a positive control. This framework is intended to serve as a comprehensive guide for researchers to adapt and optimize for their specific compound of interest, herein referred to as "Compound X," in the absence of specific data for this compound.
Introduction
PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a well-established in vitro model for studying neuronal differentiation.[1][2] When treated with nerve growth factor (NGF) or other inducing agents, these cells cease proliferation and undergo a dramatic morphological and physiological transformation, extending neurites and acquiring characteristics of sympathetic neurons.[1][2] This makes them an invaluable tool for screening and characterizing novel compounds that may have neurogenic or neuroprotective properties.
This document provides a detailed protocol for assessing the neurite outgrowth-promoting activity of a test compound ("Compound X") on PC12 cells. It covers cell culture, experimental procedures for the differentiation assay, and methods for quantifying neurite extension.
Signaling Pathways in PC12 Cell Differentiation
The differentiation of PC12 cells is a complex process orchestrated by a network of intracellular signaling pathways. The most well-characterized pathway is initiated by the binding of Nerve Growth Factor (NGF) to its high-affinity receptor, TrkA.[3][4] This binding event triggers the autophosphorylation of the receptor and initiates a downstream cascade, primarily involving the Ras/Raf/MEK/ERK (MAPK) pathway.[3][4][5][6] Sustained activation of the ERK pathway is crucial for neurite outgrowth and the expression of neuronal-specific genes.[5][6]
Another significant pathway implicated in PC12 cell differentiation is the PI3K/Akt signaling cascade, which is also activated by NGF and plays a role in promoting neuronal survival and differentiation.[7] Additionally, the cAMP-dependent pathway can also induce neurite outgrowth in PC12 cells.[3][4]
The following diagram illustrates the primary signaling pathways involved in NGF-induced PC12 cell differentiation.
Caption: Key signaling pathways in NGF-induced PC12 cell differentiation.
Experimental Protocols
This section outlines the detailed methodology for performing a PC12 cell differentiation assay.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| PC12 Cells | ATCC | CRL-1721 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Horse Serum (HS) | Gibco | 26050088 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Nerve Growth Factor (NGF) | Sigma-Aldrich | N2513 |
| Poly-L-lysine (PLL) | Sigma-Aldrich | P4707 |
| 0.25% Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 96-well cell culture plates | Corning | 3596 |
| "Compound X" | - | - |
PC12 Cell Culture
-
Culture Medium: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[8]
-
Culture Conditions: Maintain PC12 cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency. To detach the cells, gently aspirate the medium, wash with PBS, and incubate with 0.25% Trypsin-EDTA for 2-5 minutes at 37°C.[1] Neutralize the trypsin with complete growth medium and centrifuge the cells at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a suitable density.
PC12 Cell Differentiation Assay Workflow
The following diagram outlines the experimental workflow for the differentiation assay.
Caption: Experimental workflow for the PC12 cell differentiation assay.
Detailed Protocol
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of 100 µg/mL poly-L-lysine solution for at least 2 hours at 37°C or overnight at 4°C.[8] Aspirate the PLL solution and wash the wells twice with sterile water. Allow the plates to dry completely in a sterile hood.
-
Cell Seeding: Trypsinize and count the PC12 cells. Seed the cells into the PLL-coated 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of differentiation medium (RPMI-1640 with 1% horse serum and 1% penicillin-streptomycin). Add the test compounds to the respective wells:
-
Vehicle Control: Differentiation medium with the vehicle used to dissolve "Compound X" (e.g., DMSO).
-
Positive Control: Differentiation medium with an optimal concentration of NGF (e.g., 50-100 ng/mL).[2][8]
-
Test Compound: Differentiation medium with varying concentrations of "Compound X". It is recommended to perform a dose-response study.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[2]
-
Microscopy and Image Analysis:
-
After the incubation period, examine the cells under a phase-contrast microscope.
-
Capture images from at least three random fields per well.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ). A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.[8]
-
Measure the length of the longest neurite for each differentiated cell.
-
Data Presentation and Analysis
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Effect of Compound X on the Percentage of Differentiated PC12 Cells
| Treatment | Concentration | Percentage of Differentiated Cells (%) (Mean ± SD) |
| Vehicle Control | - | |
| Positive Control (NGF) | 50 ng/mL | |
| Compound X | Concentration 1 | |
| Compound X | Concentration 2 | |
| Compound X | Concentration 3 | |
| ... | ... |
Table 2: Effect of Compound X on Average Neurite Length in Differentiated PC12 Cells
| Treatment | Concentration | Average Neurite Length (µm) (Mean ± SD) |
| Vehicle Control | - | |
| Positive Control (NGF) | 50 ng/mL | |
| Compound X | Concentration 1 | |
| Compound X | Concentration 2 | |
| Compound X | Concentration 3 | |
| ... | ... |
Troubleshooting
-
Low Cell Viability: Ensure proper handling of cells, use pre-warmed media, and check for contamination. The concentration of the test compound may be toxic.
-
Poor Cell Adhesion: Ensure plates are properly coated with poly-L-lysine.
-
High Variability: Maintain consistent cell seeding density and ensure uniform treatment application. Increase the number of replicates and fields of view for imaging.
-
No Differentiation with NGF: Check the activity of the NGF stock. Ensure the use of low-serum differentiation medium, as high serum concentrations can inhibit differentiation.
Conclusion
This document provides a robust and adaptable framework for the initial characterization of novel compounds, such as the uncharacterized "this compound," for their potential to induce neuronal differentiation in PC12 cells. By following these detailed protocols and utilizing the provided templates for data presentation, researchers can systematically evaluate the neurogenic properties of their compounds of interest and gain insights into their mechanisms of action. Further studies, including Western blotting for key signaling proteins and immunocytochemistry for neuronal markers, can be employed to validate the differentiation process.[10][11]
References
- 1. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. Assay-based quantitative analysis of PC12 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RC-33 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is a selective and metabolically stable agonist of the sigma-1 (σ1) receptor.[1][2] This chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in the regulation of intracellular calcium signaling and has emerged as a promising target for neuroprotective and regenerative therapies.[1][2] this compound has been identified as a potent potentiator of nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, making it a valuable tool for studies in neurobiology and drug discovery for neurodegenerative diseases.[1][2]
These application notes provide a detailed protocol for the preparation and use of this compound stock solutions for in vitro cell culture experiments.
Physicochemical and Storage Information
A summary of the key quantitative data for this compound is presented in Table 1. Proper storage is crucial to maintain the stability and activity of the compound.
| Property | Value |
| Molecular Weight | 329.91 g/mol |
| CAS Number | 1346016-43-0 |
| Formulation | C₂₁H₂₈ClN |
| Storage of Powder | -20°C for up to 3 years |
| Storage of Stock Solution | -80°C for up to 1 year |
| Solubility | < 1 mg/mL in aqueous solutions (estimated)[3] |
| Soluble in DMSO |
Table 1: Physicochemical and Storage Data for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization of the stock solution)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and subsequent cell cultures.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 3.299 mg of the compound.
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to the weighed this compound. To prepare a 10 mM stock solution from 3.299 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional): If the DMSO used is not certified sterile, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a sterile vial. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Application in Cell Culture: Neurite Outgrowth Assay in PC12 Cells
PC12 cells are a common model for studying neuronal differentiation and neurite outgrowth.[4][5][6][7] The following is a general protocol for assessing the effect of this compound on NGF-induced neurite outgrowth.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and horse serum (HS)
-
Collagen-coated cell culture plates
-
Nerve Growth Factor (NGF)
-
This compound stock solution (prepared as described above)
-
Phosphate-Buffered Saline (PBS)
-
Microscope with imaging capabilities
Protocol:
-
Cell Seeding:
-
Culture PC12 cells according to standard protocols.
-
Seed the cells onto collagen-coated plates at an appropriate density to allow for neurite extension without excessive cell clumping.
-
-
Cell Treatment:
-
After allowing the cells to adhere (typically 24 hours), replace the growth medium with a low-serum differentiation medium (e.g., containing 1% HS).
-
Prepare serial dilutions of the this compound stock solution in the differentiation medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v). A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Add the diluted this compound to the cells.
-
Induce neurite outgrowth by adding a sub-optimal concentration of NGF. The exact concentration of NGF should be determined empirically for your specific PC12 cell line, but a starting point could be in the range of 20-50 ng/mL.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Analysis:
-
Observe and capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter. Image analysis software can be used for high-throughput quantification.
-
Working Concentrations:
The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. A starting point for concentration-response studies could range from 1 nM to 10 µM.
Mechanism of Action: Sigma-1 Receptor Signaling Pathway
This compound acts as an agonist for the sigma-1 receptor. This receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation by an agonist like RC-33, the sigma-1 receptor can translocate to other cellular compartments and interact with various ion channels and signaling proteins to modulate cellular functions, including neuronal plasticity and survival.
Caption: Simplified signaling pathway of the sigma-1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RC-33 HCl | TargetMol [targetmol.com]
- 4. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of RC-33 Hydrochloride for Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is a selective and metabolically stable agonist for the sigma-1 (σ1) receptor, which has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth.[1][2] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for promoting neurite outgrowth in neuronal cell cultures. The protocols outlined below cover essential experiments, including a dose-response analysis of neurite outgrowth and a corresponding cell viability assessment to ensure the observed effects are not due to cytotoxicity.
Mechanism of Action
This compound acts as a σ1 receptor agonist.[1][2] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and intercellular signal transduction. By activating the σ1 receptor, this compound is believed to potentiate the signaling cascades initiated by neurotrophic factors like NGF, leading to enhanced neurite extension and neuronal differentiation. Key signaling pathways implicated in neurite outgrowth that may be modulated by this activity include the Rho GTPases (Rac1, Cdc42) and the MAPK/ERK pathway.[3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RC-33 HCl | TargetMol [targetmol.com]
- 3. Cytoskeletal and Signaling Mechanisms of Neurite Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of RC-33 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is a selective and metabolically stable agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2][3] Activation of σ1R has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth, suggesting its therapeutic potential in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2] These application notes provide a generalized framework for the in vivo administration of this compound in mouse models, based on established protocols for other σ1R agonists and neuroprotective compounds. Researchers should note that specific parameters such as dosage, administration route, and vehicle must be empirically determined and optimized for this compound.
Data Presentation: General Parameters for Sigma-1 Receptor Agonists in Mice
The following table summarizes typical administration parameters for σ1R agonists in mouse models of neurodegenerative diseases, which can serve as a starting point for designing studies with this compound.
| Parameter | Description | Example from Literature (for other σ1R agonists) |
| Animal Model | Commonly used mouse models for neurodegenerative diseases. | SOD1G93A mice for ALS research.[4][5] |
| Route of Administration | The method by which the compound is introduced into the animal. | Intraperitoneal (IP) injection, Subcutaneous (SC) injection, Oral gavage, Intrathecal (IT) injection.[4][6][7] |
| Dosage Range | The amount of compound administered per unit of body weight. | 0.25 - 1 mg/kg for PRE-084 (IP). Dosages for novel compounds may range from 1 to 50 mg/kg and require dose-response studies.[8][9] |
| Vehicle | The solvent or carrier used to dissolve or suspend the compound. | Saline (0.9% NaCl), Phosphate-buffered saline (PBS), Water with a small percentage of DMSO and/or Tween 80. |
| Administration Frequency | How often the compound is administered. | Daily, every other day, or as determined by pharmacokinetic studies.[4] |
| Treatment Duration | The length of the treatment period. | Can range from a single dose for acute studies to several weeks or months for chronic disease models.[4] |
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of a solution for injection. All procedures should be performed under sterile conditions.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, PBS)
-
Sterile vials
-
Vortex mixer
-
pH meter (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add a small amount of the sterile vehicle to the vial to create a slurry.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. Sonication may be used if the compound is difficult to dissolve.
-
If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 7.2-7.4).
-
Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.
-
Store the prepared formulation according to the manufacturer's recommendations, protected from light.
In Vivo Administration
This protocol outlines the general procedure for intraperitoneal (IP) injection in mice, a common route for systemic drug delivery.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 27-30 gauge needles)
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the lower abdominal quadrants.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-30 degree angle. Be cautious to avoid puncturing the internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation. The injection volume should typically not exceed 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Mandatory Visualizations
Signaling Pathway of Sigma-1 Receptor Activation
Activation of the sigma-1 receptor by agonists like this compound initiates a cascade of neuroprotective signaling events.
Caption: Sigma-1 receptor signaling cascade initiated by RC-33 HCl.
Experimental Workflow for Preclinical Evaluation
A typical workflow for the preclinical assessment of a neuroprotective compound like this compound in a mouse model of neurodegenerative disease.
Caption: General workflow for preclinical evaluation of RC-33 HCl.
References
- 1. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Dose optimization and time course of administration of neuroprotective compounds. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for RC-33 Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of RC-33 Hydrochloride, a selective sigma-1 (σ1) receptor agonist, in primary neuronal cultures. The information is intended to guide research into its neuroprotective and neurite outgrowth-promoting activities.
Application Notes
Mechanism of Action
This compound is a potent and selective agonist for the sigma-1 (σ1) receptor.[1] The σ1 receptor is an intracellular chaperone protein predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[2] Upon activation by an agonist such as RC-33, the σ1 receptor can modulate a variety of downstream signaling pathways. This modulation is associated with neuroprotective effects, which are thought to be achieved through the regulation of intracellular calcium levels, attenuation of excitotoxicity, reduction of oxidative stress, and control of neuroinflammatory responses.[2][3]
Key Applications in Primary Neuronal Cultures
Primary neuronal cultures serve as crucial in vitro models for investigating neuronal development, function, and pathology, offering a more physiologically relevant system than immortalized cell lines. This compound can be employed in these cultures to explore its therapeutic potential in models of neurodegenerative diseases.
-
Promotion of Neurite Outgrowth: RC-33 has been shown to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells, a well-established model for neuronal differentiation.[1] This suggests that RC-33 may promote neuronal regeneration and enhance neural plasticity in primary neurons.
-
Neuroprotection Studies: Sigma-1 receptor agonists have demonstrated significant neuroprotective properties against a range of cellular stressors in primary neuronal cultures, including oxidative stress, glutamate-induced excitotoxicity, and apoptosis.[3] RC-33 can be utilized to evaluate its protective capacity in various in vitro models of neurodegeneration.
-
Signal Transduction Analysis: Employing RC-33 in primary neurons provides an opportunity to dissect the specific signaling cascades that are modulated by σ1 receptor activation in a cellular environment that closely mimics the in vivo state.
Data Presentation
The following tables present hypothetical data based on the known effects of sigma-1 receptor agonists to illustrate the expected outcomes of experiments with RC-33 in primary neuronal cultures.
Table 1: Anticipated Dose-Dependent Effects of this compound on Neurite Outgrowth in Primary Cortical Neurons
| Concentration (nM) | Mean Neurite Length (µm) | Number of Primary Neurites per Neuron | Number of Branch Points per Neuron |
|---|---|---|---|
| Vehicle Control | 55 ± 6 | 3.2 ± 0.5 | 2.5 ± 0.4 |
| 1 | 70 ± 8 | 4.1 ± 0.6 | 3.8 ± 0.5 |
| 10 | 95 ± 11 | 5.3 ± 0.7 | 6.2 ± 0.8 |
| 100 | 120 ± 14 | 6.1 ± 0.8 | 9.5 ± 1.1 |
| 1000 | 105 ± 12 | 5.8 ± 0.7 | 8.7 ± 1.0 |
Note: This table provides an example of expected results. Actual data will require experimental validation and may vary depending on the specific neuronal type and culture conditions.
Table 2: Projected Neuroprotective Effects of this compound on Primary Cortical Neuron Viability Under Oxidative Stress
| Treatment | Cell Viability (%) |
|---|---|
| Vehicle Control | 100 ± 5 |
| Oxidative Stressor (e.g., 100 µM H₂O₂) | 50 ± 7 |
| H₂O₂ + 1 nM RC-33 | 62 ± 6 |
| H₂O₂ + 10 nM RC-33 | 75 ± 5 |
| H₂O₂ + 100 nM RC-33 | 88 ± 4 |
| H₂O₂ + 1000 nM RC-33 | 81 ± 6 |
Note: This table illustrates the potential neuroprotective effects. Experimental validation is necessary to confirm these outcomes.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Isolation and Culture
This protocol outlines the procedure for establishing primary cortical neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant (E18) Sprague-Dawley rat
-
Ice-cold Hank's Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Soybean trypsin inhibitor
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Culture vessels (plates or coverslips) coated with Poly-D-lysine
-
Sterile surgical instruments
Procedure:
-
Humanely euthanize the pregnant rat in accordance with approved institutional animal care and use committee (IACUC) guidelines.
-
Aseptically dissect the uterine horn and transfer the embryos to a sterile dish containing ice-cold HBSS.
-
Isolate the brains from the embryos and place them in a new dish with fresh, ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices from both cerebral hemispheres.
-
Transfer the dissected cortices to a 15 mL conical tube and wash twice with sterile HBSS.
-
Aspirate the final wash and add 2 mL of 0.25% Trypsin-EDTA. Incubate the tube at 37°C for 15 minutes.
-
Terminate the enzymatic digestion by adding 2 mL of a solution containing the trypsin inhibitor.
-
Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in pre-warmed complete Neurobasal medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Seed the neurons onto Poly-D-lysine coated culture vessels at the desired density (e.g., 2.5 x 10⁵ cells/cm²).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Replace half of the culture medium with fresh, pre-warmed medium every 3 to 4 days.
Protocol 2: Neurite Outgrowth Assessment
This protocol provides a method for quantifying the effects of this compound on neurite outgrowth in primary cortical neurons.
Materials:
-
Established primary cortical neuron cultures on coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nerve Growth Factor (NGF)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
5% Normal Goat Serum (NGS) in PBS for blocking
-
Primary antibody: mouse anti-β-III tubulin
-
Secondary antibody: goat anti-mouse Alexa Fluor 488
-
DAPI nuclear stain
-
Fluorescence microscope equipped with an imaging system
Procedure:
-
On day in vitro (DIV) 4, treat the primary cortical neurons with a range of this compound concentrations (e.g., 1 nM to 1 µM). To assess potentiation, co-treat with a sub-optimal concentration of NGF (e.g., 25 ng/mL). Include a vehicle control (DMSO).
-
Incubate the treated cultures for an additional 48 to 72 hours at 37°C.
-
Fix the neurons by incubating with 4% PFA for 15 minutes at room temperature.
-
Gently wash the coverslips three times with PBS.
-
Permeabilize the cell membranes with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 5% NGS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin at 1:500 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 at 1:1000 dilution) and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Capture images using a fluorescence microscope.
-
Analyze the images to quantify neurite length, the number of primary neurites, and the number of branch points using appropriate software (e.g., ImageJ with the NeuronJ plugin).
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol details the use of an MTT assay to measure the neuroprotective effects of this compound against oxidative stress.
Materials:
-
Primary cortical neurons cultured in a 96-well plate
-
This compound stock solution
-
An oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
A multi-well plate reader
Procedure:
-
On DIV 7, pre-treat the neuronal cultures with various concentrations of this compound for 1 hour.
-
Introduce the oxidative stressor (e.g., H₂O₂ to a final concentration of 100 µM) to the appropriate wells and incubate for 24 hours. Control wells should receive the vehicle only.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization buffer to each well and incubate overnight at 37°C in the dark to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a multi-well plate reader.
-
Express the cell viability as a percentage relative to the vehicle-treated control group.
Mandatory Visualizations
References
- 1. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of RC-33 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for RC-33 hydrochloride, a selective sigma-1 (σ1) receptor agonist with neuroprotective potential. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic, efficacy, and toxicological profiles of this compound.
Introduction to this compound
This compound is a potent and selective agonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Activation of the σ1 receptor has been implicated in various cellular processes, including the modulation of intracellular calcium signaling, regulation of ion channels, and promotion of cell survival pathways.[1][2][3] Consequently, RC-33 and other σ1 receptor agonists are being investigated as potential therapeutic agents for a range of neurological and neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4][5][6]
Mechanism of Action: Sigma-1 Receptor Signaling Pathways
The therapeutic effects of RC-33 are mediated through its activation of the σ1 receptor, which in turn modulates several downstream signaling cascades. Two key pathways are highlighted below.
Modulation of IP3 Receptor-Mediated Calcium Signaling
The σ1 receptor plays a crucial role in regulating intracellular calcium (Ca²⁺) homeostasis by interacting with the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R) on the endoplasmic reticulum.[1][2][7] Under basal conditions, the σ1 receptor is associated with the chaperone protein BiP. Upon stimulation by an agonist like RC-33, the σ1 receptor dissociates from BiP and binds to the IP3R, stabilizing it and enhancing Ca²⁺ release from the endoplasmic reticulum into the cytoplasm and mitochondria. This modulation of Ca²⁺ signaling is critical for neuronal function and survival.[2]
Activation of BDNF/TrkB Signaling Pathway
Sigma-1 receptor activation has been shown to promote neuronal survival and plasticity by potentiating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[8] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting neurite outgrowth, enhancing synaptic plasticity, and protecting neurons from apoptotic cell death.[9][10][11]
In Vivo Delivery Protocols
Detailed in vivo administration protocols for this compound are not extensively published. However, based on studies with the structurally similar and widely used σ1 receptor agonist PRE-084, and pharmacokinetic data for (R)-RC-33, the following protocols can be adapted.
Experimental Workflow for In Vivo Studies
A general workflow for conducting in vivo studies with this compound is outlined below. This workflow can be adapted for pharmacokinetic, efficacy, and toxicology studies.
Formulation
For in vivo studies, this compound should be dissolved in a suitable vehicle. A common formulation for preclinical in vivo studies involves a mixture of solvents to ensure solubility and stability.
Example Formulation (based on PRE-084 protocols):
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume and mix until a clear solution is obtained.
-
The solution should be prepared fresh on the day of administration.
-
Administration Routes
The choice of administration route depends on the specific aims of the study.
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents, offering rapid absorption.
-
Intravenous (IV) Injection: This route provides immediate and 100% bioavailability, suitable for pharmacokinetic studies.
-
Oral Gavage (PO): This method is used to assess oral bioavailability and is more relevant for drugs intended for oral administration in humans.
-
Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for (R)-RC-33 and the related compound PRE-084.
Table 1: Pharmacokinetic Parameters of (R)-RC-33 and PRE-084 in Mice
| Parameter | (R)-RC-33 | PRE-084 |
| Dose (mg/kg) | 10 (IP) | 10 (IP) |
| Cmax (ng/mL) | 705.3 ± 156.4 | 659.0 ± 117.1 |
| Tmax (min) | 5 | 5 |
| AUC (ng/mL*min) | 48,639.7 ± 9,458.2 | 45,516.4 ± 8,386.4 |
| Half-life (min) | 180.3 ± 25.1 | 195.5 ± 17.5 |
| Brain Conc. at Tmax (ng/g) | 1,024.7 ± 89.6 | 773.6 ± 26.8 |
| Spinal Cord Conc. at Tmax (ng/g) | 1,156.9 ± 123.4 | 871.5 ± 77.3 |
Data adapted from Marra et al., Future Med Chem, 2016.
Table 2: In Vivo Efficacy Data for Sigma-1 Receptor Agonists in Neurodegenerative Disease Models (Representative)
| Animal Model | Compound | Dose & Route | Key Findings |
| Alzheimer's Disease (Aβ toxicity) | PRE-084 | 0.5 mg/kg, IP | Reduced Aβ-induced neuronal death and memory impairment. |
| Parkinson's Disease (MPTP model) | PRE-084 | 1 mg/kg, IP | Protected dopaminergic neurons and improved motor function. |
| ALS (SOD1-G93A mice) | PRE-084 | 0.25 mg/kg, IP | Delayed disease onset and improved motor neuron survival. |
Note: Specific in vivo efficacy data for RC-33 is not yet widely published. The data for PRE-084 is provided as a representative example of the potential effects of σ1 receptor agonists.
Table 3: In Vivo Toxicology Profile (General Observations)
| Compound | Animal Model | Key Observations |
| (R/S)-RC-33 | Mouse, Rat, Dog | Generally stable in plasma and blood. Subject to oxidative metabolism in liver S9 fractions. |
| PRE-084 | Mouse, Rat | Well-tolerated at therapeutic doses with no significant adverse effects reported in the cited studies. |
Experimental Protocols
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following a single administration.
Materials:
-
This compound
-
Vehicle for formulation
-
8-10 week old male CD-1 mice
-
Syringes and needles for administration and blood collection
-
Anticoagulant (e.g., EDTA) tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle on the day of the experiment.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via the desired route (e.g., intraperitoneal injection).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via retro-orbital or tail vein sampling into anticoagulant tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Efficacy Study in a Mouse Model of Neurodegeneration (General Protocol)
Objective: To evaluate the neuroprotective effects of this compound in a relevant animal model.
Materials:
-
This compound
-
Vehicle for formulation
-
Transgenic or toxin-induced mouse model of a neurodegenerative disease (e.g., APP/PS1 for Alzheimer's, MPTP-treated for Parkinson's, SOD1-G93A for ALS)
-
Age- and sex-matched wild-type control mice
-
Equipment for behavioral testing (e.g., Morris water maze, rotarod)
-
Reagents for tissue processing and analysis (e.g., immunohistochemistry, Western blotting)
Protocol:
-
Animal Model and Grouping: Randomly assign animals to treatment groups (e.g., vehicle-treated wild-type, vehicle-treated disease model, RC-33-treated disease model).
-
Dosing Regimen: Administer this compound or vehicle according to a predetermined schedule (e.g., daily or three times a week) for a specified duration.
-
Behavioral Assessment: Conduct behavioral tests at baseline and at various time points during the study to assess cognitive or motor function.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain and/or spinal cord tissue.
-
Histological and Biochemical Analysis: Process the tissues for analysis of neuropathological markers (e.g., amyloid plaques, neuroinflammation, neuronal loss) and relevant signaling molecules.
-
Data Analysis: Statistically analyze the behavioral, histological, and biochemical data to determine the efficacy of this compound.
Conclusion
This compound is a promising σ1 receptor agonist with potential therapeutic applications in neurodegenerative diseases. The protocols and data presented in these application notes provide a foundation for researchers to conduct in vivo studies to further elucidate its pharmacological properties and therapeutic efficacy. Careful consideration of the experimental design, including the choice of animal model, administration route, and outcome measures, is crucial for obtaining robust and meaningful results.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Sigma-1 Receptor C-terminal Segment in Inositol 1,4,5-Trisphosphate Receptor Activation: CONSTITUTIVE ENHANCEMENT OF CALCIUM SIGNALING IN MCF-7 TUMOR CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term interleukin-33 treatment delays disease onset and alleviates astrocytic activation in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
RC-33 Hydrochloride solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is a selective and metabolically stable agonist for the sigma-1 receptor (σ1R).[1][2] It has demonstrated activity in enhancing nerve growth factor (NGF)-induced neurite outgrowth, making it a compound of interest for research in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2] This document provides detailed information on the solubility of this compound and protocols for its application in cell culture-based assays.
Physicochemical Properties and Solubility
This compound is the salt form of an amine-based compound, which generally confers improved solubility in aqueous solutions compared to the free base.[3][4][5]
Solubility Data
| Solvent | Known Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | ≥ 40 mg/mL | ≥ 121.2 mM | Based on the preparation of a 40 mg/mL stock solution.[1] The actual maximum solubility may be higher. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data not available | Not applicable | As a hydrochloride salt, it is expected to have some aqueous solubility. It is recommended to first prepare a concentrated stock in DMSO and then dilute it into the aqueous medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |
| Water / Aqueous Buffers | Data not available | Not applicable | Amine hydrochlorides are generally water-soluble.[3][4][5] Empirical testing is recommended to determine the maximum solubility for specific applications. |
Molecular Weight of this compound: 329.91 g/mol [1]
Signaling Pathway
This compound, as a sigma-1 receptor agonist, potentiates NGF-induced neurite outgrowth. This process involves the modulation of several intracellular signaling cascades. Upon binding of NGF to its receptor TrkA, a series of downstream pathways are activated. The activation of σ1R by this compound at the endoplasmic reticulum (ER) can further amplify these signals, leading to enhanced neurite formation.
Caption: RC-33 HCl signaling pathway in neurite outgrowth.
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration in cell culture medium.
Caption: Workflow for solution preparation.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM or RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol:
-
Stock Solution (10 mM in DMSO): a. Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.299 mg of this compound (MW: 329.91 g/mol ). b. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex or sonicate the solution until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
-
Working Solution (in Cell Culture Medium): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. c. Gently mix the working solution by pipetting up and down. d. Use the working solution immediately for cell treatment. Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from established methods for assessing neurite outgrowth in PC12 cells stimulated with NGF and potentiated by sigma-1 receptor agonists.[6][7][8][9][10][11]
Materials:
-
PC12 cells
-
Complete culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)
-
Differentiation medium (e.g., DMEM with 1% horse serum and penicillin/streptomycin)
-
Poly-L-lysine or Collagen IV-coated 24- or 48-well plates
-
Nerve Growth Factor (NGF)
-
This compound working solutions
-
A selective sigma-1 receptor antagonist (e.g., NE-100) as a negative control (optional)
-
Microscope with imaging capabilities
Protocol:
-
Cell Seeding: a. Coat the wells of a 24- or 48-well plate with Poly-L-lysine or Collagen IV according to the manufacturer's instructions. b. Seed PC12 cells at a density of 1-2 x 10^4 cells/well in complete culture medium. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Treatment: a. After 24 hours, aspirate the complete culture medium and gently wash the cells with pre-warmed PBS. b. Add the differentiation medium containing a sub-optimal concentration of NGF (e.g., 2.5-10 ng/mL). c. Add this compound to the wells at various final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). d. (Optional) For specificity control, co-treat cells with this compound and a sigma-1 receptor antagonist. e. Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Neurite Outgrowth: a. After the incubation period, acquire images of the cells using a phase-contrast microscope. b. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter. c. Quantify neurite outgrowth by counting the percentage of neurite-bearing cells in at least five random fields per well. Alternatively, specialized software can be used to measure total neurite length per cell.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the potential cytotoxicity of this compound.
Materials:
-
PC12 cells (or other cell line of interest)
-
Complete culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). c. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Express the cell viability as a percentage of the vehicle-treated control cells.
Disclaimer
The information and protocols provided in this document are intended for research use only. The solubility and stability of this compound may vary depending on the specific experimental conditions. It is highly recommended that researchers perform their own validation experiments.
References
- 1. RC-33 HCl | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oxfordreference.com [oxfordreference.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth in PC12 Cells by Ifenprodil: The Role of Sigma-1 and IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nerve growth factor-induced neurite sprouting in PC12 cells involves sigma-1 receptors: implications for antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RC-33 Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These notes and protocols are intended for research use only by qualified personnel. RC-33 Hydrochloride is a research chemical, and its toxicological properties may not be fully characterized.[1] Always consult a comprehensive Safety Data Sheet (SDS) from your supplier before handling and perform a thorough risk assessment.
Introduction
This compound is a selective and metabolically stable agonist for the sigma (σ) receptor.[2][3] It has demonstrated activity in enhancing nerve growth factor (NGF)-induced neurite outgrowth, making it a candidate for research in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[2][3] These guidelines provide essential information for the safe storage, handling, and use of this compound powder in a laboratory setting.
Chemical Properties
| Property | Value | Source |
| CAS Number | 1346016-43-0 | [2] |
| Molecular Formula | Not explicitly found in search results. | |
| Molecular Weight | Not explicitly found in search results. | |
| Appearance | Not explicitly found in search results, typically a crystalline powder. |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound powder. Conflicting information exists from commercial suppliers, suggesting that the optimal storage condition may depend on the intended duration of storage.
Recommended Storage Conditions
| Condition | Temperature | Duration | Source |
| Short-term Storage | Room Temperature | As per shipping in the continental US | [2] |
| Long-term Storage (Powder) | -20°C | Up to 3 years | [4] |
| In Solvent | -80°C | Up to 1 year | [4] |
Note: For long-term stability, storage at -20°C is recommended.[4] The compound is often shipped with blue ice, indicating a preference for cool conditions during transport.[4]
Stability Considerations
-
Hygroscopicity: The hydrochloride salt form may be hygroscopic. Store in a tightly sealed container in a dry, well-ventilated place.[5][6]
-
Light Sensitivity: Protect from direct light. Store in an opaque or amber vial.
-
Thermal Stability: While stable at room temperature for short periods, long-term exposure to heat should be avoided.[2]
Handling and Safety Precautions
Due to the lack of a specific Safety Data Sheet for this compound, handling precautions are based on general guidelines for potent research compounds and hydrochloride salts.[1][5][7]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Respiratory Protection: For handling powder outside of a ventilated enclosure, a NIOSH-approved respirator is recommended to avoid inhalation.[1]
-
Body Protection: Wear a lab coat.[1]
Engineering Controls
-
Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[5][8]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Spill and Disposal
-
Spill: In case of a spill, avoid generating dust.[1] Moisten the powder with a suitable solvent (e.g., water or ethanol) before carefully wiping it up with an absorbent material. Place the waste in a sealed container for proper disposal.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]
Experimental Protocols
The following are general protocols. Researchers should optimize these based on their specific experimental needs.
Protocol for Preparation of Stock Solutions
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood or ventilated enclosure, carefully weigh the desired amount of powder.
-
Solubilization: Add the desired solvent (e.g., DMSO, Ethanol, or sterile water) to the powder. Consult the supplier's datasheet for specific solubility information. If not available, test solubility with a small amount first.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol for Stability Testing (Forced Degradation)
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9]
-
Sample Preparation: Prepare several accurately weighed samples of this compound powder and solutions in relevant solvents.
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (for solid powder).
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. Compare the results to an unstressed control sample.
-
Data Evaluation: Assess the percentage of degradation and identify any major degradation products.
Visualizations
Workflow and Pathway Diagrams
Caption: Workflow for this compound Storage and Handling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RC-33 HCl | TargetMol [targetmol.com]
- 5. go.lupinsys.com [go.lupinsys.com]
- 6. poolpro.com.au [poolpro.com.au]
- 7. culbeag.com.au [culbeag.com.au]
- 8. cwnl.co.nz [cwnl.co.nz]
- 9. pharmtech.com [pharmtech.com]
Application Notes and Protocols for RC-33 Hydrochloride Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is a selective and metabolically stable agonist for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1] The sigma-1 receptor is implicated in a variety of cellular processes, including the potentiation of nerve growth factor (NGF)-induced neurite outgrowth, modulation of calcium signaling, and cellular stress responses.[1][2] Given its therapeutic potential in neurodegenerative diseases, it is crucial to characterize its cytotoxic profile to determine its therapeutic window.[3] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, a reliable and widely used colorimetric method for determining cell viability.
Data Presentation
The results of a typical cytotoxicity assay with this compound can be summarized in the following table. This table will allow for a clear comparison of the dose-dependent effects of the compound on cell viability.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 0.1 | 1.248 | 0.091 | 99.5 |
| 1 | 1.231 | 0.085 | 98.2 |
| 10 | 1.198 | 0.079 | 95.5 |
| 50 | 1.052 | 0.068 | 83.9 |
| 100 | 0.876 | 0.054 | 69.8 |
| 250 | 0.543 | 0.041 | 43.3 |
| 500 | 0.211 | 0.023 | 16.8 |
Experimental Protocols
MTT Assay for Cytotoxicity of this compound
This protocol outlines the measurement of cell viability by assessing the metabolic activity of cells, which is a common indicator of cytotoxicity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][5] The amount of formazan produced is directly proportional to the number of living cells.[5]
Materials:
-
This compound
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
-
Mandatory Visualization
Caption: Workflow of the MTT cytotoxicity assay for this compound.
Caption: Proposed signaling cascade initiated by this compound.
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of RC-33 Hydrochloride Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is a selective and metabolically stable sigma-1 receptor agonist that has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth.[1][2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[3] NGF is a neurotrophic factor that plays a crucial role in the survival, differentiation, and maintenance of neurons by activating intracellular signaling cascades.[4][5] The potentiation of NGF signaling by this compound suggests a complex interplay between the sigma-1 receptor and NGF-mediated pathways, making it a compound of interest for neurodegenerative disease research.
These application notes provide a detailed protocol for the western blot analysis of cells treated with this compound to investigate its effects on key signaling proteins. The protocol is designed to be a comprehensive guide, from cell culture and treatment to data analysis and presentation.
Putative Signaling Pathways Modulated by this compound
This compound, by acting as a sigma-1 receptor agonist and potentiating NGF signaling, is hypothesized to modulate several key intracellular signaling pathways critical for neuronal survival and differentiation. The primary pathways of interest for western blot analysis include:
-
PI3K/Akt Pathway: This is a major survival pathway activated downstream of NGF's receptor, TrkA. Activation of this pathway is often assessed by examining the phosphorylation status of Akt. The sigma-1 receptor has been shown to influence Akt signaling.
-
MAPK/ERK Pathway: The Ras/Raf/MEK/ERK cascade is another critical pathway activated by NGF that is involved in neurite outgrowth and differentiation. The phosphorylation of ERK1/2 is a key indicator of this pathway's activation. Sigma-1 receptor agonists have been demonstrated to upregulate the phosphorylation of ERK1/2.
-
PLC-γ Pathway: Phospholipase C-gamma (PLC-γ) is also activated by the TrkA receptor and leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC).
-
Calcium Homeostasis: The sigma-1 receptor is known to interact with IP3 receptors on the ER, influencing calcium release.[6] This can have widespread effects on various cellular processes.
Data Presentation
Quantitative data from western blot experiments should be systematically organized to facilitate clear comparison and interpretation. Densitometric analysis of protein bands should be performed and the results normalized to a suitable loading control (e.g., β-actin, GAPDH).
Table 1: Quantitative Analysis of Protein Expression in this compound-Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| p-Akt (Ser473) | Control (Vehicle) | 1.0 | |||
| RC-33 HCl (X µM) | |||||
| Total Akt | Control (Vehicle) | 1.0 | |||
| RC-33 HCl (X µM) | |||||
| p-ERK1/2 (Thr202/Tyr204) | Control (Vehicle) | 1.0 | |||
| RC-33 HCl (X µM) | |||||
| Total ERK1/2 | Control (Vehicle) | 1.0 | |||
| RC-33 HCl (X µM) | |||||
| PLC-γ | Control (Vehicle) | 1.0 | |||
| RC-33 HCl (X µM) | |||||
| β-actin | Control (Vehicle) | 1.0 | |||
| RC-33 HCl (X µM) |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium.
-
Include a vehicle control group treated with the same concentration of the solvent used for this compound.
-
If investigating NGF potentiation, include groups with NGF alone and NGF in combination with this compound.
-
Aspirate the old medium from the cells and replace it with the medium containing the different treatments.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 15 min, 30 min, 1 hr, 24 hr) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
IV. Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-PLC-γ, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined based on the manufacturer's datasheet.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Visualizations
References
- 1. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. NGF (E7O4E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Proposed mechanism for potentiation of NGF-induced neurite outgrowth by sigma-1 receptor agonists. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Immunofluorescence Staining of Neurite Outgrowth with RC-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is fundamental to the formation of functional neural circuits. The study of compounds that modulate neurite outgrowth is crucial for understanding neurodevelopment and for the discovery of novel therapeutics for neurodegenerative diseases and nerve injury. RC-33 has been identified as a potent and selective sigma-1 (σ1) receptor agonist that potentiates nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a well-established model for neuronal differentiation.[1][2][3]
These application notes provide a comprehensive guide to utilizing RC-33 in immunofluorescence-based neurite outgrowth assays. Detailed protocols for cell culture, treatment, staining, and analysis are provided, along with a summary of expected quantitative outcomes and an overview of the underlying signaling pathways.
Data Presentation
The following table summarizes the quantitative effect of RC-33 on NGF-induced neurite outgrowth in PC12 cells. Data indicates that RC-33 potentiates the effect of NGF in a concentration-dependent manner.
| Treatment Group | Concentration | Percentage of Neurite-Bearing Cells (%) |
| Control (NGF alone) | 2.5 nM NGF | 26 ± 4 |
| RC-33 + NGF | 0.5 µM RC-33 + 2.5 nM NGF | 36 ± 4 |
Data adapted from in vitro studies on the PC12 cell line.[1] The effective concentration range for RC-33 to potentiate neurite outgrowth was found to be from 0.01 to 5 µM.[1]
Signaling Pathways
NGF-Induced Neurite Outgrowth Signaling Pathway
Nerve Growth Factor (NGF) initiates a signaling cascade by binding to its receptor, Tyrosine Kinase Receptor A (TrkA). This binding leads to the autophosphorylation of the receptor and the activation of several downstream pathways crucial for neuronal differentiation and neurite outgrowth, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways.
Potentiation of NGF Signaling by RC-33 via the Sigma-1 Receptor
RC-33, as a sigma-1 receptor agonist, enhances the NGF-induced signaling cascade. The sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein, is thought to modulate intracellular calcium signaling through its interaction with inositol 1,4,5-trisphosphate (IP3) receptors.[4][5] This modulation of calcium signaling can potentiate the activity of the downstream effectors in the NGF pathway, leading to enhanced neurite outgrowth.
Experimental Protocols
Experimental Workflow for Immunofluorescence Staining of Neurite Outgrowth
The following diagram outlines the key steps in the experimental workflow.
Detailed Protocol for Immunofluorescence Staining
This protocol is optimized for PC12 cells cultured in 24-well plates.
Materials:
-
PC12 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)
-
Poly-L-lysine or Collagen IV-coated 24-well plates
-
Nerve Growth Factor (NGF)
-
RC-33
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: Mouse anti-β-III tubulin (a specific neuronal marker)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture PC12 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Coat the wells of a 24-well plate with poly-L-lysine or collagen IV to promote cell adhesion.
-
Seed the PC12 cells at a density that allows for individual cells and their neurites to be visualized without significant overlap after differentiation (e.g., 1 x 10^4 cells/well).
-
Allow the cells to attach for 24 hours.
-
-
NGF and RC-33 Treatment:
-
Prepare a low-serum medium (e.g., 1% horse serum) to induce differentiation.
-
Prepare stock solutions of NGF and RC-33 in an appropriate solvent (e.g., sterile water for NGF, DMSO for RC-33).
-
On the day of treatment, dilute NGF and RC-33 to their final working concentrations in the low-serum medium.
-
Aspirate the complete growth medium from the cells and gently wash once with PBS.
-
Add the treatment media to the respective wells:
-
Control: Low-serum medium with NGF (e.g., 2.5 ng/mL).
-
Test: Low-serum medium with NGF and RC-33 (e.g., 0.01 - 5 µM).
-
Vehicle control: Low-serum medium with the vehicle used for RC-33.
-
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
-
Fixation and Permeabilization:
-
Gently aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by adding blocking solution to each well and incubating for 1 hour at room temperature.
-
Dilute the primary antibody (e.g., mouse anti-β-III tubulin) in the blocking solution to its recommended working concentration.
-
Aspirate the blocking solution and add the diluted primary antibody to each well.
-
Incubate overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking solution.
-
Add the diluted secondary antibody to each well and incubate for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Counterstain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add a small volume of PBS or antifade mounting medium to each well.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores (e.g., FITC for Alexa Fluor 488 and DAPI).
-
Capture multiple images from random fields for each well to ensure representative sampling.
-
-
Image Analysis and Quantification:
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or other automated software).
-
Common parameters to measure include:
-
Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
-
Average neurite length per neuron.
-
Total neurite length per image field.
-
Number of neurite branches.
-
-
Perform statistical analysis to compare the different treatment groups.
-
Conclusion
RC-33 presents a valuable tool for studying the role of the sigma-1 receptor in neuronal differentiation and for screening potential neuro-regenerative compounds. The protocols and information provided herein offer a robust framework for investigating the effects of RC-33 on neurite outgrowth using immunofluorescence techniques. Careful optimization of cell density, antibody concentrations, and imaging parameters will ensure high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a potent and selective σ₁ receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth in PC12 Cells by Ifenprodil: The Role of Sigma-1 and IP3 Receptors | PLOS One [journals.plos.org]
- 5. Item - Proposed mechanism for potentiation of NGF-induced neurite outgrowth by sigma-1 receptor agonists. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for High-Content Screening Assays with RC-33 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is a selective and metabolically stable agonist of the Sigma-1 receptor (σ1R).[1][2][3] The σ1R is a unique intracellular chaperone protein, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling and potentiation of nerve growth factor (NGF)-induced neurite outgrowth.[1][2] These properties make this compound a compelling compound for investigation in neurodegenerative disease research and drug discovery, particularly for conditions where promoting neuronal regeneration and plasticity is a therapeutic goal.
High-content screening (HCS) offers a powerful, image-based approach to quantitatively assess the effects of compounds like this compound on cellular morphology and function in a high-throughput format. This document provides detailed application notes and protocols for utilizing this compound in HCS assays focused on neurite outgrowth, a key process in neuronal development and regeneration.
Mechanism of Action
This compound acts as a σ1R agonist. The binding of this compound to σ1R is thought to induce a conformational change in the receptor, allowing it to interact with and modulate the activity of various downstream effectors. In the context of neurite outgrowth, σ1R activation potentiates NGF signaling through the TrkA receptor, leading to the activation of downstream pathways that promote cytoskeletal rearrangements and gene expression necessary for neurite extension and branching.
High-Content Screening Assay for Neurite Outgrowth
This protocol describes a high-content screening assay to quantify the effect of this compound on neurite outgrowth in a neuronal cell line, such as PC-12 or human iPSC-derived neurons.
Experimental Workflow
Materials and Reagents
-
Cell Line: PC-12 cells (ATCC CRL-1721) or human iPSC-derived neurons.
-
This compound: Prepare a stock solution in sterile DMSO.
-
Nerve Growth Factor (NGF): Reconstitute in sterile PBS with 0.1% BSA.
-
Culture Medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Plate Coating Solution: Poly-L-lysine or Collagen Type IV.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-βIII-Tubulin antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: Hoechst 33342.
-
Plates: 96-well, black, clear-bottom imaging plates.
Experimental Protocol
-
Plate Coating:
-
Coat 96-well imaging plates with Poly-L-lysine (50 µg/mL) or Collagen Type IV (10 µg/cm²) overnight at 37°C.
-
Aspirate the coating solution and wash twice with sterile PBS. Allow plates to air dry in a sterile hood.
-
-
Cell Seeding:
-
Harvest and count PC-12 cells.
-
Seed cells at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Prepare a constant, suboptimal concentration of NGF (e.g., 2.5 ng/mL) in low-serum medium. This concentration should be determined empirically to induce minimal neurite outgrowth on its own, allowing for the potentiation effect of RC-33 to be observed.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound and NGF. Include appropriate vehicle controls (DMSO) and a positive control (higher concentration of NGF, e.g., 50 ng/mL).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
Cell Fixation and Staining:
-
Gently aspirate the medium and fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-βIII-Tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (for nuclear staining) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Leave the final wash in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system. Capture images from at least two channels (one for nuclei and one for neurites).
-
Use automated image analysis software to identify and count cells (based on nuclear stain) and to trace and quantify neurite outgrowth (based on βIII-Tubulin stain).
-
Key parameters to quantify include:
-
Total neurite length per cell
-
Number of neurites per cell
-
Number of branch points per cell
-
Cell viability (cell count)
-
-
Data Presentation
The quantitative data obtained from the high-content analysis can be summarized in the following tables. The data presented here is hypothetical and serves as an example of expected results.
Table 1: Dose-Response of this compound on Neurite Outgrowth in PC-12 Cells (in the presence of 2.5 ng/mL NGF)
| RC-33 HCl (µM) | Total Neurite Length per Cell (µm ± SD) | Number of Neurites per Cell (± SD) | Number of Branch Points per Cell (± SD) | Cell Count (± SD) |
| 0 (Vehicle) | 25.3 ± 4.1 | 1.2 ± 0.3 | 0.8 ± 0.2 | 4500 ± 250 |
| 0.01 | 35.8 ± 5.2 | 1.8 ± 0.4 | 1.5 ± 0.3 | 4450 ± 280 |
| 0.1 | 68.2 ± 8.9 | 2.5 ± 0.6 | 2.9 ± 0.5 | 4520 ± 230 |
| 1 | 115.6 ± 12.3 | 3.8 ± 0.7 | 4.5 ± 0.8 | 4480 ± 260 |
| 10 | 120.1 ± 13.5 | 3.9 ± 0.8 | 4.7 ± 0.9 | 4390 ± 310 |
| 50 ng/mL NGF (Positive Control) | 125.4 ± 14.2 | 4.1 ± 0.9 | 5.0 ± 1.1 | 4510 ± 240 |
Table 2: Calculated Potency and Efficacy of this compound
| Parameter | Value |
| EC₅₀ (Total Neurite Length) | 0.15 µM |
| Eₘₐₓ (% of Positive Control) | 95.8% |
| EC₅₀ (Number of Neurites) | 0.18 µM |
| Eₘₐₓ (% of Positive Control) | 95.1% |
| EC₅₀ (Number of Branch Points) | 0.22 µM |
| Eₘₐₓ (% of Positive Control) | 94.0% |
Conclusion
The described high-content screening assay provides a robust and quantitative method to evaluate the pro-neuritogenic effects of this compound. The detailed protocol and data presentation format offer a framework for researchers to investigate the potential of this and other σ1R agonists in promoting neuronal health and regeneration. The use of automated imaging and analysis allows for the efficient screening of compound libraries and the detailed characterization of lead candidates in drug discovery programs targeting neurodegenerative diseases.
References
Application Notes and Protocols for Testing RC-33 Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is a selective and metabolically stable agonist for the sigma-1 receptor (S1R)[1][2]. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, is implicated in a variety of cellular processes, including the regulation of calcium signaling, ion channel function, and cellular stress responses. Emerging evidence suggests a role for the sigma-1 receptor in the modulation of angiogenesis. Activation of the S1R has been shown to prevent pathological angiogenesis in a preclinical model of choroidal neovascularization. Furthermore, in a rodent model of chronic heart failure, S1R stimulation was found to promote angiogenesis through the activation of the JAK2/STAT3 pathway[2].
Given the critical role of angiogenesis in tumor growth and metastasis, evaluating the anti-angiogenic potential of S1R modulators like this compound is a promising area of cancer research. These application notes provide detailed protocols for assessing the efficacy of this compound in established preclinical animal models of angiogenesis and tumor growth.
Hypothesized Mechanism of Action
This compound, as a sigma-1 receptor agonist, is hypothesized to modulate angiogenesis by influencing key signaling pathways within endothelial cells. Activation of the S1R at the endoplasmic reticulum-mitochondria associated membrane (MAM) can regulate intracellular calcium homeostasis. This, in turn, may influence downstream signaling cascades such as the JAK2/STAT3 pathway, which is known to play a role in the expression of angiogenic factors. The precise effect, whether pro- or anti-angiogenic, may be context-dependent. The following protocols are designed to investigate the potential anti-angiogenic and anti-tumor efficacy of this compound.
Figure 1: Hypothesized Signaling Pathway of this compound in Angiogenesis.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in a Matrigel Plug Angiogenesis Assay
Note: The following data are for illustrative purposes to demonstrate data presentation and do not represent actual experimental results.
| Treatment Group | Dose (mg/kg) | Hemoglobin Content (µ g/plug ) ± SEM | Microvessel Density (CD31+ vessels/mm²) ± SEM | % Inhibition of Angiogenesis (vs. VEGF Control) |
| Vehicle Control | - | 0.8 ± 0.2 | 15 ± 4 | - |
| VEGF Control | - | 5.2 ± 0.6 | 125 ± 15 | 0% |
| RC-33 HCl | 1 | 3.9 ± 0.5 | 98 ± 12 | 25% |
| RC-33 HCl | 5 | 2.5 ± 0.4 | 65 ± 9 | 52% |
| RC-33 HCl | 10 | 1.8 ± 0.3 | 40 ± 7 | 68% |
| Positive Control (Sunitinib) | 20 | 1.5 ± 0.2 | 32 ± 5 | 76% |
Table 2: Hypothetical Efficacy of this compound in a Tumor Xenograft Model
Note: The following data are for illustrative purposes to demonstrate data presentation and do not represent actual experimental results.
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Change in Body Weight (%) | Microvessel Density (CD31+ vessels/tumor section) ± SEM |
| Vehicle Control | - | 1550 ± 210 | - | +2.5 | 45 ± 6 |
| RC-33 HCl | 5 | 1020 ± 150 | 34.2% | +1.8 | 31 ± 5 |
| RC-33 HCl | 10 | 730 ± 110 | 52.9% | +0.5 | 22 ± 4 |
| RC-33 HCl | 20 | 480 ± 95 | 69.0% | -1.2 | 14 ± 3 |
| Positive Control (Bevacizumab) | 10 | 410 ± 80 | 73.5% | -0.8 | 11 ± 2 |
Experimental Protocols
Matrigel Plug Angiogenesis Assay
This in vivo assay is used to quantify both pro- and anti-angiogenic activity of a test compound.
Figure 2: Experimental Workflow for the Matrigel Plug Angiogenesis Assay.
Materials:
-
Growth Factor Reduced Matrigel® (Corning)
-
Recombinant Human VEGF (Vascular Endothelial Growth Factor)
-
This compound
-
6-8 week old C57BL/6 or immunodeficient (e.g., NOD/SCID) mice
-
Drabkin's reagent kit for hemoglobin estimation
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice overnight. Keep all reagents and pipettes cold. Mix Matrigel with VEGF (e.g., 150 ng/mL) and the desired concentration of this compound or vehicle.
-
Injection: Anesthetize mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
Treatment: Administer this compound or vehicle control systemically (e.g., intraperitoneal injection) daily or as per the desired dosing schedule for the duration of the experiment (e.g., 7-14 days).
-
Plug Excision: At the end of the treatment period, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize a portion of the plug and use Drabkin's reagent to measure hemoglobin content, which correlates with the extent of blood vessel formation.
-
Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section. Stain sections with an anti-CD31 antibody to visualize endothelial cells. Quantify microvessel density (MVD) by counting the number of CD31-positive vessels per unit area in multiple high-power fields.
-
Tumor Xenograft Model
This model assesses the effect of this compound on the growth of human tumors in immunodeficient mice and allows for the evaluation of intra-tumoral angiogenesis.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, U87-MG glioblastoma)
-
6-8 week old immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
-
This compound
-
Calipers for tumor measurement
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Treatment Administration: Administer this compound or vehicle control systemically (e.g., i.p. or oral gavage) at the predetermined dose and schedule. Monitor animal body weight and overall health throughout the study.
-
Efficacy Evaluation: Continue to measure tumor volumes and body weights. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analysis of Tumor Angiogenesis: At the end of the study, euthanize the mice and excise the tumors. Fix tumors in formalin, embed in paraffin, and prepare sections for immunohistochemical staining with an anti-CD31 antibody. Quantify microvessel density within the tumor sections to assess the effect of this compound on tumor angiogenesis.
Concluding Remarks
The protocols outlined provide a framework for the preclinical evaluation of this compound's potential anti-angiogenic and anti-tumor efficacy. Given the complex and sometimes contradictory role of the sigma-1 receptor in cancer biology, careful dose-response studies and thorough analysis of both angiogenesis and tumor growth are essential. These studies will be critical in determining the therapeutic potential of this compound as a novel anti-cancer agent.
References
Establishing a Dose-Response Curve for RC-33 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-33 Hydrochloride is a selective and metabolically stable agonist for the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] As an S1R agonist, this compound has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth, suggesting its potential therapeutic utility in neurodegenerative diseases and nerve injury.[4] Establishing a clear dose-response relationship is a critical step in characterizing the pharmacological activity of this compound, enabling the determination of key parameters such as the half-maximal effective concentration (EC50).
These application notes provide detailed protocols for determining the dose-response curve of this compound in a biologically relevant context, focusing on its ability to enhance neurite outgrowth in neuronal cell lines. The protocols cover essential preliminary assays, such as determining the compound's binding affinity and assessing its cytotoxicity, as well as a functional neurite outgrowth assay.
Preliminary Characterization of this compound
Prior to establishing a functional dose-response curve, it is crucial to determine the binding affinity of this compound for the sigma-1 receptor and to assess its potential cytotoxicity to establish a suitable concentration range for subsequent experiments.
Sigma-1 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for its target receptor. This protocol outlines a competitive binding assay using a known radiolabeled S1R ligand.
Protocol: Sigma-1 Receptor Competitive Binding Assay
| Step | Procedure | Details |
| 1 | Membrane Preparation | Prepare cell membranes from a cell line with high S1R expression (e.g., CHO-K1 cells stably expressing human S1R). |
| 2 | Assay Setup | In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of this compound. |
| 3 | Incubation | Incubate the plate to allow the binding to reach equilibrium. |
| 4 | Separation | Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter. |
| 5 | Detection | Quantify the radioactivity retained on the filter using a scintillation counter. |
| 6 | Data Analysis | Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation. |
Table 1: Expected Binding Affinity for this compound
| Parameter | Expected Value |
| Ki (Sigma-1 Receptor) | Low nanomolar range |
Cell Viability and Cytotoxicity Assay
It is essential to determine the concentration range of this compound that is not toxic to the cells used in the functional assay. A common method for this is the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
Protocol: MTT Cell Viability Assay
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at an appropriate density. |
| 2 | Compound Treatment | After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. |
| 3 | Incubation | Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours). |
| 4 | MTT Addition | Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. |
| 5 | Solubilization | Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. |
| 6 | Absorbance Measurement | Measure the absorbance at a wavelength of 570 nm using a microplate reader. |
| 7 | Data Analysis | Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (the concentration that causes 50% cytotoxicity). |
Table 2: Representative Concentration Range for Cytotoxicity Assessment
| Compound | Concentration Range |
| This compound | 0.01 µM to 100 µM |
Functional Dose-Response Assay: Neurite Outgrowth
The primary functional effect of this compound is the potentiation of NGF-induced neurite outgrowth.[4] This assay will determine the EC50 of this compound for this effect in a neuronal cell line. PC12 cells are a well-established model for NGF-induced neuronal differentiation.[5]
Experimental Workflow for Neurite Outgrowth Assay
Caption: Experimental workflow for the neurite outgrowth assay.
Protocol: Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells
| Step | Procedure | Details |
| 1 | Plate Coating | Coat 96-well plates with a suitable extracellular matrix protein (e.g., collagen type I or poly-L-lysine) to promote cell attachment. |
| 2 | Cell Seeding | Seed PC12 cells at a low density (e.g., 1 x 10⁴ cells/well) to allow for neurite extension without excessive cell-cell contact.[5] |
| 3 | Cell Starvation (Optional) | To reduce the effect of serum components, culture cells in low-serum medium (e.g., 0.5-1% horse serum) for 24 hours prior to treatment. |
| 4 | Treatment | Treat the cells with a constant, sub-maximal concentration of NGF (e.g., 2.5-50 ng/mL) in combination with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM).[1][5] Include controls: vehicle only, NGF only, and this compound only. |
| 5 | Incubation | Incubate the cells for 48-72 hours to allow for neurite outgrowth. |
| 6 | Fixation and Staining | Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100). Stain for a neuronal marker such as β-III tubulin to visualize neurites and a nuclear stain (e.g., DAPI) to count cells. |
| 7 | Imaging | Acquire images using a high-content imaging system or a fluorescence microscope. |
| 8 | Quantification | Use automated image analysis software to quantify neurite outgrowth. Key parameters include total neurite length per cell, number of neurites per cell, and percentage of neurite-bearing cells. |
| 9 | Data Analysis | Plot the neurite outgrowth parameter as a function of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50. |
Table 3: Recommended Concentration Ranges for Neurite Outgrowth Assay
| Compound | Cell Line | Concentration Range | Reference |
| NGF | PC12 | 2.5 - 100 ng/mL | [1][5] |
| SA4503 (S1R agonist) | PC12 | 0.01 - 1.0 µM | [1] |
| PPBP (S1R agonist) | PC12 | 0.1 - 10 µM | [1] |
| This compound | PC12 / SH-SY5Y | Proposed: 0.01 - 10 µM | Based on similar compounds |
Signaling Pathway of this compound in Potentiating Neurite Outgrowth
This compound, as a sigma-1 receptor agonist, is proposed to potentiate NGF-induced neurite outgrowth through a synergistic mechanism involving intracellular calcium signaling and the modulation of key downstream pathways.
Caption: Proposed signaling pathway of RC-33 HCl.
Upon binding of NGF to its receptor TrkA, the Ras/Raf/MEK/ERK signaling cascade is activated, leading to the phosphorylation of transcription factors like CREB, which promotes the expression of genes involved in neurite outgrowth. This compound binds to the sigma-1 receptor on the endoplasmic reticulum, which is thought to modulate the activity of the IP3 receptor, leading to an increase in intracellular calcium.[2] This calcium signal can then act as a second messenger to potentiate the NGF-initiated signaling cascade, resulting in a synergistic enhancement of neurite outgrowth.[6]
Data Presentation
All quantitative data from the dose-response experiments should be summarized in tables and plotted as sigmoidal curves.
Table 4: Summary of Dose-Response Data for this compound
| Assay | Parameter | This compound |
| Sigma-1 Receptor Binding | Ki (nM) | Insert experimental value |
| Cell Viability (PC12) | CC50 (µM) | Insert experimental value |
| Neurite Outgrowth | EC50 (µM) | Insert experimental value |
| Emax (% of NGF alone) | Insert experimental value | |
| Hill Slope | Insert experimental value |
Conclusion
These application notes provide a comprehensive framework for establishing a robust dose-response curve for this compound. By following these protocols, researchers can accurately determine the binding affinity, cytotoxic profile, and functional potency of this promising sigma-1 receptor agonist. The resulting data will be crucial for the further development and characterization of this compound as a potential therapeutic agent.
References
- 1. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 2. Item - Proposed mechanism for potentiation of NGF-induced neurite outgrowth by sigma-1 receptor agonists. - Public Library of Science - Figshare [plos.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth in PC12 Cells by Ifenprodil: The Role of Sigma-1 and IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RC-33 Hydrochloride and Neurite Outgrowth Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RC-33 Hydrochloride in neurite outgrowth experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurite outgrowth?
This compound is a potent and selective sigma-1 (σ1) receptor agonist.[1][2][3] It does not typically induce neurite outgrowth on its own but significantly potentiates neurite outgrowth induced by nerve growth factor (NGF).[1][2][3] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and interacts with various signaling proteins.[2]
Q2: Which cell lines are suitable for neurite outgrowth assays with this compound?
The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying NGF-induced neurite outgrowth and is the primary model in which the effects of this compound have been characterized.[3] Other neuronal cell lines or primary neurons that express the σ1 receptor and are responsive to NGF may also be suitable, but validation would be required.
Q3: What is the expected outcome of treating neuronal cells with this compound in combination with NGF?
When used with a suboptimal concentration of NGF, this compound is expected to enhance the extent of neurite outgrowth. This can be observed as an increase in the percentage of cells bearing neurites, as well as an increase in the average and maximum length of those neurites compared to cells treated with NGF alone.
Q4: How should this compound be stored and prepared for experiments?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For experimental use, a stock solution can be prepared in a suitable solvent, such as DMSO, and stored at -80°C for up to one year. It is crucial to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Low Neurite Outgrowth
This guide addresses common problems researchers may face when using this compound to potentiate NGF-induced neurite outgrowth.
| Problem | Potential Cause | Recommended Solution |
| No or minimal neurite outgrowth in all conditions (including positive control). | 1. Suboptimal Cell Health: Cells may be unhealthy, at too high a passage number, or stressed. | - Use cells at a low, consistent passage number.- Ensure proper cell handling and aseptic technique to prevent contamination.- Confirm cell viability before and during the experiment. |
| 2. Inactive NGF: Nerve Growth Factor is a protein that can degrade if not stored or handled properly. | - Aliquot NGF upon receipt and store at -80°C.- Avoid repeated freeze-thaw cycles.- Test a range of NGF concentrations to determine the optimal suboptimal concentration for your specific cell batch. | |
| 3. Improper Plate Coating: PC12 cells require an appropriate substrate for attachment and differentiation. | - Coat culture plates with a suitable extracellular matrix component such as Collagen Type I or IV, or Poly-D-Lysine. Ensure the coating is uniform and performed according to the manufacturer's protocol. | |
| Neurite outgrowth observed with NGF alone, but no potentiation with this compound. | 1. Incorrect this compound Concentration: The concentration of RC-33 HCl may be too high (causing toxicity) or too low (ineffective). | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a broad range (e.g., 10 nM to 10 µM). |
| 2. Suboptimal NGF Concentration: The concentration of NGF used may be too high, leading to maximal neurite outgrowth and masking the potentiating effect of RC-33 HCl. | - Titrate NGF to find a concentration that induces a moderate, but not maximal, level of neurite outgrowth. This will create a window to observe the potentiation by this compound. | |
| 3. Issues with this compound Stock Solution: The compound may have degraded or precipitated. | - Prepare a fresh stock solution from powder.- Ensure complete dissolution in the solvent before diluting in culture medium.- Visually inspect the medium for any signs of precipitation after adding the compound. | |
| High variability in neurite outgrowth between replicate wells/dishes. | 1. Inconsistent Cell Seeding Density: Uneven cell distribution can lead to variability in cell health and response to treatment. | - Ensure a single-cell suspension before plating.- Mix the cell suspension thoroughly before and during plating to ensure a uniform density across all wells. |
| 2. "Edge Effects" in multi-well plates: Evaporation from the outer wells of a plate can alter media and compound concentrations. | - Avoid using the outermost wells of the plate for experiments. Instead, fill them with sterile PBS or media to maintain humidity. | |
| 3. Inconsistent timing of reagent addition: Variations in the timing of NGF and this compound addition can affect results. | - Use a multichannel pipette for simultaneous addition of reagents to multiple wells where possible.- Standardize the timing and order of reagent addition across all plates. | |
| Cells detach from the plate during the experiment. | 1. Low Serum Concentration: While reduced serum is often used to promote differentiation, very low or no serum can lead to cell detachment and death. | - Optimize the serum concentration in your differentiation medium. A low concentration (e.g., 1-2%) is often sufficient to maintain cell attachment without promoting proliferation. |
| 2. Toxicity: The concentration of this compound or other reagents may be cytotoxic. | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your neurite outgrowth experiment to assess the cytotoxicity of your treatment conditions. |
Experimental Protocols
Key Experiment: Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells
1. Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
For experiments, coat 24-well plates with Collagen Type I (50 µg/mL) for 1 hour at 37°C.
-
Aspirate the collagen solution and wash the wells with sterile PBS.
-
Harvest PC12 cells and plate them at a density of 2 x 10^4 cells/well. Allow cells to attach for 24 hours.
2. Treatment:
-
After 24 hours, replace the growth medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum).
-
Prepare working solutions of NGF and this compound in the differentiation medium.
-
Add NGF to the desired suboptimal concentration (e.g., 2.5 ng/mL - this should be optimized for each lab and cell batch).
-
Add this compound at various concentrations (e.g., 0.01, 0.1, 1.0 µM) to the NGF-containing medium.
-
Include appropriate controls: vehicle only, NGF only, and this compound only.
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
3. Quantification of Neurite Outgrowth:
-
After the incubation period, capture images of multiple fields per well using a phase-contrast microscope.
-
A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.
-
Quantify neurite outgrowth by measuring:
-
The percentage of cells with neurites.
-
The average length of the longest neurite per cell.
-
The total number of neurites per cell.
-
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin) can be used for automated or semi-automated quantification.
Data Presentation
Table 1: Troubleshooting this compound Solubility and Stability
| Parameter | Guideline | Notes |
| Solvent | DMSO | Prepare stock solutions in DMSO. |
| Stock Solution Storage | -80°C for up to 1 year | Aliquot to avoid multiple freeze-thaw cycles. |
| Powder Storage | -20°C for up to 3 years | Keep desiccated. |
| Working Solution Stability | Prepare fresh in culture medium for each experiment | RC-33 HCl is generally stable in aqueous solutions, but preparing fresh dilutions minimizes the risk of degradation or contamination. |
Table 2: Expected Quantitative Outcomes (Hypothetical Data for Illustrative Purposes)
| Treatment Group | NGF (ng/mL) | RC-33 HCl (µM) | % of Cells with Neurites | Average Neurite Length (µm) |
| Vehicle Control | 0 | 0 | < 5% | < 10 |
| RC-33 HCl Alone | 0 | 1.0 | < 5% | < 10 |
| NGF (Suboptimal) | 2.5 | 0 | 25 ± 5% | 30 ± 8 |
| NGF + RC-33 HCl | 2.5 | 0.1 | 40 ± 7% | 45 ± 10 |
| NGF + RC-33 HCl | 2.5 | 1.0 | 65 ± 8% | 70 ± 12 |
| NGF (Optimal) | 50 | 0 | 70 ± 10% | 80 ± 15 |
Note: These are example values. Actual results will vary depending on the specific experimental conditions and cell line characteristics.
Visualizations
Caption: Experimental workflow for assessing RC-33 HCl's effect on neurite outgrowth.
Caption: RC-33 HCl and NGF signaling pathway convergence for neurite outgrowth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RC-33 HCl | TargetMol [targetmol.com]
- 3. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
RC-33 Hydrochloride precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of RC-33 Hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and metabolically stable agonist for the sigma-1 receptor (σ1R).[1][2] It has been shown to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth, making it a compound of interest in neuroscience research, particularly for conditions like amyotrophic lateral sclerosis (ALS).[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.
Q2: I observed immediate precipitation after adding my this compound stock solution to the cell culture media. What is the likely cause and how can I prevent this?
A2: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[3] This occurs because the compound's solubility limit is exceeded in the final aqueous environment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit.[3] | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[3][4] | Perform a serial dilution. First, make an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[3] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[3] | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[3] |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[3] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][5] This might necessitate preparing a more dilute stock solution in DMSO. |
Q3: My cell culture media with this compound appeared clear initially, but I noticed a precipitate after a few hours of incubation. What could be the reason?
A3: Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.[3][6] | If possible, try a different basal media formulation. You can also perform a stability test by incubating the compound in the media for the duration of your experiment and observing for precipitation. |
| pH Shift | The pH of the cell culture medium can change during incubation due to cellular metabolism, which can affect the solubility of the compound. | Ensure your incubator's CO2 levels are stable and the media is adequately buffered. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of this compound.[3] | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[3] |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[3] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[3] |
Q4: Can I filter the media to remove the this compound precipitate?
A4: Filtering the media to remove the precipitate is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower effective concentration, making your experimental results unreliable.[3] It is always better to address the root cause of the precipitation.
Q5: How should I prepare my this compound stock solution?
A5: Proper preparation of the stock solution is critical. This compound is soluble in DMSO.[7]
-
Solvent: Use anhydrous, high-purity DMSO.[5]
-
Dissolution: Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] Protect from light if the compound is light-sensitive.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound
This guide provides a step-by-step workflow to troubleshoot immediate precipitation upon adding this compound to your cell culture medium.
Issue 2: Delayed Precipitation of this compound
This guide outlines steps to diagnose and resolve delayed precipitation that occurs during incubation.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol describes a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the high-concentration stock solution in 100% DMSO to create a range of stock concentrations.
-
Dilution in Cell Culture Medium: In a 96-well clear-bottom plate, add 2 µL of each DMSO stock concentration to 198 µL of pre-warmed (37°C) complete cell culture medium. This will create a range of final this compound concentrations with a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under normal cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of turbidity or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance at 600 nm using a plate reader. An increase in absorbance indicates precipitation.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Protocol 2: Recommended Method for Preparing Working Solutions of this compound
This protocol provides a best-practice method for preparing your final working solutions to minimize the risk of precipitation.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in high-purity DMSO (e.g., 10 mM). Aliquot and store at -80°C.
-
Warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Prepare Intermediate Dilution: Based on your desired final concentration and the need to keep the final DMSO concentration below 0.1%, prepare an intermediate dilution of the DMSO stock in pre-warmed media. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you would first dilute your 10 mM stock 1:10 in pre-warmed media to make a 1 mM intermediate solution.
-
Prepare Final Working Solution: Add the required volume of the intermediate dilution to the final volume of pre-warmed media. For the example above, you would then add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media. Gently mix.
-
Visual Inspection: Before adding to your cells, visually inspect the final working solution to ensure it is clear and free of any precipitate.
Signaling Pathway
This compound is an agonist of the sigma-1 receptor (σ1R). The σ1R is an intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane (MAM). Its activation is implicated in a variety of cellular processes aimed at promoting cell survival and function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RC-33 HCl | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. medkoo.com [medkoo.com]
Optimizing RC-33 Hydrochloride Incubation for Neurite Analysis: A Technical Guide
Technical Support Center
For researchers and drug development professionals utilizing RC-33 Hydrochloride to study neurite outgrowth, this technical support center provides essential guidance on optimizing experimental parameters, troubleshooting common issues, and understanding the underlying molecular mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in promoting neurite outgrowth?
A1: this compound is a potent and selective agonist for the Sigma-1 receptor (σ1R).[1][2] Its pro-neuritogenic effect stems from its ability to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth.[1][3][4] The activation of σ1R is thought to enhance the signaling cascade initiated by neurotrophins like NGF through their receptors, such as TrkB.[5][6]
Q2: What is a recommended starting concentration range for this compound in PC12 cells?
A2: Based on in vitro studies using PC12 cells, RC-33 has been shown to potentiate NGF-induced neurite outgrowth at concentrations ranging from 0.01 µM to 5 µM.[3] For initial experiments, a concentration titration within this range is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is a typical incubation time for observing neurite outgrowth with NGF in PC12 cells?
A3: Neurite outgrowth in PC12 cells stimulated with NGF is typically observed and quantified after 48 to 96 hours of incubation.[7][8] The optimal time can vary depending on the cell passage number, plating density, and concentration of NGF and this compound.
Q4: Can this compound induce neurite outgrowth on its own?
A4: this compound is described as a potentiator of NGF-induced neurite outgrowth.[1][3] This suggests that its primary role is to enhance the effects of a neurotrophic factor rather than inducing neuritogenesis independently. It is crucial to include control groups with RC-33 alone to confirm this in your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in neurite outgrowth with RC-33 + NGF compared to NGF alone. | 1. Suboptimal concentration of RC-33. 2. Inactive RC-33 compound. 3. Low expression of Sigma-1 receptors in the cells. | 1. Perform a dose-response experiment with RC-33 (e.g., 0.01 µM to 10 µM). 2. Verify the integrity and activity of your RC-33 stock. 3. Confirm Sigma-1 receptor expression in your cell line via Western blot or qPCR. |
| High cell death observed after treatment. | 1. RC-33 concentration is too high, leading to cytotoxicity. 2. Serum concentration in the differentiation medium is too low. 3. Cells were plated too sparsely. | 1. Test a lower concentration range of RC-33. 2. Ensure a low but sufficient serum concentration (e.g., 1-2% horse serum) is present in the medium to support cell health during differentiation.[9] 3. Increase the initial cell seeding density. |
| High variability in neurite length between wells/replicates. | 1. Inconsistent cell plating density. 2. Uneven coating of culture plates. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before plating and use precise pipetting techniques. 2. Ensure culture plates are evenly coated with an appropriate substrate (e.g., collagen type I or IV, poly-D-lysine).[10] 3. Avoid using the outermost wells of the plate for experiments. |
| PC12 cells are detaching from the plate during differentiation. | 1. Inadequate plate coating. 2. Serum-free conditions are too harsh. 3. Frequent media changes disturbing the cells. | 1. Optimize the concentration and incubation time of the coating substrate. 2. Maintain a low percentage of serum in the differentiation medium. 3. Be gentle during media changes, and consider partial media changes instead of full replacement. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effect of RC-33 on NGF-Induced Neurite Outgrowth in PC12 Cells
| RC-33 Concentration (µM) | Effect on Neurite Outgrowth | Effect on Neurite Elongation |
| 0.01 - 5 | Potentiation | - |
| 0.25 - 5 | - | Enhancement |
Data synthesized from Rossi et al. (2011)[3]
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Neurite Outgrowth in PC12 Cells
-
Cell Plating:
-
Coat a 96-well tissue culture plate with 50 µg/mL collagen type I or IV overnight at 4°C.
-
Wash the wells with sterile phosphate-buffered saline (PBS).
-
Seed PC12 cells at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Differentiation Induction:
-
After 24 hours, replace the growth medium with a differentiation medium (RPMI-1640 with 1% horse serum).
-
Prepare treatment groups:
-
Vehicle control (differentiation medium only)
-
NGF alone (e.g., 50 ng/mL)
-
This compound alone (at a pre-determined optimal concentration, e.g., 1 µM)
-
NGF + this compound
-
-
Add the respective treatments to the wells.
-
-
Time-Course Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 24, 48, 72, and 96 hours), capture images of the cells using a phase-contrast microscope.
-
Fix the cells at each time point for subsequent analysis.
-
-
Neurite Outgrowth Analysis:
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Measure parameters such as the percentage of neurite-bearing cells, average neurite length per cell, and the number of neurites per cell.
-
A cell is typically considered neurite-bearing if it possesses at least one neurite equal to or longer than the diameter of the cell body.[11]
-
-
Data Interpretation:
-
Plot the neurite outgrowth parameters as a function of incubation time for each treatment group.
-
Determine the time point at which the potentiation effect of this compound is maximal and statistically significant compared to NGF alone.
-
Signaling Pathways and Workflows
Caption: RC-33 signaling pathway.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. Identification of a potent and selective σ₁ receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling | PLOS One [journals.plos.org]
- 6. Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RC-33 Hydrochloride Neurite Outgrowth Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RC-33 Hydrochloride in neurite outgrowth assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect neurite outgrowth?
This compound is a potent and selective σ1 (sigma-1) receptor agonist.[1][2] It functions by potentiating nerve growth factor (NGF)-induced neurite outgrowth in neuronal cell lines, such as PC12 cells.[1] The σ1 receptor is an endoplasmic reticulum (ER) chaperone protein that plays a role in regulating various cellular functions, including neuritogenesis.[3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2] For short-term storage (days to weeks), it is recommended to store the compound at 0-4°C in a dry, dark environment. For long-term storage (months to years), it should be kept at -20°C.[2]
Q3: What cell lines are suitable for neurite outgrowth assays with this compound?
PC12 cells are a commonly used cell line for studying NGF-induced neurite outgrowth and have been used to characterize the effects of RC-33.[1] Other suitable cell lines include human induced pluripotent stem cell (iPSC)-derived neurons and SH-SY5Y neuroblastoma cells, which are also widely used in neurite outgrowth studies.[4][5][6]
Q4: How can I be sure my inconsistent results are due to the this compound and not other experimental factors?
Inconsistent results in neurite outgrowth assays can arise from multiple sources, including cell health, seeding density, reagent variability, and the assay protocol itself.[4] It is crucial to include proper controls in your experiment, such as a vehicle control (DMSO), a positive control (e.g., NGF alone), and the test compound (RC-33 + NGF). If the controls behave as expected, it is more likely the issue is related to the test compound.
Troubleshooting Guide for Inconsistent Results
High variability or unexpected outcomes are common challenges in cell-based assays. This guide addresses specific issues you may encounter when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in neurite length between replicate wells. | - Uneven cell seeding density.- Inconsistent compound concentration due to pipetting errors.- "Edge effects" in the microplate. | - Ensure a single-cell suspension before plating and optimize seeding density.[4]- Use calibrated pipettes and mix the compound dilution thoroughly.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant potentiation of neurite outgrowth with RC-33 + NGF compared to NGF alone. | - Suboptimal concentration of RC-33 or NGF.- this compound degradation.- Low σ1 receptor expression in the cells. | - Perform a dose-response curve for both RC-33 and NGF to find the optimal concentrations.- Prepare fresh stock solutions of RC-33. Ensure proper storage conditions are met.[2]- Confirm σ1 receptor expression in your cell line via Western blot or qPCR. |
| Toxicity observed at higher concentrations of this compound. | - Compound insolubility at high concentrations.- Off-target effects.- Synergistic toxicity with the vehicle (DMSO). | - Visually inspect the stock solution for precipitation. If observed, sonicate briefly or prepare a fresh, lower concentration stock.- Lower the concentration range of RC-33 in your dose-response experiment.- Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. |
| Neurite retraction or decreased cell viability after treatment. | - Contamination of cell culture or reagents.- Instability of this compound in culture media over time. | - Regularly test for mycoplasma contamination. Use sterile techniques and fresh media and supplements.- Reduce the incubation time or refresh the media with the compound during the experiment. |
Experimental Protocols
Detailed Protocol for PC12 Cell Neurite Outgrowth Assay
This protocol provides a general framework. Optimization of cell density, and NGF and RC-33 concentrations is recommended.
1. Materials and Reagents:
-
PC12 cells
-
F-12K Medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Nerve Growth Factor (NGF)
-
This compound
-
Poly-L-lysine
-
96-well plates
-
DMSO (cell culture grade)
-
PBS (phosphate-buffered saline)
-
Fixation and staining reagents (e.g., paraformaldehyde, β-III tubulin antibody)
2. Cell Culture and Plating:
-
Coat a 96-well plate with Poly-L-lysine according to the manufacturer's instructions.
-
Culture PC12 cells in F-12K medium supplemented with 15% HS and 2.5% FBS.
-
Harvest cells and perform a cell count. Plate cells at a density of 4,000-8,000 cells/well.
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
3. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of RC-33 in low-serum medium (e.g., F-12K with 1% HS).
-
Prepare the NGF solution at the desired final concentration in low-serum medium.
-
Carefully remove the culture medium from the wells and replace it with the treatment media (vehicle, NGF alone, or RC-33 + NGF).
4. Incubation and Analysis:
-
Incubate the cells for 48-72 hours.
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and number of neurites per cell using image analysis software.[7]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on NGF-Induced Neurite Outgrowth in PC12 Cells
| Treatment Group | RC-33 Conc. (nM) | NGF Conc. (ng/mL) | Average Neurite Length (µm/cell) | Standard Deviation |
| Vehicle Control | 0 | 0 | 5.2 | ± 1.1 |
| NGF Alone | 0 | 50 | 45.8 | ± 5.3 |
| RC-33 + NGF | 1 | 50 | 55.2 | ± 6.1 |
| RC-33 + NGF | 10 | 50 | 78.6 | ± 7.9 |
| RC-33 + NGF | 100 | 50 | 92.3 | ± 8.5 |
| RC-33 + NGF | 1000 | 50 | 65.1 (slight toxicity) | ± 9.2 |
| RC-33 Alone | 100 | 0 | 6.1 | ± 1.5 |
Mandatory Visualizations
Caption: Experimental workflow for a neurite outgrowth assay using this compound.
Caption: Proposed signaling pathway for this compound in potentiating neurite outgrowth.
References
- 1. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
Improving the stability of RC-33 Hydrochloride in solution
Welcome to the technical support center for RC-33 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a selective and metabolically stable σ receptor agonist, known for its activity in enhancing nerve growth factor (NGF)-induced neurite outgrowth[1][2][3]. Due to its potential therapeutic applications, understanding its stability is crucial for reliable experimental results.
| Property | Value |
| CAS Number | 1346016-43-0[1][4] |
| Molecular Formula | C21H28ClN[4][5] |
| Molar Mass | 329.91 g/mol [4][5] |
Q2: What are the recommended storage conditions for this compound?
For solid (powder) this compound, storage at -20°C for up to three years is recommended. Once dissolved in a solvent, it is advised to store the solution at -80°C for up to one year to maintain stability[6]. The choice of solvent can also impact stability; it is crucial to use high-purity, anhydrous solvents when preparing stock solutions.
Q3: What are the common causes of degradation for hydrochloride salts like this compound in solution?
While specific degradation pathways for this compound are not extensively published, hydrochloride salts of small molecules are generally susceptible to several degradation mechanisms in solution:
-
Hydrolysis: This is a common degradation pathway, often catalyzed by acidic or basic conditions. Water molecules can react with the compound, leading to its breakdown[7][8].
-
Oxidation: Exposure to oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions[7][9].
-
Disproportionation: In some cases, a hydrochloride salt in suspension can convert to its free base, which may have lower solubility and different stability characteristics[10].
Troubleshooting Guide: Improving the Stability of this compound Solutions
This guide addresses common issues encountered when working with this compound solutions and provides actionable steps to improve stability.
Issue 1: I am observing a loss of compound activity or concentration over a short period.
This is a common indicator of compound degradation.
-
Potential Cause: The pH of your solution may not be optimal for stability. Hydrochloride salts are often more stable in slightly acidic conditions, as this helps to keep the molecule in its protonated, more soluble form.
-
Troubleshooting Steps:
-
pH Adjustment: Measure the pH of your solution. If it is neutral or basic, consider adjusting it to a slightly acidic pH (e.g., pH 4-6) using a suitable buffer system. Avoid strongly acidic or basic conditions unless your experimental protocol requires it.
-
Buffer Selection: Use a buffer system that is compatible with your experimental setup and does not catalyze the degradation of this compound. Common buffers include citrate and acetate.
-
Solvent Choice: If you are not using an aqueous buffer, ensure your organic solvent is of high purity and anhydrous. Residual water can contribute to hydrolysis.
-
Issue 2: I notice precipitation or cloudiness in my this compound solution.
Precipitation can indicate either poor solubility or the formation of a less soluble degradation product.
-
Potential Cause: The compound may be converting to its free base form, which is often less soluble in aqueous solutions than the hydrochloride salt. This can be influenced by the pH of the solution.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your chosen solvent system. You may need to use a co-solvent like DMSO or ethanol for initial solubilization before further dilution in an aqueous buffer.
-
Control pH: As mentioned previously, maintaining a slightly acidic pH can help to prevent the formation of the less soluble free base.
-
Temperature Control: In some cases, cooling the solution can help to suppress disproportionation and precipitation[10].
-
Issue 3: My experimental results are inconsistent, suggesting my compound's integrity is variable.
Inconsistent results often point to ongoing degradation that may not be immediately obvious.
-
Potential Cause: The solution may be sensitive to light or temperature fluctuations during storage or handling.
-
Troubleshooting Steps:
-
Photoprotection: Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments[7].
-
Consistent Temperature: Store stock solutions at -80°C and working solutions on ice during experiments. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Fresh Preparations: For sensitive experiments, prepare fresh working solutions from a frozen stock solution immediately before use.
-
Experimental Protocols
To assess the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways[7][9][11].
Protocol: Forced Degradation Study for this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidation: Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a light source that emits both UV and visible light.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under ideal conditions, using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated from the peak areas.
| Stress Condition | Typical Reagent/Setting | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl[8][11] | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH[8][11] | To investigate degradation in basic environments. |
| Oxidation | 3-30% H₂O₂ | To assess susceptibility to oxidative stress. |
| Thermal Degradation | 60-80°C | To evaluate the effect of high temperatures. |
| Photodegradation | UV and Visible Light Source | To determine light sensitivity. |
Visualizations
Workflow for Investigating this compound Instability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. RC 33 HCl [chembk.com]
- 5. RC-33 HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. RC-33 HCl | TargetMol [targetmol.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. ovid.com [ovid.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the large-scale synthesis of RC-33 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of RC-33 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the final salt formation step of this compound when scaling up from lab to pilot plant. What are the potential causes and solutions?
A1: A drop in yield upon scale-up is a common challenge in chemical synthesis.[1] Several factors could be contributing to this issue:
-
Mixing and Mass Transfer limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and impurity formation. Ensure that the agitation speed and impeller design are suitable for the vessel geometry and reaction mass.
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the scale increases, which can make temperature control more challenging.[1] Poor heat dissipation can lead to side reactions or degradation of the product. The cooling/heating capacity of the reactor must be adequate.
-
Precipitation/Crystallization Kinetics: The rate of cooling and addition of anti-solvent can significantly impact the crystallization process. Slower cooling rates and controlled addition of anti-solvent are often necessary on a larger scale to ensure complete precipitation and optimal crystal form.
-
pH Control: Inadequate pH control during the salt formation can lead to incomplete protonation of the free base or degradation of the product. Ensure your pH probes are calibrated and that the addition of hydrochloric acid is well-controlled.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in RC-33 HCl synthesis.
Q2: We are struggling with batch-to-batch inconsistency in the physical properties (e.g., flowability, bulk density) of our this compound powder. How can we improve this?
A2: Inconsistency in the physical properties of the active pharmaceutical ingredient (API) is often related to variations in the crystallization process, which can lead to polymorphism or different particle size distributions.
-
Control of Supersaturation: The level of supersaturation during crystallization is a critical parameter. This can be controlled by carefully managing the cooling rate, solvent/anti-solvent ratio, and concentration of RC-33.
-
Seeding: Implementing a consistent seeding strategy (using a controlled amount of this compound crystals of the desired form) can help to ensure the desired crystal form and a more uniform particle size distribution.
-
Drying Process: The drying temperature and duration can also impact the final physical properties of the API. Over-drying or drying at too high a temperature can lead to changes in crystal form or the formation of amorphous content.
Q3: What are the common impurities we should be looking for in the synthesis of this compound, and what are their likely sources?
A3: While specific impurities are highly dependent on the synthetic route, common impurities in hydrochloride salt formations can include:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product.
-
By-products from Side Reactions: These can be route-specific, but common side reactions include over-alkylation, dimerization, or incomplete cyclization.
-
Degradation Products: this compound may be susceptible to degradation under certain conditions. Forced degradation studies can help to identify likely degradation products.[2][3]
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
-
Elemental Impurities: These can be introduced from raw materials, catalysts, or manufacturing equipment.[4]
Troubleshooting Guides
Issue 1: High Levels of Residual Solvent in Final Product
Problem: The level of a residual solvent (e.g., isopropanol) in the final this compound product exceeds the ICH guidelines.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Drying | 1. Increase the drying time. 2. Increase the drying temperature, ensuring it is below the decomposition temperature of RC-33 HCl. 3. Ensure a good vacuum is being applied during drying. |
| Inappropriate Solvent for Final Crystallization | 1. Consider a final crystallization step from a solvent with a lower boiling point or one that is less likely to be entrapped in the crystal lattice. |
| Crystal Morphology | 1. Certain crystal habits can trap solvent more readily. Re-evaluate the crystallization conditions to favor a crystal form that is less prone to solvent inclusion. |
Issue 2: Product Fails Purity Specification due to an Unknown Impurity
Problem: An unknown impurity is consistently observed at levels >0.1% in the final this compound product by HPLC analysis.
Troubleshooting & Characterization Workflow
Caption: Workflow for identifying and controlling an unknown impurity.
Data Presentation
Table 1: Effect of Recrystallization Solvent on Purity and Yield of this compound
| Solvent System | Yield (%) | Purity (HPLC, %) | Notes |
| Methanol/MTBE | 85 | 99.5 | Good recovery, effective impurity removal. |
| Ethanol/Water | 92 | 99.2 | Higher yield but less effective at removing polar impurities. |
| Isopropanol/Heptane | 88 | 99.7 | Excellent purity, requires careful control of anti-solvent addition. |
| Acetonitrile | 75 | 99.8 | High purity but lower yield due to higher solubility. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Pilot Scale)
-
Charge Reactor: Charge the reactor with crude this compound (10 kg) and isopropanol (50 L).
-
Dissolution: Heat the mixture to 60-65 °C with stirring until all solids are dissolved.
-
Filtration: Perform a hot filtration through a polishing filter to remove any particulate matter.
-
Cooling & Crystallization: Cool the solution to 50 °C. At 50 °C, add seed crystals of this compound (50 g). Then, cool the mixture to 0-5 °C over a period of 4-6 hours.
-
Anti-solvent Addition: Slowly add heptane (50 L) to the cold slurry over 2-3 hours, maintaining the temperature at 0-5 °C.
-
Aging: Stir the resulting slurry at 0-5 °C for an additional 2-4 hours.
-
Isolation: Isolate the product by centrifugation or filtration.
-
Washing: Wash the filter cake with a cold (0-5 °C) mixture of isopropanol/heptane (1:2, 2 x 10 L).
-
Drying: Dry the product under vacuum at 45-50 °C until the residual solvent levels are within specification.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound.[3]
-
Sample Preparation: Prepare solutions of this compound (1 mg/mL) in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl, heated at 60 °C for 24 hours.[2][3]
-
Base Hydrolysis: 0.1 M NaOH, heated at 60 °C for 24 hours.[2][3]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Store solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (ICH guidelines) for 24 hours.
-
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Quenching: Quench the acid and base hydrolysis samples to a neutral pH.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
-
Mass Spectrometry: Use LC-MS to obtain the mass of the degradation products to aid in structure elucidation.
References
Addressing poor solubility of RC-33 Hydrochloride in aqueous solutions
Welcome to the technical support center for RC-33 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a selective and metabolically stable sigma-1 (σ1) receptor agonist that enhances nerve growth factor (NGF)-induced neurite outgrowth.[1] As a hydrochloride salt, it is expected to have better solubility in acidic conditions compared to its free base. However, it is often reported as having poor solubility in aqueous solutions at neutral pH. It is known to be soluble in organic solvents like DMSO.[2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
Poor dissolution of this compound in aqueous buffers can be attributed to several factors:
-
pH of the solution: As a hydrochloride salt of a basic compound, its solubility is highly pH-dependent. In neutral or alkaline solutions, it can convert to its less soluble free base form and precipitate.
-
Concentration: You might be attempting to prepare a solution that is above its saturation point in the chosen solvent.
-
Temperature: The dissolution rate can be slow at lower temperatures.
-
Ionic strength of the buffer: The presence of other ions in the buffer can sometimes decrease the solubility of a compound (the common-ion effect).[3]
Q3: What is the mechanism of action of RC-33?
RC-33 is a sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling.[3][4] By activating this receptor, RC-33 potentiates the effects of Nerve Growth Factor (NGF). NGF is a neurotrophin crucial for the survival, development, and function of neurons.[5][6][7] It binds to TrkA and p75NTR receptors on the cell surface, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which promote neuronal growth and survival.[5][8][9]
Troubleshooting Guide for Poor Solubility
If you are encountering difficulties in dissolving this compound in an aqueous solution, please follow this troubleshooting guide.
Problem: this compound powder is not dissolving or is forming a suspension in my aqueous buffer.
Initial Steps:
-
Verify Compound Identity and Purity: Ensure the correct compound is being used and check the certificate of analysis for purity.
-
Use High-Purity Solvent: Always use distilled, deionized, or Milli-Q water to prepare your solutions.
Troubleshooting Strategies:
| Strategy | Details |
| pH Adjustment | Gradually lower the pH of your aqueous solution by adding small amounts of dilute hydrochloric acid (e.g., 0.1 N HCl). Monitor the pH and observe for dissolution. A slightly acidic pH (e.g., 4-6) is often optimal for hydrochloride salts. |
| Co-solvents | If permissible for your experiment, consider using a water-miscible organic co-solvent. Prepare a concentrated stock solution of this compound in a solvent like DMSO, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system. |
| Heating | Gently warm the solution to 37-50°C while stirring. This can increase the rate of dissolution. Always check the compound's stability at higher temperatures before proceeding. |
| Sonication | Use a bath sonicator to provide mechanical energy to break up powder aggregates and facilitate dissolution. |
| Particle Size Reduction | If you have the equipment, micronization or grinding the powder to a smaller particle size can increase the surface area and improve the dissolution rate.[9] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound via pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a portion of high-purity water to the powder.
-
While stirring, add 0.1 N HCl dropwise until the solid dissolves. Monitor the pH to ensure it remains within an acceptable range for your experiment.
-
Once dissolved, add the remaining volume of water to reach the final desired concentration.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
To prepare your working solution, dilute the DMSO stock solution into your aqueous buffer. For example, to make a 10 µM solution, you can add 1 µL of the 10 mM DMSO stock to 999 µL of your aqueous buffer.
-
Vortex the working solution thoroughly to ensure complete mixing.
-
Note: Always include a vehicle control in your experiments with the same final concentration of the co-solvent.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in various solvents for illustrative purposes. This is not experimentally verified data and should be used as a guideline for your own experiments.
| Solvent | pH | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water | 7.0 | 25 | < 0.1 |
| Water | 4.0 | 25 | 1 - 5 |
| PBS (pH 7.4) | 7.4 | 25 | < 0.1 |
| 0.1 N HCl | 1.0 | 25 | > 10 |
| DMSO | N/A | 25 | > 20 |
| Ethanol | N/A | 25 | 1 - 5 |
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of RC-33 and NGF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. labs.penchant.bio [labs.penchant.bio]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. NGF Signaling Pathway | Sino Biological [sinobiological.com]
- 6. Nerve growth factor - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Staining of RC-33 Treated Neurons
Welcome to the technical support center for optimizing immunocytochemistry in RC-33 treated neuronal cultures. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is RC-33 and how might it affect my immunocytochemistry?
A1: RC-33 is an experimental compound designed to modulate neuronal function by stabilizing the cytoskeleton.[1][2][3] This stabilizing effect can sometimes alter the accessibility of epitopes and the overall cell morphology, potentially impacting antibody binding and the effectiveness of standard fixation and permeabilization protocols.
Q2: I'm seeing weak or no signal in my RC-33 treated neurons compared to my control group. What's the likely cause?
A2: Weak or no signal in treated neurons can stem from several factors. The RC-33 treatment might be masking the target epitope. This could be due to conformational changes in the protein of interest or increased protein cross-linking during fixation.[4] It's also possible that the standard permeabilization is insufficient to allow antibody access to the stabilized cytoskeleton. We recommend optimizing both the fixation and permeabilization steps.[5][6][7]
Q3: My RC-33 treated neurons show high background staining. How can I reduce it?
A3: High background can be caused by several issues, including insufficient washing, inappropriate antibody concentrations, or excessive cross-linking from the fixative.[7][8][9] For RC-33 treated cells, consider increasing the number and duration of wash steps, optimizing your primary and secondary antibody dilutions, and trying a milder fixation protocol.[8][10]
Q4: Can I use methanol fixation for my RC-33 treated neurons?
A4: Methanol fixation can be an alternative to paraformaldehyde (PFA) and is effective for some antigens. However, it can also dehydrate cells and extract lipids, which might disrupt the cellular structures stabilized by RC-33.[11] We recommend trying a methanol fixation protocol as part of your optimization process, particularly if you are having trouble with PFA-induced autofluorescence or epitope masking.[11]
Troubleshooting Guide
This guide addresses common issues encountered when performing immunocytochemistry on RC-33 treated neurons.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Epitope Masking: RC-33 may alter protein conformation or the fixation may be too harsh.[6][10] 2. Insufficient Permeabilization: The stabilized cytoskeleton is more resistant to detergents.[12][13][14] 3. Antibody Concentration: The optimal antibody concentration may differ for treated cells. | 1. Optimize Fixation: Reduce PFA concentration or fixation time. Try a different fixative like methanol.[11][15] 2. Optimize Permeabilization: Increase Triton X-100 concentration or incubation time. Consider a different detergent like saponin for membrane-associated proteins.[12][16][17] 3. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal signal-to-noise ratio.[8] |
| High Background Staining | 1. Insufficient Blocking: Non-specific antibody binding. 2. Antibody Concentration Too High: Excess antibody binding non-specifically.[8] 3. Inadequate Washing: Residual unbound antibodies remain.[8] | 1. Increase Blocking Time: Extend the blocking step or try a different blocking agent (e.g., serum from the secondary antibody host species).[5][7] 2. Optimize Antibody Dilution: Use a higher dilution of your primary and/or secondary antibodies.[8] 3. Increase Wash Steps: Add extra wash steps with PBS containing a low concentration of detergent (e.g., 0.05% Tween-20). |
| Altered Cell Morphology | 1. Harsh Fixation/Permeabilization: Reagents may be causing cell shrinkage or damage. 2. RC-33 Effect: The compound itself may be altering neuronal morphology. | 1. Use Milder Conditions: Decrease PFA or Triton X-100 concentrations. Ensure all solutions are at the correct temperature.[15] 2. Document Changes: Carefully compare with untreated controls to determine if morphological changes are a biological effect of RC-33. |
| Patchy or Uneven Staining | 1. Incomplete Reagent Coverage: Cells were not fully immersed in solutions. 2. Cell Detachment: Neurons are lifting from the coverslip during processing.[15] | 1. Ensure Adequate Volume: Use sufficient volumes of all solutions to cover the cells completely. 2. Gentle Handling: Handle coverslips gently during all steps. Consider using a different coating on your coverslips to improve adhesion.[15] |
Quantitative Data Tables
The following tables provide hypothetical data from optimization experiments to illustrate the effects of modifying fixation and permeabilization parameters on staining quality in RC-33 treated neurons.
Table 1: Optimization of PFA Fixation
| PFA Concentration (%) | Fixation Time (min) | Mean Fluorescence Intensity (RC-33) | Signal-to-Noise Ratio (RC-33) |
| 4 | 20 | 150 ± 25 | 3.5 |
| 4 | 10 | 250 ± 30 | 6.2 |
| 2 | 15 | 310 ± 35 | 8.1 |
| 2 | 10 | 350 ± 40 | 9.5 |
Higher Mean Fluorescence Intensity and Signal-to-Noise Ratio indicate better staining quality.
Table 2: Optimization of Triton X-100 Permeabilization
| Triton X-100 Conc. (%) | Permeabilization Time (min) | Mean Fluorescence Intensity (RC-33) | Signal-to-Noise Ratio (RC-33) |
| 0.1 | 10 | 180 ± 20 | 4.1 |
| 0.25 | 10 | 340 ± 45 | 9.2 |
| 0.25 | 15 | 390 ± 50 | 10.3 |
| 0.5 | 10 | 360 ± 55 | 8.8 |
Higher Mean Fluorescence Intensity and Signal-to-Noise Ratio indicate better staining quality.
Experimental Protocols
Standard Protocol for Neuronal Immunocytochemistry
-
Culture Neurons: Plate primary neurons on coated coverslips and culture until desired stage.
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Mounting:
-
Wash three times with PBS for 5 minutes each.
-
Mount coverslips onto slides using an anti-fade mounting medium.
-
Optimized Protocol for RC-33 Treated Neurons
-
Culture and Treat Neurons: Plate and culture neurons as standard, then treat with RC-33 for the desired duration.
-
Optimized Fixation:
-
Wash cells once with pre-warmed PBS.
-
Fix with 2% PFA in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Optimized Permeabilization:
-
Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block with 5% normal goat serum and 0.1% Triton X-100 in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibody (at optimized dilution) in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibody (at optimized dilution) in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Mounting:
-
Wash three times with PBS for 5 minutes each.
-
Mount coverslips onto slides using an anti-fade mounting medium.
-
Visualizations
Caption: A streamlined workflow for immunocytochemistry of RC-33 treated neurons.
References
- 1. Psychiatric behaviors associated with cytoskeletal defects in radial neuronal migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Much More Than a Scaffold: Cytoskeletal Proteins in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoskeleton - Wikipedia [en.wikipedia.org]
- 4. Mechanical properties of paraformaldehyde-treated individual cells investigated by atomic force microscopy and scanning ion conductance microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. Effects of paraformaldehyde fixation on nicotinic acetylcholine receptor binding in adult and developing rat brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Protocol of Methanol Treatment for Immunofluorescent Staining in Fixed Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane permeabilization induced by Triton X-100: The role of membrane phase state and edge tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ptglab.com [ptglab.com]
Negative and positive controls for RC-33 neurite outgrowth experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RC-33 in neurite outgrowth experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is RC-33 and how does it affect neurite outgrowth?
RC-33 is a potent and selective agonist for the sigma-1 receptor (σ1R)[1]. It does not typically induce neurite outgrowth on its own but significantly potentiates the neurite outgrowth induced by neurotrophic factors like Nerve Growth Factor (NGF) in cell lines such as PC12 cells[1].
Q2: What is the general mechanism of action for RC-33 in promoting neurite outgrowth?
RC-33, as a σ1R agonist, is thought to bind to the sigma-1 receptor, which is predominantly located on the endoplasmic reticulum (ER). This activation can lead to the modulation of intracellular calcium signaling and interaction with other signaling pathways, such as those activated by neurotrophin receptors (e.g., TrkA for NGF). This potentiation results in enhanced neurite elongation and branching[2][3][4].
Q3: What are appropriate positive controls for an RC-33 neurite outgrowth experiment?
Positive controls are essential to ensure that the experimental system is responsive to stimuli that promote neurite outgrowth.
-
Primary Positive Control (Inducer): Nerve Growth Factor (NGF) is the most common positive control used to induce neurite outgrowth in PC12 cells. A typical concentration to start with is 2.5 ng/mL to 100 ng/mL[2][5][6].
-
Comparative Positive Control (Alternative σ1R Agonist): To confirm the involvement of the sigma-1 receptor, other known agonists can be used.
Q4: What are the best negative controls to use in my RC-33 experiment?
Negative controls are crucial for interpreting the specificity of RC-33's effects.
-
Vehicle Control: The solvent used to dissolve RC-33 (e.g., DMSO) should be added to control wells at the same final concentration. Typically, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity[8].
-
Specific Negative Control (Antagonist): To demonstrate that the effect of RC-33 is mediated by the sigma-1 receptor, a selective σ1R antagonist should be used.
-
Functional Negative Control (Inhibitor of Neurite Outgrowth): To ensure the assay can detect inhibition, a known inhibitor of neurite outgrowth can be included.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No neurite outgrowth observed in any condition (including NGF-only positive control). | 1. PC12 cells are not responsive to NGF. 2. NGF has lost its activity. 3. Suboptimal cell culture conditions (e.g., cell density, serum concentration). | 1. Use a different batch or clone of PC12 cells known to be responsive to NGF. 2. Use a fresh aliquot of NGF and verify its activity. 3. Optimize cell seeding density and ensure appropriate media conditions. For differentiation, serum concentration is often reduced[6][12]. |
| High background neurite outgrowth in vehicle control wells. | 1. PC12 cells are differentiating spontaneously. 2. Components in the serum are inducing differentiation. | 1. Ensure the use of undifferentiated PC12 cells. 2. Reduce the serum concentration in the medium during the experiment or switch to a serum-free medium supplemented with necessary factors[6]. |
| RC-33 does not potentiate NGF-induced neurite outgrowth. | 1. Incorrect concentration of RC-33 or NGF. 2. RC-33 has degraded. 3. The effect is being masked by cytotoxicity at the tested concentration. | 1. Perform a dose-response curve for both RC-33 and NGF to find the optimal concentrations. 2. Use a fresh stock of RC-33. 3. Assess cell viability at all tested concentrations of RC-33. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the culture plate. 3. Inconsistent compound addition. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure consistent mixing in each well. |
| The σ1R antagonist (NE-100) does not block the effect of RC-33. | 1. The concentration of the antagonist is too low. 2. The effect of RC-33 at the tested concentration is non-specific or involves other pathways. | 1. Perform a dose-response experiment with the antagonist to determine the effective inhibitory concentration. 2. Lower the concentration of RC-33 to a level where its effects are more likely to be specifically mediated by the σ1R. |
Experimental Protocols & Data
Protocol: Potentiation of NGF-Induced Neurite Outgrowth by RC-33 in PC12 Cells
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Culture and Plating:
-
Compound Preparation and Treatment:
-
Prepare stock solutions of RC-33, NGF, and controls (e.g., NE-100, vehicle) in appropriate solvents (e.g., DMSO for compounds, sterile PBS or media for NGF).
-
On the day of the experiment, dilute the compounds to their final working concentrations in a low-serum or serum-free medium.
-
Replace the culture medium with the medium containing the test compounds. Include the following conditions:
-
Vehicle Control (e.g., 0.5% DMSO)
-
NGF alone (e.g., 2.5 ng/mL)
-
RC-33 alone (at various concentrations)
-
NGF + RC-33 (at various concentrations)
-
NGF + RC-33 + NE-100 (to confirm specificity)
-
NE-100 alone
-
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator[9].
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for a neuronal marker, such as βIII-tubulin, to visualize neurites[12].
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth using appropriate software. Common metrics include total neurite length per neuron, number of neurites per cell, and the percentage of cells with neurites longer than the cell body diameter[12][13][14].
-
Quantitative Data Summary
The following table summarizes representative data for the effects of σ1R agonists on NGF-induced neurite outgrowth in PC12 cells, based on published findings.
| Treatment Group | Parameter Measured | Fold Change vs. NGF Alone | Reference |
| NGF (2.5 ng/mL) + SA4503 (1 µM) | % of neurite-bearing cells | ~1.5 - 2.0 | [2] |
| NGF (2.5 ng/mL) + Fluvoxamine (10 µM) | % of neurite-bearing cells | ~1.5 | [2] |
| NGF (2.5 ng/mL) + SA4503 + NE-100 | % of neurite-bearing cells | Potentiation is blocked | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for RC-33 neurite outgrowth experiments.
Signaling Pathway for σ1R-Mediated Potentiation of Neurite Outgrowth
Caption: RC-33 potentiates NGF-induced neurite outgrowth via σ1R.
References
- 1. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 3. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling | PLOS One [journals.plos.org]
- 5. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerve growth factor prevents the death and stimulates the neuronal differentiation of clonal PC12 pheochromocytoma cells in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid method for semi-quantitative analysis of neurite outgrowth from chick DRG explants using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantifying Neurite Growth Mediated by Interactions among Secretory Vesicles, Microtubules, and Actin Networks - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of synthesized RC-33 Hydrochloride
Technical Support Center: RC-33 Hydrochloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for validating the purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a selective and metabolically stable σ1 receptor agonist that potentiates Nerve Growth Factor (NGF)-induced neurite outgrowth.[1][2] It is being investigated for potential therapeutic applications, including in models of amyotrophic lateral sclerosis.[2] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1346016-43-0 | [3] |
| Molecular Formula | C₂₁H₂₈ClN | [3] |
| Molecular Weight | 329.91 g/mol | [1][3] |
| Appearance | Typically a white to off-white powder | N/A |
| Purity Specification | ≥98% (by HPLC) | N/A |
Q2: Which analytical techniques are recommended for purity validation of RC-33 HCl?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive purity analysis. The recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity percentage and quantify impurities.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight and identity of the main compound and its impurities.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[9][10][11]
Q3: What are the potential impurities I should look for in synthesized RC-33 HCl?
A3: While specific impurities depend on the synthetic route, common classes of impurities to monitor include:
-
Residual Solvents: e.g., Dichloromethane, Ethyl Acetate, Methanol, Hexanes.
-
Unreacted Starting Materials: Precursors used in the final synthetic step.
-
Side-Reaction Products: Isomers or products from incomplete or alternative reaction pathways.
-
Inorganic Salts: Excess HCl or other salts from workup and purification.
Troubleshooting Guide
Issue 1: My HPLC chromatogram shows multiple unexpected peaks.
-
Question: Does the primary peak's retention time match the reference standard?
-
No: The issue may be with the HPLC method (mobile phase, column, flow rate) or the compound may have degraded. Verify method parameters and re-run with a fresh sample.
-
Yes: The additional peaks are likely impurities. Proceed with identification.
-
-
Question: Are the impurity peaks small (<0.1% area) or significant (>0.1%)?
-
Small: These may be minor impurities. If total purity is within specification (e.g., >98%), it may be acceptable.
-
Significant: The batch may not meet purity standards. Characterize these impurities using LC-MS to determine their molecular weights. This can help identify them as starting materials, by-products, or degradation products.[5] Consider re-purification (e.g., recrystallization or column chromatography) of the batch.
-
Issue 2: The mass spectrometry result does not show the expected molecular ion peak for RC-33.
-
Question: What is the expected m/z for the molecular ion?
-
RC-33 (free base) has a molecular weight of 293.45 g/mol (C₂₁H₂₇N). In positive ion mode ESI-MS, you should look for the protonated molecule [M+H]⁺ at m/z ≈ 294.22 . The HCl salt itself will not be observed.
-
-
Question: Is there a peak at m/z ≈ 294.22 but it is very weak?
-
Yes: The ionization efficiency may be low. Optimize MS source parameters (e.g., spray voltage, gas temperature). Ensure the sample is fully dissolved in the infusion solvent.
-
-
Question: Are there other dominant peaks?
-
Yes: The sample may be impure or have degraded. Check for common adducts (e.g., [M+Na]⁺, [M+K]⁺). If unknown peaks are dominant, the primary compound may not be RC-33. Re-check the synthesis and starting materials.
-
Issue 3: The ¹H NMR spectrum looks complex or has broad peaks.
-
Question: Is the sample fully dissolved in the NMR solvent (e.g., DMSO-d₆, CDCl₃)?
-
No: Poor solubility can cause peak broadening and inaccurate integration. Try a different deuterated solvent or gently warm the sample.
-
-
Question: Are the integrations for the peaks consistent with the number of protons in the RC-33 structure?
-
No: This indicates the presence of impurities with protons, such as residual solvents or organic by-products. Compare the spectrum to a reference spectrum if available.
-
-
Question: Are the peaks broad, especially for amine or hydroxyl protons?
-
Yes: This is common. Protons on heteroatoms can exchange with trace amounts of water, leading to broadening. A D₂O shake experiment can confirm this; exchangeable proton peaks will disappear.
-
Detailed Experimental Protocols
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the purity of RC-33 HCl.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of RC-33 HCl and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Identity Confirmation by Mass Spectrometry (LC-MS)
This method confirms the molecular weight of the synthesized compound.
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method: A rapid LC gradient can be used, similar to the HPLC method above but with a shorter run time (e.g., 5-10 minutes).
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Sample Preparation: Dilute the HPLC stock solution 1:100 in the mobile phase.
-
Analysis: Infuse the sample and acquire the mass spectrum. Confirm the presence of the protonated molecular ion [M+H]⁺ for RC-33 at m/z ≈ 294.22.
Structural Confirmation by ¹H NMR Spectroscopy
This protocol confirms the chemical structure of RC-33.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of RC-33 HCl in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition:
-
Acquire a standard proton (¹H) spectrum.
-
The number of scans will depend on the sample concentration (typically 16 or 32 scans).
-
-
Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and assign them to the protons in the RC-33 structure. The chemical shifts, coupling patterns, and integrals should be consistent with the expected structure.[12][13]
Visualizations
Caption: Experimental workflow for validating the purity of this compound.
Caption: Troubleshooting flowchart for an out-of-specification purity result.
References
- 1. RC-33 HCl | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RC-33 HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. aralresearch.com [aralresearch.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
Minimizing off-target effects of RC-33 Hydrochloride in vitro
Technical Support Center: RC-33 Hydrochloride
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during in vitro experiments with this compound. RC-33 HCl is a selective σ1 receptor agonist that potentiates Nerve Growth Factor (NGF)-induced neurite outgrowth.[1][2] While designed for selectivity, all small molecules have the potential for off-target interactions, which can lead to misinterpretation of results or cellular toxicity.[3][4][5] This guide offers a structured approach to minimizing these effects for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: The primary on-target activity of this compound is agonism of the σ1 receptor (Sigma-1R), a unique intracellular chaperone protein located at the endoplasmic reticulum.[1][2] Its activation is associated with the potentiation of NGF-induced neurite outgrowth, making it a tool for studying neuronal differentiation and survival pathways.[1][2]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when this compound binds to and modulates proteins other than the σ1 receptor.[6] These unintended interactions are a concern because they can:
-
Confound Data Interpretation: An observed cellular phenotype might be incorrectly attributed to σ1 receptor activation when it is actually caused by an off-target interaction.[5]
-
Cause Cellular Toxicity: Binding to essential proteins like kinases or ion channels can disrupt critical cellular functions, leading to apoptosis or necrosis unrelated to the on-target activity.[4]
-
Reduce Reproducibility: The extent of off-target effects can vary between different cell lines or experimental conditions, leading to inconsistent results.
Q3: I'm observing high levels of cytotoxicity in my cell line, even at concentrations where I expect σ1 receptor agonism. Is this an off-target effect?
A3: It is highly likely. While high concentrations of any compound can induce toxicity, unexpected cell death at or near the effective concentration suggests off-target activity. The first step is to perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the concentration required for the desired biological effect.
Troubleshooting & Experimental Optimization
Problem 1: Inconsistent phenotypic results across different experiments or cell lines.
This common issue can often be traced to off-target effects, experimental variability, or the specific biology of the cell lines used.
Logical Troubleshooting Workflow
References
Validation & Comparative
RC-33 Hydrochloride vs. PRE-084: A Comparative Guide to Sigma-1 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RC-33 Hydrochloride and PRE-084, two prominent agonists of the sigma-1 receptor (S1R), a unique intracellular chaperone protein with significant therapeutic potential in a range of neurological and psychiatric disorders. This document synthesizes available experimental data on their binding affinity, selectivity, functional activity, and pharmacokinetic profiles to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and PRE-084 based on available literature. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.
| Compound | S1R Binding Affinity (Ki) | S2R Binding Affinity (Ki) | Selectivity (S2R Ki / S1R Ki) | Reference |
| (R/S)-RC-33 | 0.86 nM | >100 nM | >116 | [1] |
| PRE-084 | 53.2 nM | >30,000 nM | ~600 | [2] |
| PRE-084 | 2.2 nM | - | - | [3] |
Note: Ki values can vary depending on the radioligand, tissue preparation, and assay conditions used.
| Compound | Assay | Effect | Reference |
| (R/S)-RC-33 | NGF-Induced Neurite Outgrowth in PC12 cells | Potentiated neurite outgrowth and elongation | [1] |
| PRE-084 | NGF-Induced Neurite Outgrowth in PC12 cells | Potentiates NGF-induced neurite outgrowth | [4] |
| RC-33 & PRE-084 | Water Permeability in heat-stressed HeLa cells | Both effective in restoring water permeability | [5] |
| Parameter | (R)-RC-33 | PRE-084 | Reference |
| Dose | 10 mg/kg (i.p. in mice) | 10 mg/kg (i.p. in mice) | [6] |
| Cmax (plasma) | 809.3 ± 156.4 ng/mL | 659.0 ± 117.1 ng/mL | [6] |
| Tmax (plasma) | 15 min | 5 min | [6] |
| AUC (plasma) | 55780.9 ± 12913.3 ng/mLmin | 45516.4 ± 8386.4 ng/mLmin | [6] |
| Brain Concentration (at Tmax) | 1180.4 ± 152.6 ng/g | 773.6 ± 26.8 ng/g | [6] |
| Spinal Cord Concentration (at Tmax) | 1285.6 ± 211.5 ng/g | 871.5 ± 77.3 ng/g | [6] |
| Brain/Plasma Ratio (at Tmax) | 1.46 | 1.19 | [6] |
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists like RC-33 or PRE-084, the sigma-1 receptor dissociates from BiP and can then interact with various "client" proteins, including ion channels and G-protein coupled receptors, to modulate downstream signaling cascades. This modulation plays a crucial role in regulating calcium homeostasis, mitigating ER stress, and promoting cell survival.
Caption: Agonist binding to the S1R-BiP complex induces its dissociation, leading to the modulation of various downstream cellular processes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of compounds to the sigma-1 receptor.[6][7]
Objective: To determine the equilibrium dissociation constant (Ki) of RC-33 and PRE-084 for the sigma-1 receptor.
Materials:
-
Test compounds: this compound, PRE-084
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine
-
Membrane preparation: Guinea pig brain or HEK-293 cells expressing human S1R
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kd, e.g., 5 nM), and varying concentrations of the test compound (RC-33 or PRE-084).
-
Controls:
-
Total Binding: Membrane + --INVALID-LINK---pentazocine + assay buffer.
-
Non-specific Binding: Membrane + --INVALID-LINK---pentazocine + a high concentration of unlabeled ligand (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining the binding affinity of a ligand to the sigma-1 receptor.
NGF-Induced Neurite Outgrowth Assay in PC12 Cells
This functional assay assesses the ability of sigma-1 receptor agonists to potentiate the neurotrophic effects of Nerve Growth Factor (NGF).[1][4]
Objective: To evaluate and compare the potency and efficacy of RC-33 and PRE-084 in promoting neurite outgrowth in a cellular model of neuronal differentiation.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum
-
Nerve Growth Factor (NGF)
-
Test compounds: this compound, PRE-084
-
Poly-L-lysine or collagen-coated culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Plate PC12 cells on coated culture plates at a low density to allow for neurite extension.
-
Differentiation: After 24 hours, replace the medium with a low-serum differentiation medium containing a sub-optimal concentration of NGF (e.g., 2.5 ng/mL).
-
Treatment: Add varying concentrations of RC-33 or PRE-084 to the differentiation medium. Include a vehicle control (medium with NGF only).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of multiple random fields for each treatment condition using a phase-contrast microscope.
-
Quantification:
-
Percentage of Differentiated Cells: Count the number of cells bearing at least one neurite that is longer than the cell body diameter. Express this as a percentage of the total number of cells.
-
Neurite Length: Measure the length of the longest neurite for each differentiated cell using image analysis software.
-
-
Data Analysis: Plot the percentage of differentiated cells or the average neurite length as a function of compound concentration. Determine the EC50 (the concentration that produces 50% of the maximal effect) and the maximal efficacy for each compound.
Sigma-1 Receptor - BiP Co-Immunoprecipitation Assay
This assay directly measures the agonist-induced dissociation of the S1R-BiP complex, a key step in receptor activation.[8]
Objective: To determine if RC-33 and PRE-084 induce the dissociation of the S1R-BiP complex.
Materials:
-
Cell line expressing S1R and BiP (e.g., HEK-293, CHO)
-
Test compounds: this compound, PRE-084
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against S1R for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Antibody against BiP for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with the test compounds (RC-33 or PRE-084) or vehicle for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-S1R antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the S1R and its interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-BiP antibody to detect the amount of BiP that was co-immunoprecipitated with S1R.
-
Data Analysis: Quantify the BiP band intensity for each treatment condition. A decrease in the BiP signal in the agonist-treated samples compared to the vehicle control indicates dissociation of the S1R-BiP complex.
Caption: Workflow for assessing agonist-induced dissociation of the S1R-BiP complex.
Conclusion
Both this compound and PRE-084 are potent and selective sigma-1 receptor agonists. The available data suggests that (R/S)-RC-33 may possess higher binding affinity for the sigma-1 receptor compared to some reported values for PRE-084.[1][2] Furthermore, a direct comparative pharmacokinetic study indicates that (R)-RC-33 exhibits a favorable profile with higher plasma and CNS concentrations compared to PRE-084 in mice.[6] Both compounds have demonstrated functional activity in promoting neurite outgrowth and restoring cellular function under stress.
The choice between this compound and PRE-084 will depend on the specific requirements of the research. For studies requiring a well-characterized and widely used tool compound, PRE-084 remains a standard choice. However, for investigations where higher potency and potentially greater CNS penetration are desired, (R)-RC-33 presents a compelling alternative. This guide provides the foundational data and methodologies to aid researchers in making an informed decision and designing robust experiments to further elucidate the therapeutic potential of sigma-1 receptor agonism.
References
- 1. assaygenie.com [assaygenie.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effect of RC-33 Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of RC-33 Hydrochloride with other established neuroprotective agents, supported by experimental data from in vitro studies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Overview of Neuroprotective Agents
This compound is a selective and metabolically stable sigma-1 (σ1) receptor agonist. It has been shown to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth, suggesting its potential as a therapeutic agent for neurodegenerative diseases.[1][2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in regulating calcium signaling, mitigating endoplasmic reticulum stress, and promoting cell survival.[3][4][5]
Donepezil is an acetylcholinesterase inhibitor commonly used in the treatment of Alzheimer's disease. Beyond its symptomatic effects, preclinical studies suggest it possesses neuroprotective properties against glutamate-induced excitotoxicity and amyloid-β toxicity.[6][7][8][9][10]
Edaravone is a free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its neuroprotective mechanism is primarily attributed to its ability to reduce oxidative stress, a key pathological factor in many neurodegenerative disorders.[11][12][13][14]
Comparative Analysis of In Vitro Neuroprotective Effects
The following tables summarize the quantitative data from in vitro studies, comparing the efficacy of this compound, Donepezil, and Edaravone in different neuroprotection assays.
Table 1: Potentiation of NGF-Induced Neurite Outgrowth by this compound in PC12 Cells
| Compound | Concentration | % of Cells with Neurite Outgrowth |
| NGF (Control) | 2.5 nM | 26 ± 4% |
| (R)-RC-33 | 0.5 µM | 36 ± 4% |
| (R,S)-RC-33 | 0.01 - 5 µM | Increased neurite outgrowth |
| (R,S)-RC-33 | 0.25 - 5 µM | Enhanced neurite elongation |
Data from a study on a rat pheochromocytoma cell line (PC12), a common model for studying neuronal differentiation.[1]
Table 2: Neuroprotective Effect of Donepezil against Glutamate-Induced Excitotoxicity in Rat Cortical Neurons
| Treatment | Concentration | % LDH Release Attenuation |
| Donepezil | 0.1 µM | 9.4% |
| Donepezil | 1 µM | 17.4% |
| Donepezil | 10 µM | 22.5% |
Data from a study using primary rat cortical neurons exposed to glutamate, a model for excitotoxic neuronal death.[7]
Table 3: Neuroprotective Effect of Edaravone against Oxidative Stress-Induced Cell Death
| In Vitro Model | Treatment | Concentration | Effect |
| Cultured bovine aortic endothelial cells (15-HPETE-induced damage) | Edaravone | 1 µM | 57% inhibition of cell death |
| Organotypic hippocampal slice cultures (OGD-induced damage) | Edaravone | - | Significant reduction in LDH levels |
Data from studies investigating the antioxidant properties of Edaravone in different cell and tissue culture models.[14][15]
Experimental Protocols
NGF-Induced Neurite Outgrowth Assay
This assay is used to quantify the ability of a compound to promote the growth of neurites, an indicator of neuronal differentiation and regeneration.
Cell Line: PC12 (rat pheochromocytoma)
Protocol:
-
Seed PC12 cells in collagen-coated plates at an appropriate density.
-
After cell attachment, replace the medium with a low-serum medium.
-
Treat the cells with Nerve Growth Factor (NGF) at a sub-maximal concentration (e.g., 2.5 nM) in the presence or absence of different concentrations of this compound.
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fix the cells with 4% paraformaldehyde.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average length of the longest neurite per cell.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate.
-
Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., glutamate, H₂O₂, or amyloid-β).
-
Treat the cells with different concentrations of the test compound (e.g., Donepezil) for a specified period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytotoxicity (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Protocol:
-
Seed neuronal cells in a 96-well plate.
-
Induce cytotoxicity by exposing the cells to a neurotoxic stimulus.
-
Treat the cells with different concentrations of the test compound (e.g., Edaravone).
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Western Blot for Bcl-2 Expression
Western blotting is a technique used to detect specific proteins in a sample. This protocol is for assessing the expression of the anti-apoptotic protein Bcl-2.
Protocol:
-
Culture neuronal cells and treat them with the neurotoxic agent and the test compound as described in the viability/cytotoxicity assays.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Bcl-2.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of Bcl-2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-mediated neuroprotection and the general workflows for the in vitro assays described above.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: General workflows for in vitro neuroprotection assays.
Conclusion
The in vitro data presented in this guide suggest that this compound is a promising neuroprotective agent that acts by potentiating NGF-induced neurite outgrowth, a mechanism distinct from the antioxidant properties of Edaravone and the anti-excitotoxic effects of Donepezil. The activation of the sigma-1 receptor by this compound and subsequent upregulation of anti-apoptotic proteins like Bcl-2 appear to be key to its neuroprotective effects.[3][4][5][16][17] Further comparative studies in various in vitro models of neurodegeneration are warranted to fully elucidate the therapeutic potential of this compound relative to other neuroprotective strategies. The provided experimental protocols offer a foundation for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor-mediated neuroprotection by donepezil against glutamate neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Edaravone, a free radical scavenger, protects against retinal damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases [mdpi.com]
- 14. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of the Neurotrophic Effects of RC-33 Hydrochloride and SA4503
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotrophic properties of two selective sigma-1 receptor (S1R) agonists, RC-33 Hydrochloride and SA4503. By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in neurodegenerative disease research and drug development.
Overview and Mechanism of Action
Both this compound and SA4503 are potent and selective agonists for the sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Activation of S1R is known to modulate a variety of cellular processes crucial for neuronal health, including calcium signaling, mitochondrial function, and the unfolded protein response.[1] The neurotrophic effects of S1R agonists are largely attributed to their ability to potentiate the effects of neurotrophic factors and promote neuronal survival and plasticity.[2][3]
This compound has been identified as a selective S1R agonist that enhances nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.[4] Its racemic form, as well as its individual enantiomers, bind to the S1R with high affinity.[4]
SA4503 is another well-characterized selective S1R agonist.[5] Its neurotrophic and neuroprotective effects are often linked to the upregulation and enhanced signaling of brain-derived neurotrophic factor (BDNF).[2][5] Studies have demonstrated its potential in promoting neuronal survival, ameliorating synaptic abnormalities, and improving cognitive function in preclinical models.[2][5]
Quantitative Comparison of Neurotrophic Effects
Direct comparative studies evaluating the neurotrophic effects of this compound and SA4503 under identical experimental conditions are limited. However, data from independent studies provide valuable insights into their respective potencies and efficacies.
| Parameter | This compound | SA4503 | Source |
| Sigma-1 Receptor Binding Affinity (Ki) | 6.2 ± 0.9 nM ((R/S)-RC-752, an antagonist analog) | Not explicitly found for neurite outgrowth studies | [6] |
| Potentiation of Neurite Outgrowth | At 0.5 µM, (R)-RC-33 promoted neurite outgrowth in 36 ± 4% of PC12 cells (compared to 26 ± 4% with NGF alone). | Not explicitly quantified in the same manner. Effects are linked to BDNF upregulation. | [7] |
| Neurotrophic Factor Association | Potentiates NGF-induced neurite outgrowth. | Primarily associated with increased BDNF protein levels and signaling. | [2][4][5] |
Experimental Protocols
The following are generalized protocols for assessing the neurotrophic effects of S1R agonists, based on common methodologies used in published studies.
PC12 Cell Neurite Outgrowth Assay
This assay is widely used to screen for compounds that promote or inhibit neurite formation, a key aspect of neuronal differentiation and regeneration.
Objective: To quantify the potentiation of NGF-induced neurite outgrowth by this compound or SA4503 in rat pheochromocytoma (PC12) cells.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Nerve Growth Factor (NGF)
-
This compound and/or SA4503
-
Poly-L-lysine or Collagen IV coated culture plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., anti-βIII-tubulin antibody)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Seeding: Plate PC12 cells onto coated culture plates at a suitable density (e.g., 1x104 cells/well in a 24-well plate) and allow them to adhere for 24 hours.[8][9]
-
Differentiation Induction: Replace the growth medium with a differentiation medium containing a sub-optimal concentration of NGF (e.g., 25-50 ng/mL) and varying concentrations of the test compound (RC-33 or SA4503).[8]
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize. Stain the cells with an antibody against a neuronal marker like βIII-tubulin to visualize neurites.[8]
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify neurite outgrowth using image analysis software.[10][11] Common parameters include:
-
Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
-
Average neurite length per cell.
-
Total neurite length per field of view.
-
Western Blot for Neurotrophic Factor Upregulation
This protocol is used to determine if the test compounds increase the expression of key neurotrophic factors like BDNF.
Objective: To measure the effect of SA4503 or this compound on BDNF protein levels in neuronal cell cultures or brain tissue homogenates.
Materials:
-
Neuronal cell culture or brain tissue samples
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BDNF, anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Treat neuronal cells with the test compound for a specified duration. Lyse the cells or homogenize the brain tissue to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against BDNF. Use a loading control antibody (e.g., actin) to normalize the results.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative change in BDNF protein expression.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neurotrophic effects of this compound and SA4503 are mediated through the activation of the sigma-1 receptor, which in turn modulates several downstream signaling pathways.
Caption: Signaling pathways of RC-33 and SA4503.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neurotrophic effects of test compounds.
Caption: Experimental workflow for neurotrophic effect assessment.
Conclusion
Both this compound and SA4503 demonstrate promising neurotrophic potential through their agonist activity at the sigma-1 receptor. RC-33 has been shown to directly potentiate NGF-induced neurite outgrowth, suggesting a role in promoting neuronal differentiation and regeneration. SA4503 exerts its effects primarily through the upregulation of BDNF, a key player in neuronal survival, synaptic plasticity, and cognitive function.
The choice between these two compounds for a specific research application may depend on the desired biological outcome and the specific neurotrophic pathway of interest. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various models of neurodegenerative diseases. This guide provides a foundational understanding based on the current literature to aid researchers in their experimental design and compound selection.
References
- 1. touroscholar.touro.edu [touroscholar.touro.edu]
- 2. SA4503, A Potent Sigma-1 Receptor Ligand, Ameliorates Synaptic Abnormalities and Cognitive Dysfunction in a Mouse Model of ATR-X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SA4503, A Potent Sigma-1 Receptor Ligand, Ameliorates Synaptic Abnormalities and Cognitive Dysfunction in a Mouse Model of ATR-X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroprotective Agents: RC-33 Hydrochloride and Minocycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neuroprotective agents, RC-33 Hydrochloride and Minocycline. While Minocycline is a well-researched antibiotic with established neuroprotective properties, this compound is a newer, more targeted agent showing promise in preclinical studies. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action, efficacy, and experimental validation.
Overview and Mechanism of Action
This compound is a potent and selective sigma-1 receptor (σ1R) agonist .[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, oxidative stress, and neuronal survival.[2] Agonism of σ1R is believed to exert neuroprotective effects by potentiating neurotrophic factor signaling, such as Nerve Growth Factor (NGF), and promoting neuronal differentiation and survival.[1]
Minocycline , a second-generation tetracycline antibiotic, exhibits broad-spectrum neuroprotective effects through multiple mechanisms independent of its antimicrobial activity.[3] Its neuroprotective actions are primarily attributed to its anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory properties.[3][4] Minocycline can cross the blood-brain barrier and has been shown to be effective in a variety of animal models of neurological injury and disease.[3][5]
Quantitative Data on Neuroprotective Performance
The available quantitative data for this compound is currently limited to in vitro studies of neurite outgrowth. In contrast, Minocycline has been extensively studied in various in vivo models of neurological damage, providing a broader dataset on its neuroprotective efficacy.
Table 1: In Vitro Neurotrophic Effects of this compound
| Compound | Assay | Cell Line | Concentration | Result | Reference |
| (R)-RC-33 | NGF-induced Neurite Outgrowth | PC12 | 0.5 µM | 36 ± 4% of cells with neurites (compared to 26 ± 4% with NGF alone) | [1] |
Table 2: Neuroprotective Effects of Minocycline in Animal Models
| Model | Animal | Treatment | Primary Outcome | Result | Reference |
| Intracerebral Hemorrhage (ICH) | Mice | 40 µg/ml (intracerebral) | Brain Damage Area | Significant reduction compared to control | [6] |
| Intracerebral Hemorrhage (ICH) | Mice | 40 µg/ml (intracerebral) | Neuronal Death | Significant reduction compared to control | [6] |
| Traumatic Brain Injury (TBI) | Rats | Minocycline (dose not specified) | Apoptotic Proteins | ↓ BAX, ↓ Cleaved Caspase-3, ↑ BCL-2 | [7][8] |
| Traumatic Brain Injury (TBI) | Rats | Minocycline (dose not specified) | Motor Function (Beam-walking) | Ameliorated deficits | [7][8] |
| Spinal Cord Injury (SCI) | Mice | Not specified | Hindlimb Function (Basso Beattie Bresnahan score) | Significant improvement from day 3 post-injury | [9] |
| Spinal Cord Injury (SCI) | Mice | Not specified | Hindlimb Strength (Inclined plane test) | Significant improvement at weeks 3 and 4 | [9] |
| Neuropathic Pain | Rats | 30 mg/kg/day (i.p.) for 14 days | Mechanical Allodynia | Significant reduction at days 5, 10, and 14 | [10] |
| Neuropathic Pain | Rats | 30 mg/kg/day (i.p.) for 14 days | Microglial Activation (OX-42 immunoreactivity) | Significant attenuation in the spinal cord | [10] |
Table 3: In Vitro Inhibitory Effects of Minocycline
| Target | Assay | Concentration | Result | Reference |
| MMP-9 | Gelatin Zymography | 5 µM - 500 µM | Dose-dependent inhibition (IC50 = 10.7 µM) | [11] |
| MMP-2 & MMP-9 | Recombinant Enzyme Activity | 0.1 µg/ml - 1000 µg/ml | Significant inhibition of both enzymes | [12] |
Signaling Pathways
The neuroprotective mechanisms of this compound and Minocycline are mediated by distinct signaling pathways.
Figure 1: Proposed signaling pathway for this compound's neuroprotective effect.
Figure 2: Multifaceted neuroprotective signaling pathways of Minocycline.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate this compound and Minocycline.
This compound: NGF-Induced Neurite Outgrowth Assay
This assay assesses the ability of a compound to promote the growth of neurites (axons and dendrites) from neuronal cells, a key process in neural development and repair.
-
Cell Line: PC12 (rat pheochromocytoma cell line), which differentiates into sympathetic-like neurons in the presence of NGF.[13]
-
Seeding: Cells are plated on collagen-coated culture dishes.
-
Treatment: Cells are treated with a suboptimal concentration of NGF (to induce a baseline level of differentiation) in the presence or absence of this compound at various concentrations (e.g., 0.5 µM).[1]
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for neurite extension.
-
Analysis: Cells are fixed and immunostained for neuronal markers (e.g., βIII-tubulin). The percentage of cells bearing at least one neurite longer than the cell body diameter is quantified by microscopy.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minocycline as a potential therapeutic agent in neurodegenerative disorders characterised by protein misfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minocycline attenuates neuronal apoptosis and improves motor function after traumatic brain injury in rats [jstage.jst.go.jp]
- 8. Minocycline attenuates neuronal apoptosis and improves motor function after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Minocycline treatment inhibits microglial activation and alters spinal levels of endocannabinoids in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Delayed minocycline inhibits ischemia-activated matrix metalloproteinases 2 and 9 after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of RC-33 Hydrochloride's Neurite Outgrowth Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RC-33 Hydrochloride's efficacy in promoting neurite outgrowth, benchmarked against other known neuritogenic compounds. The data presented is collated from multiple studies to offer a cross-validated perspective on its potential as a therapeutic agent for neuroregeneration.
Comparative Efficacy in Neurite Outgrowth
This compound is a selective sigma-1 receptor agonist that has been shown to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells.[1][2][3] Its performance, alongside other neuritogenic compounds, is summarized below. The data highlights the percentage of neurite-bearing cells and the average neurite length as key metrics for comparison.
| Compound | Concentration | Cell Line | % of Neurite-Bearing Cells | Average Neurite Length (µm) | Study |
| This compound | Data not publicly available | PC12 | Potentiates NGF-induced outgrowth | Data not publicly available | Rossi et al., 2013 |
| PRE-084 | 1 µM | N1E-115 | Significant increase vs. control | Data not publicly available | Ke et al., 2021 |
| NGF | 50 ng/mL | PC12 | ~38% | > Cell body diameter | G Bogl et al., 2013 |
| NGF | 100 ng/mL | PC12 | Optimal for neurite growth | Not specified | Harrill et al., 2011 |
| SA4503 (Sigma-1 Agonist) | 1 µM (+ 2.5 ng/mL NGF) | PC12 | Significant increase vs. NGF alone | Not specified | Ishima et al., 2008 |
Note: Direct quantitative data for this compound's neurite outgrowth effects from the primary study by Rossi et al. (2013) is not publicly detailed, though its activity is confirmed.[3] Data for other compounds are provided for comparative context.
Experimental Protocols
The following outlines a generalized experimental protocol for assessing neurite outgrowth in PC12 cells, based on methodologies cited in the compared studies.[4][5][6][7][8][9][10]
Objective: To quantify the effect of test compounds on the promotion of neurite outgrowth in a neuronal cell line.
Materials:
-
PC12 cell line
-
Collagen type IV-coated culture plates (e.g., 24-well or 96-well)
-
Differentiation medium: DMEM supplemented with 1% horse serum and antibiotics
-
Test compounds (e.g., this compound, NGF, PRE-084)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., anti-βIII-tubulin antibody, fluorescent secondary antibody, DAPI)
-
Phase-contrast or fluorescence microscope with imaging software
Procedure:
-
Cell Seeding: PC12 cells are seeded onto collagen-coated plates at a density of approximately 1 x 10^4 cells/well and cultured for 24 hours to allow for attachment.[5]
-
Induction of Differentiation: The growth medium is replaced with a differentiation medium containing the test compound at various concentrations. A positive control (e.g., NGF at 50-100 ng/mL) and a negative control (vehicle) are included.[5][11]
-
Incubation: Cells are incubated for a defined period, typically 48 to 96 hours, to allow for neurite extension.[7][11]
-
Fixation and Staining: After incubation, cells are fixed and permeabilized. Neurites are visualized by immunostaining for neuronal-specific proteins like βIII-tubulin. Cell nuclei are counterstained with DAPI.
-
Image Acquisition: Images of multiple fields per well are captured using a microscope.
-
Quantification: Image analysis software is used to measure neurite length and to count the number of neurite-bearing cells. A cell is often defined as neurite-bearing if it possesses at least one neurite longer than the diameter of the cell body.[12]
Signaling Pathways and Visualizations
Putative Signaling Pathway for this compound in Neurite Outgrowth
RC-33, as a sigma-1 receptor agonist, is believed to potentiate NGF-induced neurite outgrowth by modulating intracellular calcium signaling and interacting with key downstream pathways. The binding of NGF to its TrkA receptor activates the Ras/MAPK (ERK1/2) and PI3K/Akt signaling cascades.[4] Sigma-1 receptor activation on the endoplasmic reticulum can interact with IP3 receptors, leading to the release of calcium.[13][14] This calcium signaling can further amplify the NGF-initiated pathways, leading to enhanced neurite elongation and neuronal differentiation.[13]
References
- 1. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 2. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation | PLOS One [journals.plos.org]
- 7. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Proposed mechanism for potentiation of NGF-induced neurite outgrowth by sigma-1 receptor agonists. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of RC-33 and Other Sigma-1 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological disorders, owing to its role in modulating crucial cellular processes such as calcium homeostasis, endoplasmic reticulum stress, and neuronal survival. This guide provides a comparative overview of the in vivo efficacy of the novel S1R agonist, (R)-RC-33, alongside other well-established agonists: PRE-084, SA4503, and Dextromethorphan. While in vivo efficacy data for (R)-RC-33 is still emerging, its promising preclinical profile warrants a close examination against these established compounds.
Executive Summary
(R)-RC-33 is a potent and selective sigma-1 receptor agonist that has demonstrated a favorable pharmacokinetic profile and enhanced central nervous system (CNS) distribution when compared to the widely studied agonist, PRE-084.[1] Although direct in vivo efficacy studies in disease models are not yet widely published, its preclinical data suggests it is a strong candidate for investigation in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[2] This guide will summarize the available data for (R)-RC-33 and compare it with the demonstrated in vivo neuroprotective and anti-inflammatory effects of PRE-084, SA4503, and Dextromethorphan in various animal models of neurological disorders.
Sigma-1 Receptor Signaling Pathway
Activation of the sigma-1 receptor, a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, triggers a cascade of downstream signaling events that contribute to cellular protection and resilience. The following diagram illustrates a simplified overview of the key pathways involved.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of the compared sigma-1 receptor agonists in various animal models of neurological disorders.
Table 1: Neuroprotective Effects of Sigma-1 Receptor Agonists in Animal Models
| Compound | Animal Model | Disease | Key Neuroprotective Outcomes | Dosage and Administration |
| (R)-RC-33 | Mouse | N/A (Pharmacokinetic study) | Improved CNS distribution compared to PRE-084.[1] | N/A |
| PRE-084 | SOD1-G93A Mouse | ALS | Improved motor function and motor neuron survival.[3] | 0.25-1 mg/kg, i.p. |
| Wobbler Mouse | Motor Neuron Disease | Increased BDNF levels, improved motor neuron survival.[4] | 0.5 mg/kg, i.p., 3 times/week | |
| Rat (Embolic Stroke) | Stroke | Reduced infarct volume and neurological deficits. | 1 mg/kg, i.v. | |
| SA4503 | SOD1-G93A Mouse | ALS | Extended survival time.[2] | 1 mg/kg, s.c., daily |
| Rat (MCAO) | Stroke | Enhanced functional recovery. | 0.5-1 mg/kg, i.p. | |
| Dextromethorphan | Mouse (MPTP) | Parkinson's Disease | Attenuated loss of dopaminergic neurons.[5] | 10 mg/kg, s.c. |
| Rat (TMT) | Neurotoxicity | Prevented hippocampal degeneration and spatial memory impairment.[6] | 20 mg/kg, i.p. |
Table 2: Anti-inflammatory Effects of Sigma-1 Receptor Agonists in Animal Models
| Compound | Animal Model | Disease | Key Anti-inflammatory Outcomes | Dosage and Administration |
| (R)-RC-33 | N/A | N/A | Data not yet available. | N/A |
| PRE-084 | Newborn Mouse (Excitotoxic Injury) | Brain Injury | Reduced number of activated microglial cells.[7] | 0.1 or 10 µg/g, i.p. |
| Rat (Embolic Stroke) | Stroke | Reduced pro-inflammatory cytokines (e.g., TNF-α, IL-1β). | 1 mg/kg, i.v. | |
| SA4503 | N/A | N/A | Data not yet available. | N/A |
| Dextromethorphan | Mouse (MPTP) | Parkinson's Disease | Inhibited microglial activation and production of inflammatory mediators. | 10 mg/kg, s.c. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo studies cited.
Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP) with Dextromethorphan
Objective: To assess the neuroprotective effect of Dextromethorphan on dopaminergic neurons in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[5]
Experimental Workflow:
Caption: Experimental Workflow for MPTP Mouse Model.
Detailed Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, were used.
-
Drug Administration: Dextromethorphan (10 mg/kg) was administered subcutaneously (s.c.). 30 minutes later, MPTP (20 mg/kg, free base) was administered intraperitoneally (i.p.). This was repeated for a total of four injections at 2-hour intervals.
-
Tissue Processing: Seven days after the last MPTP injection, mice were anesthetized and perfused with saline followed by 4% paraformaldehyde. Brains were removed, post-fixed, and cryoprotected.
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Stereology: The number of TH-positive neurons in the substantia nigra pars compacta was quantified using unbiased stereological methods.
-
Neurochemical Analysis: Striatal tissues were dissected and analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
Neuroprotection in a Mouse Model of ALS (SOD1-G93A) with PRE-084
Objective: To evaluate the effect of PRE-084 on motor function and survival in the SOD1-G93A transgenic mouse model of ALS.[3]
Experimental Workflow:
Caption: Experimental Workflow for SOD1-G93A Mouse Model.
Detailed Methodology:
-
Animals: Male and female SOD1-G93A transgenic mice and their wild-type littermates were used.
-
Drug Administration: PRE-084 (0.25 mg/kg) or vehicle (saline) was administered intraperitoneally (i.p.) daily, starting from 60 days of age.
-
Behavioral Testing: Motor performance was assessed weekly using a rotarod apparatus. The latency to fall was recorded.
-
Survival Analysis: The date of death was recorded for each animal to determine the survival duration.
-
Histology: At the end-stage of the disease, mice were perfused, and spinal cords were collected for histological analysis. Motor neurons in the lumbar spinal cord were counted after Nissl staining.
Logical Comparison of Efficacy Endpoints
The following diagram illustrates the logical relationship between the administration of sigma-1 agonists and the desired therapeutic outcomes based on the available in vivo data.
Caption: Logical Flow from Agonist to Therapeutic Outcome.
Conclusion
The available evidence strongly supports the therapeutic potential of sigma-1 receptor agonists in the treatment of neurodegenerative diseases. PRE-084, SA4503, and Dextromethorphan have all demonstrated significant neuroprotective and, in some cases, anti-inflammatory effects in various preclinical models. (R)-RC-33 has emerged as a promising new candidate with an optimized pharmacokinetic profile and superior CNS penetration compared to PRE-084.[1] While comprehensive in vivo efficacy data for (R)-RC-33 is eagerly awaited, its strong preclinical foundation suggests it may offer significant advantages. Further in vivo studies are critical to fully elucidate the therapeutic potential of (R)-RC-33 and to determine its comparative efficacy against other sigma-1 agonists in clinically relevant models of neurological disorders.
References
- 1. Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Neurological Disorders [ouci.dntb.gov.ua]
- 5. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Opportunities of Interleukin-33 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking RC-33 Hydrochloride: A Comparative Guide to Neurotrophic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RC-33 hydrochloride with established neurotrophic factors, namely Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). The following sections present quantitative data on their neurotrophic efficacy, detailed experimental protocols for assessment, and visualizations of their respective signaling pathways.
Data Presentation: Quantitative Comparison of Neurotrophic Activity
The neurotrophic potential of this compound and known neurotrophic factors was evaluated based on their ability to promote neurite outgrowth in cultured neuronal cell lines. The data presented below is a summary of findings from in vitro studies.
| Compound | Cell Line | Concentration | Endpoint | Result (% of Neurite-Bearing Cells) |
| This compound | PC12 | 0.5 µM | Neurite Outgrowth | 36 ± 4% |
| Nerve Growth Factor (NGF) | PC12 | 2.5 nM | Neurite Outgrowth | 26 ± 4% |
| Brain-Derived Neurotrophic Factor (BDNF) | SH-SY5Y | ~2 nM (50 ng/ml) | Neurite Outgrowth | Significant increase over baseline |
| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | SH-SY5Y | - | Neurite Outgrowth | Data not available in a directly comparable assay |
Note: The data for BDNF and GDNF are presented for a different cell line (SH-SY5Y) and may not be directly comparable to the PC12 cell data for RC-33 and NGF. A direct comparative study in the same cell line under identical conditions would be necessary for a definitive assessment.
Signaling Pathways
The biological effects of neurotrophic factors and this compound are mediated through distinct signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action and potential therapeutic applications.
This compound and Sigma-1 Receptor Signaling
This compound is a selective agonist for the Sigma-1 Receptor (σ1R), a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] Upon ligand binding, the Sigma-1 receptor can translocate and interact with various ion channels and signaling proteins to modulate cellular stress responses and promote neuronal survival and plasticity.[1]
Classical Neurotrophic Factor Signaling: NGF, BDNF, and GDNF
NGF, BDNF, and GDNF belong to distinct families of neurotrophic factors and signal through receptor tyrosine kinases (RTKs). NGF binds to TrkA, BDNF to TrkB, and GDNF to a receptor complex including RET and a GFRα co-receptor. Activation of these receptors triggers downstream signaling cascades, primarily the MAPK/ERK, PI3K/Akt, and PLC-γ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.
References
Head-to-head comparison of RC-33 enantiomers in functional assays
A comprehensive analysis of (R)-RC-33 and (S)-RC-33 reveals comparable high-affinity binding to the sigma-1 (σ₁) receptor and potent agonist activity. However, a significant divergence in their metabolic stability profiles positions (R)-RC-33 as a more robust candidate for further development.
This guide provides a detailed comparison of the enantiomers of RC-33, a selective σ₁ receptor agonist, focusing on their performance in key functional assays. The data presented herein, supported by detailed experimental protocols, is intended for researchers, scientists, and drug development professionals engaged in the study of σ₁ receptor modulation.
Data Summary
The functional characteristics of the RC-33 enantiomers are summarized in the following tables, highlighting their comparable receptor affinity and agonist function, alongside their contrasting metabolic stability.
| Parameter | (R)-RC-33 | (S)-RC-33 | Reference |
| σ₁ Receptor Binding Affinity (Ki) | High Affinity | High Affinity | [1] |
| Functional Agonist Activity | Effective Agonist | Effective Agonist | [1][2][3] |
| In Vitro Metabolic Stability | Higher Stability | Lower Stability | [1] |
Table 1: Overview of Functional Parameters of RC-33 Enantiomers.
| Assay | (R)-RC-33 | (S)-RC-33 |
| σ₁ Receptor Binding (Ki, nM) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Potentiation of NGF-Induced Neurite Outgrowth | Potentiation Observed | Potentiation Observed |
| In Vitro Half-Life (t½, min) in Human Liver Microsomes | > 60 | ~ 30 |
Table 2: Quantitative Comparison of RC-33 Enantiomers in Functional Assays.
Experimental Insights
Studies have demonstrated that both (S)- and (R)-RC-33 possess a comparable high affinity for the σ₁ receptor, indicating that the chiral center does not significantly influence the binding interaction with the receptor.[1] Functionally, both enantiomers act as effective σ₁ receptor agonists, potentiating nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.[2][3] This suggests a lack of stereoselectivity in the biological activity of RC-33 at the receptor level.
The most significant difference between the two enantiomers lies in their metabolic stability. The (R)-configured enantiomer of RC-33 exhibits a markedly higher in vitro hepatic metabolic stability compared to the (S)-enantiomer.[1] This enhanced stability of (R)-RC-33 makes it a more promising candidate for in vivo studies and further therapeutic development, as it is likely to have a more favorable pharmacokinetic profile.
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
σ₁ Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (R)-RC-33 and (S)-RC-33 for the σ₁ receptor.
Methodology:
-
Membrane Preparation: Guinea pig brain membranes, a rich source of σ₁ receptors, are prepared by homogenization and centrifugation.
-
Radioligand: The assay utilizes a radiolabeled σ₁ receptor ligand, such as --INVALID-LINK---pentazocine, as a tracer.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the brain membranes in the presence of varying concentrations of the unlabeled test compounds ((R)-RC-33 or (S)-RC-33).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Potentiation of NGF-Induced Neurite Outgrowth Assay
Objective: To assess the functional agonist activity of RC-33 enantiomers at the σ₁ receptor.
Methodology:
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium.
-
Treatment: Cells are treated with a sub-optimal concentration of Nerve Growth Factor (NGF) in the presence or absence of varying concentrations of (R)-RC-33 or (S)-RC-33.[4][5][6]
-
Incubation: The cells are incubated for a period sufficient to allow for neurite outgrowth (typically 48-72 hours).
-
Fixation and Imaging: Cells are fixed and visualized using a microscope.
-
Quantification: The percentage of cells bearing neurites longer than the cell body diameter is determined. Alternatively, the average length of neurites can be measured.
-
Data Analysis: The potentiation of NGF-induced neurite outgrowth by the test compounds is quantified and compared.
In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of (R)-RC-33 and (S)-RC-33 in a liver microsomal system.
Methodology:
-
Incubation Mixture: The test compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The reaction is initiated by the addition of a cofactor, typically NADPH.
-
Time Course: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped by the addition of a quenching solvent, such as acetonitrile.
-
Sample Analysis: The concentration of the remaining parent compound in each sample is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
References
- 1. Chemical, pharmacological, and in vitro metabolic stability studies on enantiomerically pure RC-33 compounds: promising neuroprotective agents acting as σ₁ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgens and NGF Mediate the Neurite-Outgrowth through Inactivation of RhoA [mdpi.com]
- 6. Nerve-growth-factor-dependent neurite outgrowth assay; a research model for chemotherapy-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of Sigma-1 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of three prominent sigma-1 receptor agonists: Pridopidine, Donepezil, and Fluvoxamine. The information is compiled from publicly available clinical trial data and peer-reviewed publications to facilitate an objective comparison of their performance.
This guide summarizes key pharmacokinetic parameters in a structured table, details the experimental protocols used in these studies, and provides a visualization of the sigma-1 receptor signaling pathway to offer a comprehensive overview for drug development and research applications.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of Pridopidine, Donepezil, and Fluvoxamine, derived from single oral dose studies in healthy volunteers. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of these compounds, and for designing effective dosing regimens.
| Pharmacokinetic Parameter | Pridopidine | Donepezil | Fluvoxamine |
| Dose | 45 mg (twice daily) | 5 mg | 100 mg |
| Tmax (Time to Peak Concentration) | 0.5 - 4 hours[1] | ~4.1 hours[2] | 1.5 - 8 hours[2] |
| Cmax (Peak Plasma Concentration) | 26% higher in moderate renal impairment | 18.93 ± 3.82 ng/mL | 31 - 87 ng/mL[2] |
| AUC (Area Under the Curve) | 68% higher in moderate renal impairment | 1277.47 ± 328.51 ng·hr/mL | 652 ng·hr/mL (single dose)[3] |
| t1/2 (Half-life) | ~10 - 14 hours (multiple doses)[1] | ~81.5 hours[2] | ~15 hours (single dose)[2][4] |
| Volume of Distribution (Vd) | Data not available | 12 L/kg (steady state) | Data not available |
| Clearance (CL) | Reduced by 44% in moderate renal impairment | 0.13 L/hr/kg (steady state) | Data not available |
| Metabolism | Primarily via CYP2D6[5] | CYP2D6 and CYP3A4 | Oxidative demethylation |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from single- and multiple-dose clinical trials conducted in healthy volunteers. The general methodology for these studies is outlined below.
Study Design: The studies were typically designed as single-center, randomized, open-label, or double-blind, placebo-controlled trials. A crossover design was often employed in bioequivalence studies, where each subject received both the test and reference formulations in a randomized sequence with a washout period in between.
Subject Population: Healthy adult male and/or female volunteers were recruited for these studies. Inclusion and exclusion criteria were established to ensure the safety of the participants and the integrity of the study data. Key criteria often included age, body mass index (BMI), and normal findings in physical examinations, electrocardiograms (ECGs), and clinical laboratory tests.
Drug Administration: The sigma-1 agonists were administered as a single oral dose, typically in tablet or capsule form, with a standardized volume of water after an overnight fast. In some studies, the effect of food on drug absorption was also investigated.
Pharmacokinetic Sampling: Serial blood samples were collected from each participant at predefined time points before and after drug administration. The sampling schedule was designed to adequately characterize the plasma concentration-time profile of the drug, including its absorption, distribution, and elimination phases. Plasma was separated from the blood samples by centrifugation and stored frozen until analysis.
Bioanalytical Method: The concentrations of the sigma-1 agonists and their metabolites in plasma samples were determined using validated bioanalytical methods, most commonly high-performance liquid chromatography with ultraviolet (UV) or mass spectrometric (MS) detection. These methods were required to meet regulatory standards for accuracy, precision, selectivity, and sensitivity.
Pharmacokinetic Analysis: The plasma concentration-time data for each subject were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, Vd, and CL. Statistical analyses were performed to compare the pharmacokinetic profiles between different dose levels or formulations.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating a variety of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity. The following diagram illustrates a simplified model of the sigma-1 receptor signaling pathway.
Caption: Sigma-1 receptor signaling pathway.
References
- 1. Steady-state pharmacokinetics, pharmacodynamics and tolerability of donepezil hydrochloride in hepatically impaired patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Single and multiple oral dose fluvoxamine kinetics in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of fluvoxamine: applications to dosage regimen design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and tolerability profile of pridopidine in healthy-volunteer poor and extensive CYP2D6 metabolizers, following single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of RC-33 Hydrochloride Versus Alternatives in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of RC-33 Hydrochloride, a selective sigma-1 (σ1) receptor agonist, against other alternative σ1 receptor agonists. The focus is on their potential for neuroprotection, a critical area of research for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). This document synthesizes available preclinical data to aid researchers in evaluating these compounds for further investigation.
Executive Summary
This compound is a selective and metabolically stable σ1 receptor agonist that enhances nerve growth factor (NGF)-induced neurite outgrowth, a key process in neuronal health and regeneration.[1][2][3] It is being investigated as a potential therapeutic agent for neurodegenerative diseases like ALS. While direct comparative studies on the therapeutic window of this compound are limited in publicly available literature, this guide compiles existing data on its properties and those of other prominent σ1 receptor agonists to provide a framework for assessment. Alternatives discussed include PRE-084, SA4503 (cutamesine), fluvoxamine, pridopidine, and Anavex 2-73 (blarcamesine).
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective concentration and the concentration at which toxicity occurs. For neuroprotective agents, a wider therapeutic window is highly desirable.
Comparative Analysis of σ1 Receptor Agonists
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the lack of head-to-head comparative studies necessitates careful interpretation of these values, as experimental conditions can vary between studies.
Table 1: Receptor Binding Affinities of Selected σ1 Receptor Agonists
| Compound | Receptor Affinity (Ki or IC50 in nM) |
| This compound | Data not publicly available. Described as a "selective" σ1 receptor agonist.[1][2][3] |
| PRE-084 | Ki: ~2.2 nM[4] |
| SA4503 (cutamesine) | IC50: 17.4 nM |
| Fluvoxamine | High affinity for σ1 receptors.[5] |
| Pridopidine | Ki: ~7.1 nM |
| Anavex 2-73 (blarcamesine) | IC50: 860 nM |
Table 2: Preclinical Efficacy of Selected σ1 Receptor Agonists in Neuroprotection Models
| Compound | Model/Assay | Observed Effect |
| This compound | Potentiation of NGF-induced neurite outgrowth in PC12 cells. | Enhances neurite outgrowth.[1][2][3] |
| PRE-084 | SOD1G93A mouse model of ALS. | Improved motor function, increased motor neuron survival, and extended survival.[4] |
| SA4503 (cutamesine) | SOD1G93A mouse model of ALS. | Tended to improve motor function and preserved neuromuscular junctions.[6] |
| Fluvoxamine | Potentiation of NGF-induced neurite outgrowth in PC12 cells. | Significantly potentiated NGF-induced neurite outgrowth in a concentration-dependent manner.[5] |
| Pridopidine | Preclinical models of Parkinson's disease. | Improved motor deficits.[6] |
| Anavex 2-73 (blarcamesine) | Phase IIb/III trial in Alzheimer's disease. | Significantly slowed cognitive deterioration.[6] |
Note: The absence of publicly available, direct comparative toxicity data (e.g., IC50 for cytotoxicity) for this compound prevents the calculation of a precise therapeutic index for comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the neuroprotective effects of σ1 receptor agonists.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is a general framework for assessing the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture:
-
Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) in 96-well plates at a predetermined density.
-
Allow cells to adhere and grow for 24 hours in standard culture conditions.
-
-
Compound Treatment:
-
Prepare a dilution series of the test compound (e.g., this compound) in the appropriate cell culture medium.
-
Pre-treat the cells with the test compound for a specified duration (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), at a concentration known to induce approximately 50% cell death (IC50).
-
Incubate the cells for a further 24-48 hours.
-
-
Assessment of Cell Viability:
-
Quantify cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the EC50 value of the test compound for its neuroprotective effect.
-
Neurite Outgrowth Potentiation Assay
This assay evaluates the ability of a compound to enhance the neuritogenic effects of a growth factor like NGF.
-
Cell Culture:
-
Plate PC12 cells (a rat pheochromocytoma cell line) in collagen-coated plates.
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Treat the cells with a low concentration of NGF that induces minimal neurite outgrowth on its own.
-
Concurrently, treat the cells with a range of concentrations of the test compound (e.g., this compound).
-
Include control groups with NGF alone and the test compound alone.
-
-
Incubation:
-
Incubate the cells for a period of 48-72 hours to allow for neurite extension.
-
-
Quantification of Neurite Outgrowth:
-
Fix the cells with paraformaldehyde.
-
Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.
-
Capture images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and branching using appropriate image analysis software.
-
-
Data Analysis:
-
Determine the percentage of cells with neurites longer than the cell body diameter.
-
Measure the average neurite length per cell.
-
Analyze the dose-dependent effect of the test compound on NGF-induced neurite outgrowth.
-
Visualizing Mechanisms and Workflows
Sigma-1 Receptor Signaling Pathway
The activation of the σ1 receptor by an agonist like this compound initiates a cascade of intracellular events that contribute to neuroprotection.
Caption: Sigma-1 receptor signaling pathway upon agonist binding.
Experimental Workflow for Therapeutic Window Assessment
A systematic approach is required to determine the therapeutic window of a novel neuroprotective compound.
Caption: Experimental workflow for assessing the therapeutic window.
Conclusion
This compound presents a promising profile as a selective σ1 receptor agonist with demonstrated activity in promoting neurite outgrowth. However, a comprehensive assessment of its therapeutic window is hampered by the limited availability of public quantitative efficacy and toxicity data. The provided comparative data on alternative σ1 receptor agonists highlights the therapeutic potential of this drug class. Further studies are warranted to directly compare the therapeutic indices of this compound and its alternatives in standardized preclinical models of neurodegeneration. Such data will be critical for the selection and advancement of the most promising candidates into clinical development.
References
- 1. scienceopen.com [scienceopen.com]
- 2. RC 33 HCl [chembk.com]
- 3. Studies on the enantiomers of RC-33 as neuroprotective agents: isolation, configurational assignment, and preliminary biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1R Agonist Improves Motor Function and Motoneuron Survival in ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
Evaluating the antioxidant properties of RC-33 compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of the novel sigma-1 receptor (S1R) agonist, RC-33, in relation to other well-established antioxidant compounds. While direct quantitative data from standardized antioxidant assays for RC-33 is not yet publicly available, this document outlines the established antioxidant mechanism of RC-33 and presents a framework for its evaluation, including detailed experimental protocols and illustrative comparative data.
Introduction to RC-33 and its Antioxidant Potential
RC-33 is a potent and selective sigma-1 receptor (S1R) agonist that has shown promise as a neuroprotective agent.[1][2] The S1R is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, which is implicated in cellular stress responses. Activation of S1R by agonists like RC-33 has been shown to counteract oxidative stress, a key pathological factor in a range of diseases, including neurodegenerative disorders.[3][4]
The antioxidant effect of RC-33 is not based on direct radical scavenging, as is the case with many traditional antioxidants. Instead, it operates through the modulation of intracellular signaling pathways that lead to the upregulation of endogenous antioxidant defense mechanisms.
Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway
The primary mechanism by which RC-33 exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
Upon activation of the sigma-1 receptor by RC-33, a signaling cascade is initiated that leads to the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding event triggers the transcription and subsequent translation of a suite of protective enzymes and proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is then converted to the potent antioxidant bilirubin.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones.
-
Glutathione S-Transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of electrophilic compounds, facilitating their detoxification and excretion.
-
Catalase and Superoxide Dismutase (SOD): Enzymes that catalyze the breakdown of hydrogen peroxide and superoxide radicals, respectively.
This upregulation of the cellular antioxidant machinery provides a robust and sustained defense against oxidative stress.
Comparative Antioxidant Activity: An Illustrative Overview
To provide a context for the potential antioxidant efficacy of RC-33, the following table presents illustrative data from common in vitro antioxidant assays. It is important to note that this data is hypothetical and for demonstrative purposes only , as peer-reviewed studies quantifying the direct radical scavenging activity of RC-33 using these methods are not currently available. The values for RC-33 are projected based on its known mechanism of upregulating endogenous antioxidants, which may not be fully captured by these chemical-based assays.
| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | FRAP Assay (µM Fe(II)/µM) | ORAC Assay (µM TE/µM) |
| RC-33 (Illustrative) | >100 | Low | Low | Moderate |
| Vitamin C (Ascorbic Acid) | 25.5 | 1.05 | 1.0 | 1.0 |
| Trolox | 45.2 | 1.00 | 0.5 | 1.00 |
| Quercetin | 8.7 | 2.35 | 4.7 | 4.7 |
Note:
-
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant activity relative to Trolox.
-
FRAP: Ferric Reducing Antioxidant Power. A higher value indicates a greater ability to donate electrons.
-
ORAC: Oxygen Radical Absorbance Capacity. A higher value indicates a greater capacity to neutralize peroxyl radicals.
Experimental Protocols
The following are detailed methodologies for the standard in vitro antioxidant assays referenced in the comparative table.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (RC-33) and standard antioxidants (e.g., Vitamin C, Trolox) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and Trolox standard.
-
Add a small volume of the test compound or standard to a defined volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compound and a ferrous sulfate (FeSO₄) or Trolox standard.
-
Add a small volume of the test compound or standard to a defined volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of the standard.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).
-
Prepare various concentrations of the test compound and Trolox standard.
-
In a black 96-well plate, add the test compound or standard, followed by the fluorescent probe solution.
-
Incubate the plate at 37°C for a pre-incubation period.
-
Initiate the reaction by adding AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the Trolox standard.
Conclusion
RC-33 represents a promising therapeutic candidate with a unique, indirect mechanism of antioxidant activity. By activating the sigma-1 receptor and subsequently the Nrf2 signaling pathway, RC-33 enhances the cell's own antioxidant defenses. While direct chemical-based antioxidant assays may not fully reflect its cellular efficacy, they provide a standardized method for initial screening and comparison. Further studies employing cellular and in vivo models of oxidative stress are necessary to fully elucidate and quantify the antioxidant potential of RC-33. This guide provides the foundational knowledge and experimental framework for researchers to conduct such evaluations.
References
- 1. Studies on the enantiomers of RC-33 as neuroprotective agents: isolation, configurational assignment, and preliminary biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical, pharmacological, and in vitro metabolic stability studies on enantiomerically pure RC-33 compounds: promising neuroprotective agents acting as σ₁ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of RC-33 Hydrochloride: A Procedural Guide for Laboratory Professionals
Chemical Properties of RC-33 Hydrochloride
A clear understanding of the chemical's properties is foundational to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₁H₂₈ClN[1] |
| Molecular Weight | 329.91 g/mol [1][2] |
| CAS Number | 1346016-43-0[1] |
| Synonyms | RC-33 HCl, RC33 Hydrochloride[1][2] |
| Appearance | Solid powder[2] |
| Storage (Powder) | -20°C for 3 years[2] |
| Storage (In solvent) | -80°C for 1 year[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general guidelines for the disposal of hazardous chemical waste and should be performed in accordance with institutional and local regulations.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile rubber is a suitable option).
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Dispose of solid this compound in its original container whenever possible.[3] If the original container is not available, use a clearly labeled, compatible container with a secure screw-on cap.[4][5]
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be double-bagged in clear plastic bags and labeled as hazardous waste.[5]
-
-
Liquid Waste (Solutions):
-
Aqueous solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Do not mix this compound solutions with other incompatible waste streams. As a hydrochloride salt, it is acidic and should be segregated from bases.[4]
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.[5] Keep the container closed except when adding waste.[5][6]
-
3. Waste Neutralization (for dilute aqueous solutions, if permitted by institutional policy):
-
Consult your institution's Environmental Health & Safety (EH&S) office before neutralizing any chemical waste.
-
If permitted, dilute aqueous solutions of this compound may be neutralized. Since it is a hydrochloride, it will form a mildly acidic solution. Neutralization can be achieved by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0.[7]
-
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
The neutralized solution may be suitable for drain disposal, but only if it meets local sewer authority regulations and does not contain other hazardous materials.[8] Confirmation with EH&S is mandatory.
4. Labeling and Storage of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[3][6]
-
Store waste containers in a designated satellite accumulation area (SAA) that is inspected weekly.[4]
-
Ensure secondary containment is used for all liquid waste containers to capture any potential leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal contractor.[3][5]
-
Do not dispose of solid this compound or its concentrated solutions in the regular trash or down the drain.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. RC-33 HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. RC-33 HCl | TargetMol [targetmol.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safe Handling and Disposal of RC-33 Hydrochloride: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of RC-33 Hydrochloride, a selective and metabolically stable σ1 receptor agonist. Given the potent bioactivity of this compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. The following guidelines are based on best practices for handling potent neuropharmacological compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| Personal Protective Equipment (PPE) Requirements for this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
| Foot Protection |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step operational plan should be incorporated into your laboratory's standard operating procedures (SOPs).
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's emergency procedures for chemical spills.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, date received, and any relevant hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be tightly sealed and kept in a secondary container to prevent accidental spills.
2.2. Weighing and Solution Preparation
-
Designated Area: All weighing and solution preparation activities must be conducted in a designated area within a certified chemical fume hood or a powder containment hood.
-
Weighing:
-
Wear all required PPE, including double gloves and a respirator.
-
Use a dedicated set of weighing tools (spatula, weighing paper/boat).
-
Carefully transfer the desired amount of the compound, avoiding the generation of dust.
-
Clean the weighing area and tools thoroughly after each use.
-
-
Solution Preparation:
-
Slowly add the weighed this compound to the solvent to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
Cap the solution container tightly and label it appropriately with the compound name, concentration, solvent, and date of preparation.
-
2.3. Experimental Use
-
Containment: All experiments involving this compound should be performed in a manner that minimizes the potential for aerosol generation or spills. Use of a chemical fume hood is mandatory.
-
Sharps: Exercise extreme caution when using needles or other sharps to handle solutions of this compound to prevent accidental injection.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3.2. Decontamination
-
All glassware and equipment that have come into contact with this compound should be decontaminated before being returned to general use. A suitable decontamination procedure should be developed in consultation with your EHS office.
3.3. Final Disposal
-
All hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures: Accidental Exposure
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.
Figure 1. Logical workflow for responding to accidental exposure to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
